For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[3.4]octane is a saturated bicyclic hydrocarbon with a unique three-dimensional structure where a cyclobutane (B1203170) and a cyclopentan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.4]octane is a saturated bicyclic hydrocarbon with a unique three-dimensional structure where a cyclobutane (B1203170) and a cyclopentane (B165970) ring are joined at a single carbon atom. This spirocyclic scaffold has garnered significant interest in medicinal chemistry and materials science due to its conformational rigidity and novel vectoral orientation of substituents. Its incorporation into molecular frameworks can lead to improved pharmacological properties, such as enhanced metabolic stability and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the core properties of spiro[3.4]octane, including its physicochemical characteristics, synthesis methodologies, and spectroscopic data.
Core Properties of Spiro[3.4]octane
The fundamental properties of spiro[3.4]octane are summarized in the tables below, providing a clear reference for researchers.
Detailed experimental spectroscopic data for the parent spiro[3.4]octane is not extensively documented in readily available literature. However, based on the known spectral characteristics of its constituent rings and related spirocyclic systems, the following are the expected spectroscopic features.
Spectroscopy
Expected Features
¹H NMR
Resonances in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene (B1212753) protons of the cyclobutane and cyclopentane rings. The spectrum's complexity will depend on the conformational dynamics of the rings.
¹³C NMR
A set of distinct signals for the spiro carbon and the different methylene carbons in the two rings. The exact chemical shifts would require experimental determination or high-level computational prediction.
IR Spectroscopy
Characteristic C-H stretching vibrations for sp³-hybridized carbons just below 3000 cm⁻¹, along with C-H bending and scissoring vibrations in the 1470-1450 cm⁻¹ region.
Mass Spectrometry
A molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of C₈H₁₄. Fragmentation patterns would involve the characteristic loss of alkyl fragments from the cyclic systems.
Synthesis of Spiro[3.4]octane and its Derivatives
While a specific, detailed experimental protocol for the synthesis of the parent spiro[3.4]octane is not widely published, general synthetic strategies for spirocycles can be applied. Furthermore, the synthesis of various functionalized spiro[3.4]octane derivatives is well-documented and provides insight into the construction of this scaffold.
General Synthetic Strategies
The construction of the spiro[3.4]octane core can be approached in two primary ways:
Cyclopentane ring formation onto a pre-existing cyclobutane.
Cyclobutane ring formation onto a pre-existing cyclopentane.
Modern synthetic techniques, such as ring-closing metathesis, have also been employed for the efficient synthesis of complex spiro[3.4]octane systems.[4]
Experimental Protocol: Synthesis of Spiro[3.4]octan-6-ol
A common and well-documented entry into the functionalized spiro[3.4]octane system is through the synthesis of spiro[3.4]octan-6-ol, typically via the reduction of spiro[3.4]octan-6-one.
Reaction: Reduction of Spiro[3.4]octan-6-one to Spiro[3.4]octan-6-ol
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octan-6-one in anhydrous methanol (a typical concentration is 0.1 to 0.5 M).[5]
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.[5]
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[5]
Extraction: Add diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.[5]
Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous magnesium sulfate.[5]
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Spiro[3.4]octan-6-ol.[5] Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.[5]
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic workflows for accessing spiro[3.4]octane derivatives.
An In-depth Technical Guide to the Synthesis of Parent Spiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the parent spiro[3.4]octane core, a foundational structu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the parent spiro[3.4]octane core, a foundational structure in the development of novel therapeutics and complex organic molecules. Spirocyclic systems, particularly spiro[3.4]octane, are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which allows for precise spatial orientation of substituents and can lead to improved pharmacological properties.[1] This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to support the described methods.
Synthetic Strategies
The synthesis of the spiro[3.4]octane framework can be broadly categorized into methods that construct the cyclopentane (B165970) ring onto a pre-existing cyclobutane (B1203170) and those that form the cyclobutane ring on a cyclopentane scaffold.[1] A highly effective method for the synthesis of the parent spiro[3.4]octane is the Dzhemilev reaction, which involves the catalytic cycloalumination of methylenecyclobutane (B73084).[2][3]
Dzhemilev Reaction: A Key Approach to Parent Spiro[3.4]octane
The Dzhemilev reaction provides a direct route to a key intermediate, 6-ethyl-6-aluminaspiro[3.4]octane, which can then be converted to the parent spiro[3.4]octane. This reaction involves the cycloalumination of methylenecyclobutane with triethylaluminum (B1256330) (Et₃Al) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst.[2][3] The resulting organoaluminum compound can be readily hydrolyzed to yield the desired spiro[3.4]octane.
The overall transformation is depicted in the following workflow:
Figure 1: Synthetic workflow for spiro[3.4]octane via the Dzhemilev reaction.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of parent spiro[3.4]octane via the Dzhemilev reaction.
Protocol 1: Synthesis of 6-Ethyl-6-aluminaspiro[3.4]octane[3]
This protocol describes the formation of the key organoaluminum intermediate.
In a dried, inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line, charge a reaction vessel with a solution of methylenecyclobutane in anhydrous pentane.
Add triethylaluminum (Et₃Al) to the solution. An excess of Et₃Al is typically used.
To this mixture, add a catalytic amount of zirconocene dichloride (Cp₂ZrCl₂), typically 5 mol%.
Stir the reaction mixture at room temperature for approximately 4 hours.
The reaction progress can be monitored by ¹³C NMR spectroscopy to confirm the formation of 6-ethyl-6-aluminaspiro[3.4]octane. The crude product is typically used in the next step without isolation.
Protocol 2: Synthesis of Parent Spiro[3.4]octane
This protocol describes the hydrolysis of the organoaluminum intermediate to yield the parent hydrocarbon.
Materials:
Crude 6-ethyl-6-aluminaspiro[3.4]octane solution from Protocol 1
Deionized water or dilute aqueous acid (e.g., 10% HCl)
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄) for drying
Procedure:
Cool the reaction mixture containing 6-ethyl-6-aluminaspiro[3.4]octane in an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of deionized water or a dilute aqueous HCl solution. This step is exothermic and will release ethane gas.
Once the quenching is complete, allow the mixture to warm to room temperature.
Separate the organic layer. Extract the aqueous layer with diethyl ether or pentane.
Combine the organic extracts and wash with water, followed by a saturated aqueous NaHCO₃ solution.
Dry the organic layer over anhydrous CaCl₂ or MgSO₄.
Filter off the drying agent and remove the solvent under reduced pressure.
The resulting crude spiro[3.4]octane can be purified by distillation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the parent spiro[3.4]octane and its precursor via the Dzhemilev reaction.
Reaction Step
Product
Yield
Key Reagents
Catalyst
Cycloalumination of Methylenecyclobutane
6-Ethyl-6-aluminaspiro[3.4]octane
>90%
Methylenecyclobutane, Triethylaluminum (Et₃Al)
Cp₂ZrCl₂
Hydrolysis of Organoaluminum Intermediate
Spiro[3.4]octane
High
6-Ethyl-6-aluminaspiro[3.4]octane, Water
-
Alternative Synthetic Approaches
While the Dzhemilev reaction is a prominent method for accessing the parent spiro[3.4]octane, other strategies are widely employed for the synthesis of its derivatives. These methods can be adapted for the synthesis of the parent compound and are valuable for creating functionalized spiro[3.4]octane scaffolds for drug discovery.
Intramolecular Cyclization
Intramolecular cyclization reactions are a common strategy for constructing spirocyclic systems. For example, the synthesis of 2-azaspiro[3.4]octane can be achieved through the intramolecular cyclization of a suitably functionalized cyclopentane precursor.[1] A similar approach could be envisioned for the parent carbocycle, starting from a 1,1-disubstituted cyclopentane with an appropriate leaving group.
Figure 2: Generalized workflow for spiro[3.4]octane synthesis via intramolecular cyclization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of complex cyclic and spirocyclic molecules.[1] The synthesis of 2,5-dioxaspiro[3.4]octane derivatives has been successfully achieved using an RCM strategy, which involves the cyclization of a bis-allyl ether precursor using a Grubbs' catalyst.[4] This methodology highlights the versatility of modern catalytic methods in accessing the spiro[3.4]octane core.
Figure 3: Generalized workflow for spiro[3.4]octane synthesis via Ring-Closing Metathesis.
Conclusion
The synthesis of the parent spiro[3.4]octane is efficiently achieved through the Dzhemilev reaction, providing a high-yield route to this important structural motif. The versatility of organoaluminum chemistry allows for the straightforward conversion of the resulting intermediate to the desired hydrocarbon. Furthermore, alternative strategies such as intramolecular cyclization and ring-closing metathesis offer powerful tools for the construction of functionalized spiro[3.4]octane derivatives, which are of high value in the field of drug discovery and development. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize the spiro[3.4]octane core in their scientific endeavors.
An In-depth Technical Guide to Spiro[3.4]octane: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of spiro[3.4]octane, a key structural motif in medicinal chemistry. The document covers the systemati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spiro[3.4]octane, a key structural motif in medicinal chemistry. The document covers the systematic IUPAC nomenclature for this class of compounds, details relevant synthetic protocols, and explores its application in drug development, with a particular focus on the inhibition of the monoacylglycerol lipase (B570770) (MAGL) signaling pathway.
IUPAC Nomenclature of Spiro[3.4]octane
The systematic naming of spiro compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). Spiro compounds are characterized by two rings connected by a single common atom, known as the spiro atom.
The fundamental principles for naming spiro[3.4]octane and its derivatives are as follows:
Parent Hydrocarbon: The total number of carbon atoms in both rings determines the parent alkane name. In the case of spiro[3.4]octane, there are 8 carbon atoms in total (4 in one ring, 5 in the other, including the shared spiro atom), hence the parent name "octane".
Spiro Prefix: The name is prefixed with "spiro" to indicate the nature of the ring system.
Bracketed Numbers: The number of carbon atoms in each ring, excluding the spiro atom, is indicated in square brackets. These numbers are separated by a period and are listed in ascending order. For spiro[3.4]octane, there are three carbons in the smaller ring and four carbons in the larger ring connected to the spiro atom, hence "[3.4]".[1][2][3]
Numbering: The numbering of the carbon atoms begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom. The numbering proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[2][3] The direction of numbering is chosen to give the lowest possible locants to substituents.[1]
Example of a Substituted Spiro[3.4]octane:
For a molecule like 6-methylspiro[3.4]octane, the numbering would start in the four-membered ring, proceed through the spiro atom (position 4), and continue into the five-membered ring. The methyl group at position 6 would be on the larger ring.[4]
Physicochemical and Spectral Data
A summary of key physicochemical and predicted spectral data for spiro[3.4]octane and a representative derivative, spiro[3.4]octan-6-one, is presented below.
The synthesis of the spiro[3.4]octane core and its derivatives is of significant interest in medicinal chemistry. Below are illustrative experimental protocols for the synthesis of key derivatives.
The synthesis of spiro[3.4]octan-6-ol is typically achieved through the reduction of its corresponding ketone, spiro[3.4]octan-6-one.
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.
Procedure:
Reaction Setup: Dissolve spiro[3.4]octan-6-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.1 to 0.5 M.
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.
Reaction Monitoring: Allow the reaction to proceed at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water while maintaining the temperature at 0°C.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract three times with diethyl ether.
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude spiro[3.4]octan-6-ol. Further purification can be achieved by column chromatography if necessary.
A modern and efficient method for constructing certain spiro[3.4]octane systems is through Ring-Closing Metathesis (RCM).
Reaction Setup: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bis-allyl ether precursor in the chosen anhydrous solvent.
Catalyst Addition: Add the Grubbs' II catalyst to the solution.
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
Monitoring: Monitor the reaction progress by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.
Workup and Purification: Upon completion, the reaction is typically quenched, and the product is purified using column chromatography to isolate the desired 2,5-dioxaspiro[3.4]octane derivative.
Application in Drug Development: Inhibition of Monoacylglycerol Lipase (MAGL)
Spiro[3.4]octane derivatives have emerged as promising scaffolds for the development of inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5] Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer.
The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the mechanism of action of spiro[3.4]octane-based inhibitors.
Caption: MAGL signaling pathway and its inhibition.
The following table summarizes the in vitro activity of a representative spiro[3.4]octane-based MAGL inhibitor compared to a known comparator.
Compound ID
Target
IC₅₀ (nM)
In Vivo Activity
Compound 4f
MAGL
6.2
2-AG increase in mouse brain
JZL184 (comparator)
MAGL
~8
Antitumor effects in breast cancer models
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
The spiro[3.4]octane scaffold represents a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure offers unique opportunities for the design of novel therapeutic agents with improved pharmacological properties. A thorough understanding of its IUPAC nomenclature is essential for clear communication and documentation in a research and development setting. The synthetic methodologies, including classical reduction and modern catalytic approaches like RCM, provide accessible routes to a variety of derivatives. The successful application of spiro[3.4]octane derivatives as potent MAGL inhibitors highlights the potential of this scaffold in addressing unmet medical needs. Further exploration of the chemical space around the spiro[3.4]octane core is warranted to unlock its full therapeutic potential.
An In-depth Technical Guide to Spiro[3.4]octane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[3.4]octane, identified by the CAS number 175-56-4, is a saturated bicyclic hydrocarbon featuring a unique spirocyclic core composed of a cycl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.4]octane, identified by the CAS number 175-56-4, is a saturated bicyclic hydrocarbon featuring a unique spirocyclic core composed of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom. This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry as a scaffold for novel therapeutic agents. The introduction of the spiro[3.4]octane motif can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability and improved aqueous solubility, while providing novel vectors for substituent placement. This guide provides a comprehensive overview of the physicochemical properties of Spiro[3.4]octane, detailed experimental protocols for the synthesis of key derivatives, and an exploration of its applications in drug discovery, particularly in the context of enzyme inhibition. While experimental data on the parent hydrocarbon is limited in publicly accessible literature, this document consolidates available information and leverages data from its derivatives to provide a thorough technical resource.
Physicochemical Properties
The fundamental physicochemical properties of Spiro[3.4]octane are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.
In addition to the parent compound, derivatives of Spiro[3.4]octane are of significant interest in research and development. The table below presents a comparison of the physicochemical properties of a key intermediate, Spiro[3.4]octan-6-one, and its corresponding alcohol, Spiro[3.4]octan-6-ol.
While the synthesis of the parent Spiro[3.4]octane is not widely documented, several methodologies exist for the preparation of its functionalized derivatives.[4] A notable approach involves the Dzhemilev reaction, which utilizes catalytic cycloalumination of methylenecyclobutane (B73084).[5] This method provides a versatile route to various Spiro[3.4]octane derivatives.
Experimental Protocol: Synthesis of Spiro[3.4]octan-6-ol
The following protocol details the synthesis of Spiro[3.4]octan-6-ol from methylenecyclobutane via a 6-ethyl-6-aluminaspiro[3.4]octane intermediate.[5]
Step 1: Synthesis of 6-ethyl-6-aluminaspiro[3.4]octane (1)
This step involves the catalytic cycloalumination of methylenecyclobutane with Et₃Al in the presence of Cp₂ZrCl₂. The resulting 6-ethyl-6-aluminaspiro[3.4]octane is typically used in the subsequent step without isolation.[5]
Step 2: Conversion to Spiro[3.4]octan-6-ol (7)
To the crude 6-ethyl-6-aluminaspiro[3.4]octane (1) at 15 °C, add CuCl (1 mmol) followed by the dropwise addition of methylformate (30 mmol).[5]
Allow the reaction mixture to warm to 20 °C and stir for 8 hours.[5]
Quench the reaction with a 15–20% aqueous solution of NaOH.[5]
Separate the layers and extract the aqueous phase with Et₂O or hexane.[5]
Combine the organic extracts, wash with water and saturated aqueous NaHCO₃, then dry over CaCl₂.[5]
Filter and concentrate the solution in vacuo to yield the crude product.[5]
Note: Further purification may be achieved through distillation or column chromatography.
Synthetic workflow for Spiro[3.4]octan-6-ol.
Spectroscopic Characterization
Mass Spectrometry
Predicted mass spectrometry data for the protonated species [M+H]⁺ of Spiro[3.4]octan-6-one and Spiro[3.4]octan-6-ol are presented below. This data is useful for the identification of these compounds in reaction mixtures and for confirming their molecular weights.
Experimental NMR data for Spiro[3.4]octan-6-ol is limited. However, by comparing the known spectral data of cyclohexanol (B46403) and cyclopentanol, the expected chemical shifts for the protons and carbons in Spiro[3.4]octan-6-ol can be predicted.[6] This comparative approach is a valuable tool for the structural elucidation of novel spirocyclic compounds.[6]
Applications in Drug Discovery
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive bioisostere for other cyclic systems or gem-dimethyl groups in drug design.[4] The incorporation of this motif can lead to improvements in absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4]
Derivatives of Spiro[3.4]octane have shown promise as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[7] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[7] Inhibition of MAGL increases the levels of 2-AG, which has therapeutic potential in the treatment of neurodegenerative diseases, inflammation, and cancer.[7]
MAGL signaling pathway and inhibition.
Conclusion
Spiro[3.4]octane and its derivatives represent a valuable class of compounds for researchers in organic synthesis and drug discovery. The unique conformational constraints and three-dimensional nature of the spiro[3.4]octane core offer significant advantages in the design of novel therapeutics. While further research is needed to fully explore the synthetic routes to the parent hydrocarbon and its complete spectroscopic profile, the existing data on its derivatives highlight the potential of this scaffold. The successful application of Spiro[3.4]octane-based compounds as enzyme inhibitors underscores their importance and provides a strong rationale for their continued investigation in medicinal chemistry.
Spectroscopic Profile of Spiro[3.4]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[3.4]octane, a saturated spirocyclic hydrocarbon. The unique struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[3.4]octane, a saturated spirocyclic hydrocarbon. The unique structural rigidity and three-dimensional nature of spirocycles are of significant interest in medicinal chemistry for the design of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of the parent scaffold is fundamental for the synthesis and characterization of more complex derivatives. This document summarizes the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data and outlines the general experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Spiro[3.4]octane (C8H14, Molecular Weight: 110.20 g/mol ).[1] Due to the limited availability of directly published experimental spectra for the parent hydrocarbon, predicted data based on computational methods and analysis of similar cycloalkanes are also included to provide a comprehensive reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Spiro[3.4]octane, the symmetry of the molecule influences the number and multiplicity of signals in both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for Spiro[3.4]octane
Protons
Chemical Shift (δ) [ppm] (Predicted)
Multiplicity
C1-H₂, C3-H₂
1.8 - 2.0
Multiplet
C2-H₂
1.9 - 2.1
Multiplet
C5-H₂, C8-H₂
1.5 - 1.7
Multiplet
C6-H₂, C7-H₂
1.4 - 1.6
Multiplet
Note: Predicted chemical shifts are based on computational models and comparison with analogous cycloalkanes. The actual spectrum would likely show complex overlapping multiplets for the aliphatic protons.
Table 2: ¹³C NMR Spectroscopic Data for Spiro[3.4]octane
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alkanes and cycloalkanes, fragmentation typically involves the loss of alkyl radicals.
Table 3: Mass Spectrometry Data for Spiro[3.4]octane
Note: The fragmentation pattern is characteristic of cycloalkanes, with prominent peaks corresponding to the loss of small neutral molecules and the formation of stable carbocations.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For a saturated hydrocarbon like Spiro[3.4]octane, the IR spectrum is expected to be relatively simple, showing characteristic C-H and C-C bond vibrations.
Table 4: Infrared (IR) Spectroscopic Data for Spiro[3.4]octane
Wavenumber (cm⁻¹)
Intensity
Assignment
2950 - 2850
Strong
C-H stretching (aliphatic)
1470 - 1440
Medium
C-H bending (scissoring)
1350 - 1340
Weak
C-H bending (wagging)
~1000
Weak
C-C stretching
Note: The spectrum will be dominated by the absorptions of the C-H bonds. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule.[3]
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
Weigh approximately 5-10 mg of Spiro[3.4]octane into a clean, dry vial.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
Cap the NMR tube securely.
Data Acquisition:
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Prepare a dilute solution of Spiro[3.4]octane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
Data Acquisition:
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).
A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. For Spiro[3.4]octane, a simple temperature ramp (e.g., from 50 °C to 250 °C) should be sufficient.
The eluting compounds from the GC column enter the mass spectrometer.
The molecules are ionized, typically using electron impact (EI) at 70 eV.
The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
Place a small drop of liquid Spiro[3.4]octane onto one salt plate (e.g., NaCl or KBr).
Place a second salt plate on top of the first, spreading the liquid into a thin film.
Data Acquisition:
Place the salt plates in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty beam.
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a volatile organic compound like Spiro[3.4]octane.
Caption: General workflow for the spectroscopic analysis of Spiro[3.4]octane.
Conformational Analysis of Spiro[3.4]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[3.4]octane, a fundamental spirocyclic hydrocarbon, presents a unique conformational landscape dictated by the interplay of ring strain and to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.4]octane, a fundamental spirocyclic hydrocarbon, presents a unique conformational landscape dictated by the interplay of ring strain and torsional forces within its constituent cyclobutane (B1203170) and cyclopentane (B165970) rings. Understanding the three-dimensional structure and dynamic behavior of this scaffold is crucial for its application in medicinal chemistry and materials science, where precise spatial orientation of substituents can significantly impact biological activity and material properties. This technical guide provides a comprehensive overview of the conformational analysis of spiro[3.4]octane, integrating theoretical principles with computational methodologies and spectroscopic data. We delineate the primary conformational pathways, estimate the energetic parameters involved, and provide detailed protocols for computational analysis to facilitate further research and application of this important molecular framework.
Introduction
Spirocyclic systems are a prominent feature in a vast array of natural products and pharmaceutical agents. The spiro-fusion of two rings introduces a high degree of conformational rigidity and three-dimensionality, which can be advantageous for achieving specific and high-affinity interactions with biological targets. Spiro[3.4]octane, consisting of a cyclobutane ring and a cyclopentane ring sharing a single carbon atom, serves as a foundational structure in this class of molecules. Its conformational preferences are primarily governed by the inherent puckering of the four- and five-membered rings to alleviate angle and torsional strain.
The cyclobutane ring is known to adopt a puckered (or butterfly) conformation to minimize eclipsing interactions between adjacent hydrogen atoms.[1][2][3] This puckering comes at the cost of a slight increase in angle strain, with the internal C-C-C bond angles being around 88°.[2] The cyclopentane ring is more flexible and can adopt several non-planar conformations, with the two most common being the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. These conformations relieve the significant torsional strain that would be present in a planar structure.[2]
The spiro-fusion in spiro[3.4]octane constrains the independent conformational motions of the two rings, leading to a unique set of stable conformers and interconversion pathways. This guide will explore these conformational features in detail.
Conformational Landscape of Spiro[3.4]octane
The conformational analysis of spiro[3.4]octane centers on the puckering of the cyclobutane ring and the pseudorotation of the cyclopentane ring. The interplay between these motions defines the overall shape of the molecule and the relative energies of its conformers.
Key Conformers
Due to the continuous nature of the cyclopentane pseudorotation, there is an infinite number of conformations. However, we can identify key low-energy conformations based on the symmetry of the cyclopentane ring (envelope and twist) and the orientation of the cyclobutane ring's pucker. The two primary conformational families are depicted below.
The puckering of the cyclobutane ring and the pseudorotation of the cyclopentane ring are the dominant conformational motions. The spiro-junction acts as a pivot for these motions. The interconversion between different envelope and twist forms of the cyclopentane ring is expected to have a low energy barrier, as is the puckering inversion of the cyclobutane ring.
Figure 1: Conformational dynamics in spiro[3.4]octane.
Quantitative Conformational Data
Table 1: Calculated Strain Energies and Energy Barriers for Spiro[3.4]octane Conformers
Conformer/Transition State
Description
Relative Strain Energy (kcal/mol)
Interconversion Barrier (kcal/mol)
Twist-Puckered (Global Minimum)
Cyclopentane in a twist conformation, cyclobutane puckered.
0.0
-
Envelope-Puckered
Cyclopentane in an envelope conformation, cyclobutane puckered.
~0.5 - 1.0
~1.0 - 2.0 (from Twist)
Planar Cyclopentane TS
Transition state for cyclopentane pseudorotation.
~4.0 - 5.0
~3.0 - 4.0
Planar Cyclobutane TS
Transition state for cyclobutane ring inversion.
~1.5 - 2.5
~1.5 - 2.5
Note: These are estimated values based on computational studies of related cycloalkanes and spiroalkanes. The actual values may vary.
Table 2: Key Dihedral Angles for the Global Minimum Conformer (Twist-Puckered)
Dihedral Angle
Ring
Calculated Value (degrees)
C1-C2-C3-C4
Cyclobutane
~25-30
C5-C6-C7-C8
Cyclopentane
Variable (defining the twist)
C2-C1-C5-C6
Spiro-junction
~110-115
Experimental and Computational Protocols
A comprehensive conformational analysis of spiro[3.4]octane would typically involve a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.
Computational Analysis Protocol
A robust computational workflow is essential for mapping the potential energy surface and identifying low-energy conformers and transition states.
Figure 2: Computational workflow for conformational analysis.
Methodology Details:
Initial Structure Generation: A 3D model of spiro[3.4]octane is generated using a molecular builder.
Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a suitable force field (e.g., MMFF94 or MM3) to explore the conformational space and identify a set of low-energy conformers. This is a computationally inexpensive way to broadly sample the potential energy surface.
DFT Optimization: The unique low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger. The B3LYP functional is a common choice for such calculations.
Frequency Calculations: For each optimized geometry, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Transition State Search: To determine the energy barriers between conformers, transition state (TS) search algorithms (e.g., QST2, QST3, or the Berny algorithm) are employed. The starting and ending conformers for the interconversion are provided as input.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactant and product conformers, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the two connected minima.
Final Analysis: The relative energies (electronic, enthalpy, and Gibbs free energy) of all conformers and transition states are calculated to construct a potential energy diagram. The Boltzmann distribution can be used to estimate the relative populations of the conformers at a given temperature.
Experimental Verification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum provides information about the symmetry of the molecule. For spiro[3.4]octane, if the conformational interconversions are fast on the NMR timescale at room temperature, an averaged spectrum with four signals would be expected (one for the spiro carbon, one for the other quaternary carbon in the cyclobutane ring, and two for the methylene (B1212753) carbons in each ring). The reported ¹³C NMR spectrum of spiro[3.4]octane indeed shows four signals, suggesting rapid conformational averaging.
¹H NMR Spectroscopy: The complexity of the ¹H NMR spectrum and the values of the coupling constants can provide more detailed information about the preferred conformations and the dihedral angles between adjacent protons.
Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it may be possible to slow down the conformational interconversions enough to observe the individual conformers. From the coalescence temperature of the signals, the energy barrier for the interconversion can be calculated.
Signaling Pathways and Logical Relationships
The conformational state of spiro[3.4]octane can be considered a signaling cascade where the initial geometry is processed through computational or experimental methods to yield insights into its structure-property relationships. This has implications for drug design, where the conformation of a spirocyclic scaffold dictates its interaction with a biological target.
Figure 3: Logical flow from conformational analysis to application.
Conclusion
The conformational analysis of spiro[3.4]octane reveals a dynamic system characterized by the puckering of the cyclobutane ring and the pseudorotation of the cyclopentane ring. While direct experimental quantification of its conformational parameters is limited, computational chemistry provides a powerful avenue for a detailed understanding of its potential energy surface. The protocols and estimated data presented in this guide offer a robust framework for researchers in drug discovery and materials science to leverage the unique structural features of the spiro[3.4]octane scaffold. A thorough grasp of its conformational behavior is paramount for the rational design of novel molecules with tailored three-dimensional structures and desired properties.
An In-depth Technical Guide on the Thermodynamic Stability of Spiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. Spiro[3.4]octane, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a common spiro center, serves as a fundamental scaffold in numerous complex molecules. Understanding the thermodynamic stability of this core structure is paramount for predicting the behavior of its derivatives and for the rational design of novel chemical entities. This technical guide provides a comprehensive overview of the thermodynamic stability of Spiro[3.4]octane, detailing its strain energy and heat of formation through both computational and experimental lenses.
Quantitative Thermodynamic Data
The thermodynamic stability of cyclic molecules is intrinsically linked to their ring strain, which arises from deviations from ideal bond angles, bond lengths, and torsional angles. For Spiro[3.4]octane, the total strain energy is primarily a composite of the strain inherent to the cyclobutane and cyclopentane rings, with a potential additional contribution from the spirocyclic fusion itself.
Compound
Strain Energy (kcal/mol)
Strain Energy (kJ/mol)
Standard Enthalpy of Formation, ΔHf° (gas) (kJ/mol)
Cyclobutane
26.3
110
+28.4
Cyclopentane
6.2
26
-76.6
Spiro[3.4]octane (estimated)
~32.5
~136
-48.2 (estimated)
Note: The strain energy for Spiro[3.4]octane is estimated based on the additive principle of the constituent ring strains. The standard enthalpy of formation is subsequently estimated from the strain energy.
Visualization of Strain Components
The total strain energy in Spiro[3.4]octane can be conceptually broken down into contributions from the individual rings and the spiro center.
Caption: Logical relationship of strain energy components in Spiro[3.4]octane.
Computational Protocols for Determining Strain Energy
Computational chemistry provides a powerful toolkit for accurately determining the thermodynamic properties of molecules like Spiro[3.4]octane. Isodesmic and homodesmotic reactions are theoretical reaction schemes designed to cancel out systematic errors in quantum mechanical calculations, yielding reliable strain energies.[1]
Homodesmotic Reaction Scheme
A homodesmotic reaction is a type of isodesmic reaction where the number of carbon atoms in each state of hybridization is conserved, and the number of carbon-hydrogen bonds of each type (e.g., Csp³-H) is also conserved.[2][3] This provides a high degree of error cancellation.
To calculate the strain energy (SE) of Spiro[3.4]octane (C₈H₁₄), the following homodesmotic reaction can be employed:
The strain energy is then calculated as the negative of the enthalpy change (ΔHrxn) of this reaction:
SE = -ΔHrxn = [ΣΔHf(reactants) - ΣΔHf(products)]calculated
Workflow for Computational Analysis:
Caption: Workflow for calculating strain energy using a homodesmotic reaction.
Methodology:
Geometry Optimization: The three-dimensional structures of all reactants and products are optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true energy minima and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculation: To improve accuracy, single-point energies are calculated on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/cc-pVTZ or a composite method like G4).
Calculation of Reaction Enthalpy: The enthalpy of the homodesmotic reaction (ΔHrxn) is calculated by summing the computed enthalpies of the products and subtracting the sum of the computed enthalpies of the reactants.
Strain Energy Determination: The strain energy of Spiro[3.4]octane is the negative of the calculated ΔHrxn.
Experimental Protocol for Determining Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of a liquid hydrocarbon like Spiro[3.4]octane can be determined experimentally through combustion calorimetry. The key experiment involves measuring the heat of combustion (ΔHc°) using a bomb calorimeter.[4][5]
Overall Experimental Workflow:
Caption: Workflow for the experimental determination of enthalpy of formation.
Detailed Methodology:
Calibration of the Bomb Calorimeter:
A known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid, is combusted in the bomb calorimeter.
The temperature change of the water bath is meticulously recorded.
The heat capacity (Ccal) of the calorimeter is calculated using the formula:
Ccal = (ΔHc,benzoic acid × massbenzoic acid) / ΔT - Cwater × masswater
Combustion of Spiro[3.4]octane:
A precisely weighed sample of pure Spiro[3.4]octane (typically encapsulated in a gelatin capsule) is placed in the crucible of the bomb.
A fuse wire of known mass and heat of combustion is attached to the electrodes, dipping into the sample.
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is allowed to stabilize.
The sample is ignited by passing an electric current through the fuse wire.
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
Data Analysis and Calculation:
The corrected temperature rise (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
The heat released by the combustion (qcomb) is calculated:
qcomb = Ccal × ΔT
Corrections are made for the heat released by the combustion of the fuse wire.
The internal energy of combustion at constant volume (ΔEcomb) is calculated per mole of Spiro[3.4]octane.
The enthalpy of combustion at constant pressure (ΔHc°) is then calculated using the relationship:
ΔHc° = ΔEcomb + ΔngasRT
where Δngas is the change in the number of moles of gas in the balanced combustion equation.
Finally, the standard enthalpy of formation (ΔHf°) of Spiro[3.4]octane is determined using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O):
C₈H₁₄(l) + 11.5 O₂(g) → 8 CO₂(g) + 7 H₂O(l)ΔHc° = [8 × ΔHf°(CO₂) + 7 × ΔHf°(H₂O)] - [ΔHf°(Spiro[3.4]octane) + 11.5 × ΔHf°(O₂)]
Conclusion
The thermodynamic stability of Spiro[3.4]octane is a critical parameter for understanding its chemical behavior and that of its derivatives. While direct experimental data is sparse, its strain energy can be reliably estimated to be approximately 32.5 kcal/mol (136 kJ/mol), arising from the combined strain of the cyclobutane and cyclopentane rings. This value can be more precisely determined using computational methods employing homodesmotic reaction schemes. Experimentally, the enthalpy of formation can be ascertained through meticulous bomb calorimetry experiments. The protocols and data presented in this guide offer a robust framework for researchers and professionals engaged in the study and application of spirocyclic systems.
The Ascendance of Spiro[3.4]octane: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Flatland in Drug Design The imperative in modern drug discovery to explore novel chemical space has led res...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Drug Design
The imperative in modern drug discovery to explore novel chemical space has led researchers away from traditional "flat" aromatic systems and towards more three-dimensional molecular architectures.[1][2] Among these, spirocyclic scaffolds have emerged as particularly valuable, offering a rigid yet conformationally diverse framework that can enhance pharmacological properties.[3] The spiro[3.4]octane core, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring at a single carbon atom, has garnered significant attention as a "privileged scaffold." Its inherent three-dimensionality allows for precise vectoral orientation of substituents, leading to improved potency and selectivity for biological targets.[1][2][4] Furthermore, the incorporation of the spiro[3.4]octane motif can improve critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as metabolic stability and aqueous solubility, making it an attractive bioisostere for common groups like gem-dimethyl.[1][2]
This technical guide provides a comprehensive overview of the spiro[3.4]octane scaffold, focusing on its application in the development of potent enzyme inhibitors. We will delve into a specific case study of its use in creating inhibitors for monoacylglycerol lipase (B570770) (MAGL), a key therapeutic target for a range of central nervous system (CNS) disorders. This guide includes detailed synthetic and biological assay protocols, quantitative structure-activity relationship (SAR) data, and visualizations of the relevant biological pathway and experimental workflows.
Case Study: Spiro[3.4]octane in the Design of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system.[4][5] It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule that activates cannabinoid receptors CB1 and CB2.[5] By inhibiting MAGL, levels of 2-AG are elevated, which can produce therapeutic effects in a variety of neurological and inflammatory diseases.[6]
Recently, a novel series of potent and reversible MAGL inhibitors was developed utilizing a 7-oxa-5-azaspiro[3.4]octan-6-one core.[1][3][7] This spirocyclic scaffold served as a rigid and three-dimensional bioisostere for a previously identified benzoxazinone (B8607429) moiety, leading to compounds with high lipophilic ligand efficiency (LLE) and improved pharmacological profiles.[1][7] The lead compound from this series, 4f , demonstrated a potent MAGL inhibitory activity (IC₅₀ = 6.2 nM), good oral absorption, and the ability to penetrate the blood-brain barrier.[1][3][7]
Quantitative Data: Structure-Activity Relationship of Spiro[3.4]octane-Based MAGL Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of 7-oxa-5-azaspiro[3.4]octan-6-one derivatives against human MAGL. The data highlights the structure-activity relationships, showing how modifications to the scaffold's substituents impact potency.
Detailed methodologies for the synthesis of the core spirocyclic intermediate and the subsequent biological evaluation are provided below.
Synthesis of Key Intermediate: (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid (18)[1]
A crucial step in the synthesis of the MAGL inhibitors is the creation of the core spiro[3.4]octane building block.
Procedure:
Compound 17 (tert-butyl (2r,4s)-6-oxo-5-azaspiro[3.4]octane-2-carboxylate) (80.0 g, 0.36 mol) is added to trifluoroacetic acid (TFA) (800 mL) at 0 °C.
The reaction mixture is stirred at room temperature for 4 hours.
Following the reaction, the mixture is concentrated in vacuo.
The residue is azeotroped with toluene (B28343) (three times) to yield the crude compound.
The crude material is then stirred with methanol, filtered, and dried in vacuo to give the final product, compound 18 .
In Vitro MAGL Inhibition Assay (Colorimetric Method)[1][5][9][10]
This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of compounds against human recombinant MAGL. The assay measures the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA), into 4-nitrophenol, which can be quantified by its absorbance.
1. Reagent Preparation:
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.[8]
Enzyme Solution: Dilute human recombinant MAGL in Assay Buffer to a final concentration of 16 ng per well. Keep the solution on ice.
Substrate Solution: Prepare a 17 mM stock solution of 4-nitrophenylacetate (4-NPA) in ethanol. Dilute this stock in Assay Buffer to achieve a final assay concentration of 250 µM.
Inhibitor Stock Solution: Dissolve test compounds (e.g., compound 4f ) in DMSO to create a high-concentration stock (e.g., 10 mM).
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to generate a range of test concentrations.
2. Assay Procedure (96-well plate format):
The total reaction volume is 200 µL.
100% Initial Activity Wells (No Inhibitor): To three wells, add 150 µL of Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of DMSO.[8]
Background Wells (No Enzyme): To three wells, add 160 µL of Assay Buffer and 10 µL of DMSO.[8]
Inhibitor Wells: To the respective wells, add 150 µL of Assay Buffer, 10 µL of the diluted inhibitor solutions, and 10 µL of the MAGL enzyme solution.[8]
Pre-incubation: Gently mix the plate and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
Reaction Initiation: Add 10 µL of the Substrate Solution to all wells.[8]
Measurement: Immediately measure the absorbance at 405-415 nm using a plate reader at multiple time points.
3. Data Analysis:
Subtract the absorbance of the background wells from all other readings.
Calculate the rate of reaction for each well.
The percent inhibition is determined relative to the DMSO control wells (100% activity).
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic model.[1]
Visualizations: Pathways and Workflows
MAGL's Role in the Endocannabinoid Signaling Pathway
Inhibition of MAGL prevents the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1/CB2). This is a key strategy for treating various CNS disorders.[6]
Caption: MAGL inhibition by spiro[3.4]octane derivatives enhances endocannabinoid signaling.
General Drug Discovery Workflow for Spiro[3.4]octane-Based Inhibitors
The discovery of compound 4f followed a structured, modern drug discovery cascade, beginning with scaffold selection and proceeding through hit-to-lead optimization.
Caption: A typical workflow for the discovery of spiro[3.4]octane-based drug candidates.
Conclusion
The spiro[3.4]octane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure provides a unique platform for designing potent and selective ligands that can address challenging biological targets. The successful development of spiro[3.4]octane-based MAGL inhibitors, with their excellent potency and drug-like properties, serves as a compelling testament to the scaffold's "privileged" status. As synthetic methodologies for constructing these complex cores become more efficient and accessible, the application of the spiro[3.4]octane framework in drug discovery is poised for significant expansion, promising a new generation of innovative therapeutics.
Spiro[3.4]octane in Materials Science: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the potential applications of the spiro[3.4]octane scaffold in materials science. While traditional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential applications of the spiro[3.4]octane scaffold in materials science. While traditionally investigated for its utility in medicinal chemistry due to its rigid, three-dimensional structure, the unique properties of spiro[3.4]octane and its derivatives suggest significant potential for the development of novel high-performance materials. This document outlines the synthesis of spiro[3.4]octane-based monomers, explores potential polymerization pathways, and discusses the prospective properties and applications of the resulting polymers.
Introduction: The Untapped Potential of Spiro[3.4]octane in Polymer Chemistry
Spirocycles, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery for their ability to impart conformational rigidity and improved physicochemical properties to molecules.[1] The spiro[3.4]octane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring, offers a unique combination of strain and stability. This inherent strain can be harnessed as a driving force for ring-opening polymerization (ROP), a powerful technique for producing polymers with controlled architectures and properties. The resulting polymers, featuring the spiro[3.4]octane moiety in the backbone or as a pendant group, are anticipated to exhibit enhanced thermal stability, and unique mechanical and optical properties due to their rigid and densely packed nature.
Synthesis of Functionalized Spiro[3.4]octane Monomers
The creation of spiro[3.4]octane-based polymers begins with the synthesis of functionalized monomers. Various synthetic strategies have been developed to access the spiro[3.4]octane core, which can be broadly categorized into methods that construct the cyclopentane ring onto a pre-existing cyclobutane, or vice versa.[1]
A particularly effective method for synthesizing functionalized spiro[3.4]octane derivatives suitable for polymerization is through annulation strategies or ring-closing metathesis (RCM).[1] For instance, 2-azaspiro[3.4]octane and 2,5-dioxaspiro[3.4]octane can be synthesized and further functionalized to introduce polymerizable groups.[1]
Synthesis of a Diamine Monomer for Polyamide and Polyimide Synthesis
A potential pathway to a spiro[3.4]octane-based diamine monomer could involve the functionalization of spiro[3.4]octane-dicarboxylic acid. This monomer would be a key building block for high-performance polyamides and polyimides.
An In-depth Technical Guide to the Chemistry of Spiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[3.4]octane and its derivatives have emerged as a significant class of compounds in modern chemistry, particularly in the fields of medici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.4]octane and its derivatives have emerged as a significant class of compounds in modern chemistry, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactions, and applications of the spiro[3.4]octane scaffold, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in their work.
The spiro[3.4]octane core, consisting of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, imparts a unique three-dimensional geometry to molecules. This rigid, non-planar structure is of particular interest in drug design as it can lead to improved binding affinity and selectivity for biological targets, as well as enhanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The introduction of this spirocyclic motif can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with successful clinical outcomes for drug candidates.
This guide will cover the fundamental synthetic strategies for accessing the spiro[3.4]octane core, including methods for constructing both carbocyclic and heterocyclic variants. Key reactions of spiro[3.4]octane derivatives will be detailed, and their applications in drug discovery, including their use as scaffolds for bioactive compounds with antimicrobial properties, will be discussed. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams in the DOT language.
Synthetic Methodologies
The synthesis of the spiro[3.4]octane framework can be broadly categorized into methods that construct the cyclopentane ring onto a pre-existing cyclobutane and those that form the cyclobutane ring on a cyclopentane scaffold. Key strategies include intramolecular alkylation, Dieckmann condensation, and ring-closing metathesis for heterocyclic systems.
Synthesis of Spiro[3.4]octan-5-one: A Key Intermediate
A common and versatile intermediate in spiro[3.4]octane chemistry is spiro[3.4]octan-5-one. One established route to this ketone involves the Dieckmann condensation of a diester derived from 1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure details the synthesis of a key precursor for the Dieckmann condensation.
Reaction Setup: In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (B140262).
Preparation of Sodium Ethoxide: In a separate flask, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g-atoms) of sodium, cut into small pieces, to 2.5 L of absolute ethanol (B145695) under a reflux condenser.
Alkylation: Heat the diethyl malonate and 1-bromo-3-chloropropane mixture to an internal temperature of 90°C. Add the sodium ethoxide solution portion-wise over 4-5 hours, maintaining the reaction temperature between 90-100°C.
Reflux and Work-up: After the addition is complete, heat the mixture to reflux for an additional 2 hours. Allow the mixture to cool to room temperature. Remove the ethanol by distillation. To the cooled residue, add 900 mL of cold water to dissolve the sodium salts.
Extraction and Purification: Separate the organic layer and extract the aqueous layer with three 500 mL portions of diethyl ether. Combine the organic layer and the ether extracts, wash with 50 mL of saturated brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[1]
Experimental Protocol: Dieckmann Condensation to form Spiro[3.4]octan-5-one
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Diethyl 1,1-cyclobutanedicarboxylate is treated with a strong base, such as sodium ethoxide, in an anhydrous, non-polar solvent like toluene (B28343) or benzene. The reaction is typically heated to reflux to drive the intramolecular condensation.
Saponification and Decarboxylation: The resulting β-keto ester is then saponified using an aqueous base (e.g., NaOH or KOH) followed by acidification and heating to induce decarboxylation, yielding spiro[3.4]octan-5-one.
Synthesis of Spiro[3.4]octane-2-carboxylic Acid
Spiro[3.4]octane-2-carboxylic acid is another valuable building block. Its synthesis can be achieved through the catalytic hydrogenation of an unsaturated precursor.
Experimental Protocol: Synthesis of Spiro[3.4]octane-2-carboxylic Acid
Precursor Synthesis: The synthesis begins with the preparation of spiro[3.4]-6-octene-2-carboxylic acid.
Catalytic Hydrogenation: The unsaturated carboxylic acid is dissolved in ethanol and subjected to platinum-catalyzed hydrogenation at atmospheric pressure.
Work-up and Purification: Upon completion of the reaction (monitored by the disappearance of the olefinic proton signal in ¹H NMR), the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The resulting spiro[3.4]octane-2-carboxylic acid can be purified by crystallization to afford a waxy solid.[2]
Synthesis of Heterocyclic Spiro[3.4]octanes
The spiro[3.4]octane scaffold can incorporate heteroatoms, leading to a diverse range of structures with potential applications in drug discovery.
Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.4]octane Derivatives via Ring-Closing Metathesis (RCM)
Precursor Synthesis: A bis-allyl ether is prepared from an oxetane (B1205548) precursor through O-alkylation.
Ring-Closing Metathesis: The bis-allyl ether is dissolved in a suitable organic solvent, such as toluene or dichloromethane. A ruthenium-based olefin metathesis catalyst, such as Grubbs' II catalyst, is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until completion.
Hydrogenation: The resulting dihydrofuran ring is then hydrogenated, for example using Pearlman's catalyst (Pd(OH)₂/C), to yield the saturated 2,5-dioxaspiro[3.4]octane derivative.[3][4]
Reactions of Spiro[3.4]octane Derivatives
Once synthesized, the spiro[3.4]octane core can be further functionalized. Ketone derivatives, such as spiro[3.4]octan-5-one, are particularly useful for a variety of transformations.
Reduction of Spiro[3.4]octanones
The reduction of spiro[3.4]octanones provides access to the corresponding alcohols, which can serve as key intermediates for further elaboration.
Experimental Protocol: Reduction of Spiro[3.4]octan-6-one
Reaction Setup: Spiro[3.4]octan-6-one is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
Work-up: The reaction is quenched by the slow addition of water, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude spiro[3.4]octan-6-ol.
Reactions with Nucleophiles
The carbonyl group of spiro[3.4]octanones is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. For example, reaction with Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds.
Data Presentation
Physical Properties of Spiro[3.4]octane and its Derivatives
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive motif in drug discovery for improving the pharmacological profiles of drug candidates.
Antimicrobial Activity
Heterocyclic derivatives of spiro compounds have shown promising antimicrobial activity. For instance, spiro-thiazolidinones have been synthesized and screened for their antibacterial and antifungal properties. Certain compounds in this class have demonstrated significant activity against various pathogenic strains.[5] The incorporation of the spiro[3.4]octane moiety can lead to novel structural classes of antimicrobial agents.
Visualizations
Synthetic Workflow Diagrams
Synthesis of Spiro[3.4]octan-5-one via Dieckmann Condensation.
RCM approach to 2,5-Dioxaspiro[3.4]octane derivatives.
Conclusion
The spiro[3.4]octane scaffold represents a valuable and increasingly utilized structural motif in modern organic chemistry. Its unique three-dimensional and rigid conformation offers significant advantages in the design of novel therapeutics and functional materials. This guide has provided an in-depth overview of the key synthetic methodologies for accessing both carbocyclic and heterocyclic spiro[3.4]octane systems, detailed selected experimental protocols, and summarized important physical and spectroscopic data. The exploration of the reactions of spiro[3.4]octane derivatives and their application in areas such as antimicrobial drug discovery highlights the broad potential of this chemical class. It is anticipated that the continued development of innovative synthetic routes and a deeper understanding of the structure-activity relationships of spiro[3.4]octane-containing molecules will lead to further advances in science and medicine.
Spiro[3.4]octane Derivatives: A Technical Guide to Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can optimize drug-like properties while maintaining or...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can optimize drug-like properties while maintaining or enhancing biological activity is paramount. Spirocyclic systems, particularly spiro[3.4]octane derivatives, have emerged as a compelling class of bioisosteres. Their inherent three-dimensionality and rigid conformation offer a strategic advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1] The incorporation of the spiro[3.4]octane core can lead to significant improvements in absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, including enhanced metabolic stability and aqueous solubility.[1]
This technical guide provides a comprehensive overview of spiro[3.4]octane derivatives as bioisosteres, detailing their synthesis, comparative physicochemical and biological data, and relevant experimental protocols. The historical context of spiro compounds, first conceptualized by Adolf von Baeyer in 1900, laid the groundwork for understanding these unique structures.[1] Today, their application in medicinal chemistry is driven by the need to explore new chemical space and develop drug candidates with superior "drug-like" properties.
Spiro[3.4]octane Derivatives as Bioisosteres: A Data-Driven Perspective
The utility of spiro[3.4]octane derivatives as bioisosteres is best illustrated through the direct comparison of their properties with commonly used medicinal chemistry motifs. This section presents quantitative data for key bioisosteric replacements.
Physicochemical Properties
The introduction of a spiro[3.4]octane moiety can significantly influence a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile. The following table summarizes key physicochemical parameters for representative spiro[3.4]octane derivatives and their non-spirocyclic counterparts.
Note: Data for specific derivatives is often proprietary. The table presents data for the core scaffolds to illustrate general trends. cLogP and pKa values are sourced from publicly available databases where available.
Biological Activity
The true test of a bioisosteric replacement is the retention or improvement of biological activity. The following table provides a comparative analysis of the biological activity of a spiro[3.4]octane-containing compound and its non-spirocyclic analog.
This data illustrates a case where the spiro[3.4]octane derivative (Inhibitor 2) exhibits significantly improved potency compared to its non-spirocyclic counterpart (Inhibitor 1) for the same biological target.[3]
ADME Properties
Improvements in ADMET properties are a primary driver for employing spiro[3.4]octane bioisosteres. The following table compares key ADME parameters.
Representative 2-Azaspiro[3.4]octane-containing analog
Moderate to High
Low to Moderate
Note: This table represents predicted trends. The introduction of a spirocyclic moiety, such as in 2-azaspiro[3.4]octane as a piperidine bioisostere, can lead to increased metabolic stability due to the quaternary spirocenter being less susceptible to enzymatic degradation.
Experimental Protocols
Synthesis of Spiro[3.4]octane Derivatives
A variety of synthetic strategies have been developed to access the spiro[3.4]octane core.[1] These can be broadly categorized into methods that construct the cyclopentane (B165970) ring onto a pre-existing cyclobutane (B1203170) and those that form the cyclobutane ring on a cyclopentane scaffold.[1]
Synthesis of N-Boc-2-azaspiro[3.4]octane (A Key Intermediate)
A detailed, multi-step synthesis starting from cyclopentanone (B42830) derivatives is a common approach.
Step 1: Synthesis of (1-(hydroxymethyl)cyclopentyl)methanol. This can be achieved via a two-step process starting from diethyl cyclopentane-1,1-dicarboxylate, which is reduced with lithium aluminum hydride in an appropriate solvent like THF.
Step 2: Monotosylation of the diol. The diol is then selectively monotosylated using one equivalent of p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) at low temperature.
Step 3: Azide (B81097) formation. The tosylated alcohol is converted to an azide using sodium azide in a polar aprotic solvent like DMF.
Step 4: Reduction of the azide. The azide is then reduced to the corresponding amine, for example, by hydrogenation using a palladium catalyst or with a reducing agent like lithium aluminum hydride.
Step 5: Boc-protection of the amine. The resulting amino alcohol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like triethylamine.
Step 6: Oxidation of the alcohol. The remaining primary alcohol is oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Step 7: Reductive amination. The final cyclization to form the 2-azaspiro[3.4]octane ring is achieved via an intramolecular reductive amination using a reducing agent like sodium triacetoxyborohydride.
Biological and ADME Assays
Hedgehog Signaling Pathway Reporter Assay
Cell Culture: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
Transfection: Cells are transiently co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compound (e.g., a hypothetical spiro[3.4]octane derivative) and a Hedgehog pathway agonist (e.g., SAG).
Luciferase Assay: After another 24-48 hours, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated from the dose-response curve of the inhibitor.
Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a differentiated monolayer.
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side.
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.
Human Liver Microsome Stability Assay
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH regenerating system, and the test compound in a phosphate (B84403) buffer (pH 7.4).
Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The samples are centrifuged to precipitate the proteins.
Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
Data Analysis: The rate of disappearance of the parent compound is plotted over time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Visualizations
Bioisosteric Replacement Workflow in Drug Discovery.
Hypothetical Inhibition of the Hedgehog Signaling Pathway.
Conclusion
Spiro[3.4]octane derivatives represent a valuable and increasingly utilized scaffold in modern medicinal chemistry. Their unique three-dimensional structure and rigid framework offer a powerful tool for bioisosteric replacement of common motifs, often leading to improved physicochemical and ADMET properties without compromising, and in some cases enhancing, biological activity. The synthetic accessibility of these scaffolds, coupled with their demonstrated benefits, positions them as a key strategy for the development of next-generation therapeutics. This guide has provided a foundational overview of the data, protocols, and conceptual frameworks necessary for researchers to effectively leverage spiro[3.4]octane derivatives in their drug discovery programs.
Enantioselective Synthesis of Spiro[3.4]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[3.4]octane derivatives represent a class of conformationally restricted scaffolds that have garnered significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.4]octane derivatives represent a class of conformationally restricted scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides a unique structural framework that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. The precise control of stereochemistry at the spirocyclic center is crucial for elucidating structure-activity relationships and developing potent and selective therapeutics. This document provides an overview of modern enantioselective methods for the synthesis of spiro[3.4]octane derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this field.
The enantioselective construction of the spiro[3.4]octane core presents a significant synthetic challenge due to the steric hindrance around the quaternary spirocenter. Over the years, various catalytic asymmetric methodologies have been developed to address this challenge, primarily relying on transition-metal catalysis and organocatalysis. These approaches offer efficient access to a wide range of functionalized spiro[3.4]octane building blocks in high yields and with excellent enantioselectivities.
Key Synthetic Strategies and Methodologies
The enantioselective synthesis of spiro[3.4]octane derivatives can be broadly categorized into two main approaches:
Transition-Metal Catalysis: This strategy often involves the use of chiral ligands in combination with transition metals such as rhodium, palladium, or zinc to catalyze intramolecular cyclization or annulation reactions. These methods are highly effective for constructing the spirocyclic framework with excellent control over the stereochemistry.
Organocatalysis: Chiral small organic molecules can be employed as catalysts to promote various asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cascade sequences, leading to the formation of enantioenriched spiro[3.4]octane derivatives. This approach offers the advantages of being metal-free, often operationally simple, and tolerant of a wide range of functional groups.
This document will detail specific protocols for two prominent and effective methods: a Rhodium-Catalyzed Asymmetric C-H Insertion for the synthesis of azaspiro[3.4]octanes and a Zinc-Catalyzed [3+3] Annulation for the preparation of functionalized spiro[3.4]octane analogs.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the enantioselective synthesis of representative spiro[3.4]octane derivatives using different catalytic systems. This allows for a direct comparison of their efficiency and stereoselectivity.
Table 1: Rhodium-Catalyzed Enantioselective C-H Insertion for Azaspiro[3.4]octanes
Protocol 1: Rhodium-Catalyzed Asymmetric C-H Insertion for Azaspiro[3.4]octanes
This protocol describes a general procedure for the enantioselective synthesis of N-protected azaspiro[3.4]octanes via an intramolecular C-H insertion reaction catalyzed by a chiral rhodium complex.
Anhydrous and degassed solvent (e.g., Dichloromethane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add [Rh₂(OAc)₄] (0.5 mol%) and the chiral ligand (1.1 mol%).
Add anhydrous and degassed solvent (to make a 0.1 M solution of the substrate) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst in situ.
Add the N-protected 3-methylenecyclopentylamine derivative (1.0 equiv) to the flask.
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched azaspiro[3.4]octane derivative.
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
This protocol outlines a general method for the enantioselective synthesis of functionalized spiro[3.4]octane derivatives through a [3+3] annulation reaction catalyzed by a chiral zinc complex.
Materials:
Cyclopentane-1,3-dione derivative (1.2 equiv)
α,β-Unsaturated ketone (1.0 equiv)
Zn(OTf)₂ (10 mol%)
Chiral Ligand (e.g., a chiral bis(oxazoline) ligand) (12 mol%)
Anhydrous solvent (e.g., Tetrahydrofuran)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add Zn(OTf)₂ (10 mol%) and the chiral ligand (12 mol%).
Add anhydrous solvent and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
Cool the mixture to the desired temperature (e.g., 0 °C) and add the cyclopentane-1,3-dione derivative (1.2 equiv).
Slowly add a solution of the α,β-unsaturated ketone (1.0 equiv) in the anhydrous solvent to the reaction mixture.
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the enantioenriched spiro[3.4]octane derivative.
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr, if applicable) of the product by chiral HPLC analysis.
Visualization of Methodologies
To further clarify the experimental processes and the underlying chemical logic, the following diagrams are provided.
Caption: Generalized workflow for enantioselective synthesis.
Caption: Simplified catalytic cycle for a generic asymmetric transformation.
Application
Synthesis of 2-Azaspiro[3.4]octane Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Azaspiro[3.4]octane and its derivatives have garnered significant attention in medicinal chemistry as valuable building blocks for the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.4]octane and its derivatives have garnered significant attention in medicinal chemistry as valuable building blocks for the synthesis of novel therapeutic agents. Their rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can lead to improved physicochemical and pharmacological properties of drug candidates, such as enhanced metabolic stability, aqueous solubility, and target-binding affinity. The incorporation of this spirocycle allows for the exploration of new chemical space, moving away from traditional flat, aromatic systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 2-azaspiro[3.4]octane, targeting researchers and professionals in the field of drug discovery and development.
Synthetic Strategies
Several synthetic strategies have been developed to access the 2-azaspiro[3.4]octane core. These approaches can be broadly categorized into two main strategies:
Annulation of the azetidine (B1206935) ring onto a cyclopentane (B165970) precursor: This is a common approach that often starts from readily available cyclopentane derivatives.
Construction of the cyclopentane ring onto a pre-existing azetidine scaffold: This represents an alternative strategy to access the spirocyclic system.
This document will focus on a prevalent and effective method involving the construction of the four-membered azetidine ring onto a cyclopentane precursor.
Experimental Protocols
Protocol 1: Synthesis of 2-Azaspiro[3.4]octane via Intramolecular Cyclization
This protocol outlines a multi-step synthesis starting from cyclopentanemethanol, a commercially available starting material. The key steps involve the formation of a suitable precursor with a nitrogen-containing functional group and a leaving group, followed by an intramolecular cyclization to form the azetidine ring.[1]
Application Notes and Protocols for the Synthesis of Spiro[3.4]octane Systems via Ring-Closing Metathesis
Audience: Researchers, scientists, and drug development professionals. Application Notes The spiro[3.4]octane scaffold is a valuable structural motif in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The spiro[3.4]octane scaffold is a valuable structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional geometry offers an attractive alternative to traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1] The incorporation of the spiro[3.4]octane core can lead to improvements in various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including metabolic stability and aqueous solubility.[1]
Ring-closing metathesis (RCM) has emerged as a powerful and efficient strategy for the synthesis of spiro[3.4]octane derivatives.[1] This method, which typically employs well-defined ruthenium-based catalysts such as Grubbs' catalysts, allows for the formation of the carbocyclic or heterocyclic ring of the spiro system from an acyclic diene precursor.[2][3] The reaction is known for its functional group tolerance, operational simplicity, and the generation of ethylene (B1197577) as the only major byproduct, making it an atom-economical process.[3]
A notable application of RCM in this context is the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, which are considered three-dimensional bioisosteres of 1,4-dioxanes. The construction of the tetrahydrofuran (B95107) ring onto an oxetane (B1205548) precursor via RCM provides a versatile entry to these valuable building blocks.[1] The resulting spirocycles can be further functionalized, making them attractive starting materials for the development of novel therapeutic agents and chemical probes.
Key Advantages of RCM for Spiro[3.4]octane Synthesis:
High Efficiency: RCM often proceeds in high yields under mild reaction conditions.
Functional Group Tolerance: Grubbs' catalysts are compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[2]
Stereochemical Control: The stereochemistry of the starting material can often be transferred to the spirocyclic product.
Versatility: The methodology can be applied to the synthesis of a variety of carbo- and heterocyclic spiro[3.4]octane systems.
Data Presentation
The following table summarizes representative quantitative data for the ring-closing metathesis step in the synthesis of a 2,5-dioxaspiro[3.4]octane derivative.
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
Dissolution of the Substrate: The diene precursor, methyl 2-((allyloxy)methyl)-2-(oxetan-3-yl)acrylate, is dissolved in anhydrous dichloromethane to a concentration of 0.001-0.01 M. The use of dilute conditions favors the intramolecular RCM reaction over intermolecular oligomerization.
Degassing: The solution is degassed by bubbling inert gas through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
Addition of the Catalyst: Grubbs' II catalyst (typically 1-5 mol%) is added to the stirred solution under a positive pressure of inert gas. The flask is protected from light, as the catalyst can be light-sensitive.
Reaction: The reaction mixture is heated to reflux (approximately 40 °C for dichloromethane) and stirred under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Quenching the Reaction: Upon completion, the reaction is cooled to room temperature. A small amount of a phosphine (B1218219) scavenger or ethyl vinyl ether can be added to quench the catalyst and facilitate its removal.
Work-up: The solvent is removed under reduced pressure. The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2,5-dioxaspiro[3.4]oct-7-ene-6-carboxylate.
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General RCM pathway for Spiro[3.4]octane Synthesis.
Scale-Up Synthesis of Spiro[3.4]octane Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the scale-up synthesis of key Spiro[3.4]octane intermediates. These three-dimensional sc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of key Spiro[3.4]octane intermediates. These three-dimensional scaffolds are of significant interest in medicinal chemistry, offering a pathway to novel drug candidates with improved physicochemical and pharmacological properties. The following sections detail established synthetic methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate the large-scale production of these valuable building blocks.
Introduction to Spiro[3.4]octane Scaffolds
Spiro[3.4]octane derivatives have garnered considerable attention in drug discovery due to their rigid, three-dimensional structure. This unique topology allows for more precise and selective interactions with biological targets compared to flat, aromatic systems. Incorporating the spiro[3.4]octane core can lead to enhancements in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as increased metabolic stability and aqueous solubility.[1] The development of robust and scalable synthetic routes is crucial for the broader application of these scaffolds in pharmaceutical research and development.
Synthetic Methodologies and Protocols
A variety of synthetic strategies have been developed to access the spiro[3.4]octane core. These methods can be broadly categorized into approaches that construct the cyclopentane (B165970) ring onto a pre-existing cyclobutane (B1203170) and those that form the cyclobutane ring on a cyclopentane scaffold.[1] Modern techniques like ring-closing metathesis (RCM) have also emerged as powerful tools for the efficient synthesis of complex spiro[3.4]octane systems.[1]
This multi-step sequence begins with readily available cyclopentanone derivatives and involves the formation of a precursor with a nitrogen-containing functional group, followed by intramolecular cyclization to form the azetidine (B1206935) ring.[1]
Experimental Protocol:
Precursor Synthesis:
Convert Cyclopentanemethanol to its corresponding tosylate.
React the tosylate with a protected amine.
Deprotect and manipulate the functional group to yield the key intermediate, 1-(aminomethyl)cyclopentylmethanol.[1]
Intramolecular Cyclization:
Treat the amino alcohol with a reagent such as thionyl chloride to induce a cyclization reaction, forming the 2-azaspiro[3.4]octane ring system.[1]
Quantitative Data:
Step
Reactants
Reagents & Solvents
Temperature (°C)
Time (h)
Yield (%)
Tosylation
Cyclopentanemethanol, p-Toluenesulfonyl chloride
Pyridine
0 to RT
12
>90
Amination
Cyclopentylmethyl tosylate, Protected amine
DMF
80
24
70-85
Deprotection & Reduction
Protected amino ester
LiAlH4, THF
0 to RT
6
80-95
Cyclization
1-(aminomethyl)cyclopentylmethanol
Thionyl chloride
0 to RT
4
60-75
Synthetic Workflow:
Caption: Synthetic workflow for 2-Azaspiro[3.4]octane.
Method 2: Ring-Closing Metathesis (RCM) Approach to 2,5-Dioxaspiro[3.4]octane Derivatives
A notable and efficient approach for the synthesis of 2,5-dioxaspiro[3.4]octane building blocks utilizes an RCM strategy.[1][2] This method allows for the construction of the tetrahydrofuran (B95107) ring onto an oxetane (B1205548) precursor.[1][2] A key step in this synthesis involves the RCM of a bis-allyl ether derived from an oxetane precursor using a Grubbs' II catalyst.[1][2]
Experimental Protocol:
O-Alkylation:
To a solution of 3-(hydroxymethyl)-3-vinyloxetane in THF, add NaH in portions under an inert atmosphere.
Heat the mixture, then cool and add methyl 2-(bromomethyl)acrylate and a catalytic amount of TBAI.
Stir the reaction mixture at an elevated temperature.
Work up the reaction by pouring it into a saturated aqueous solution of NH4Cl and extracting with EtOAc.
Ring-Closing Metathesis:
Dissolve the resulting bis-allyl ether in toluene (B28343) or dichloromethane.
Add Grubbs' II catalyst and stir at room temperature.
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography.
Hydrogenation:
Dissolve the unsaturated spirocycle in a suitable solvent such as methanol (B129727) or ethyl acetate.
Add Pearlman's catalyst (Pd(OH)2/C).
Hydrogenate the mixture under pressure until the reaction is complete.
Filter the catalyst and concentrate the solvent to obtain the saturated 2,5-dioxaspiro[3.4]octane derivative.
Caption: RCM approach to 2,5-Dioxaspiro[3.4]octane derivatives.
Method 3: Strain-Release Driven Spirocyclization for 6,7-Diazaspiro[3.4]octanes
This method utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive a spirocyclization reaction with azomethine imines, catalyzed by a Lewis acid like Scandium(III) triflate (Sc(OTf)3).[3] This approach provides a straightforward route to novel diazaspiro[3.4]octane structures.[3]
Experimental Protocol:
Reaction Setup:
To a solution of the azomethine imine in a suitable solvent (e.g., CH2Cl2), add the bicyclo[1.1.0]butane derivative.
Add the Sc(OTf)3 catalyst.
Reaction Execution:
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Purification:
Once the reaction is complete, quench with water and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
A scale-up of this reaction to the 4 mmol scale has been successfully demonstrated with only a slight decrease in yield.[3]
Quantitative Data:
Reactant 1 (Azomethine imine)
Reactant 2 (BCB)
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Substituted pyrazolidinone ylide
Substituted BCB
Sc(OTf)3 (5)
CH2Cl2
RT
0.5-2
70-95
Logical Relationship Diagram:
Caption: Strain-release driven synthesis of 6,7-Diazaspiro[3.4]octanes.
Conclusion
The methodologies presented here provide robust and scalable pathways for the synthesis of various Spiro[3.4]octane intermediates. These protocols and the accompanying quantitative data offer a valuable resource for researchers and process chemists in the pharmaceutical industry. The continued development of efficient synthetic routes to these and other spirocyclic systems will undoubtedly accelerate their application in the design and discovery of next-generation therapeutics.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Spiro[3.4]octane Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. The rigid nature of spirocycles, such as Spiro[3.4]octane, offers a distinct advantage over more flexible or planar molecules by providing precise vectoral orientation of substituents, which can enhance binding affinity and selectivity to biological targets. Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for drug discovery. This document provides detailed application notes and proposed protocols for the use of Spiro[3.4]octane derivatives in solid-phase synthesis to generate novel chemical entities for screening and lead optimization.
Advantages of Using Spiro[3.4]octane in Solid-Phase Synthesis
Incorporating the Spiro[3.4]octane scaffold in solid-phase synthesis offers several key benefits:
Three-Dimensional Diversity: The inherent three-dimensionality of the Spiro[3.4]octane core allows for the exploration of a broader chemical space compared to traditional flat aromatic structures.
Novelty and Intellectual Property: The use of less-explored scaffolds like Spiro[3.4]octane can lead to the discovery of novel chemical entities with strong intellectual property potential.
Efficiency of Solid-Phase Synthesis: The advantages of solid-phase synthesis, such as ease of purification and the ability to drive reactions to completion using excess reagents, can be applied to the synthesis of complex spirocyclic molecules.[1]
Amenability to Automation: Solid-phase synthesis workflows are well-suited for automation, enabling the high-throughput synthesis of large libraries of Spiro[3.4]octane-based compounds.[1]
Proposed Solid-Phase Synthesis Strategy
While specific examples of the solid-phase synthesis of Spiro[3.4]octane libraries are not extensively reported in the literature, a robust strategy can be proposed based on established solid-phase organic synthesis (SPOS) principles and the known solution-phase synthesis of functionalized Spiro[3.4]octane building blocks.
A plausible approach involves the synthesis of a Spiro[3.4]octane derivative with a functional handle, such as a carboxylic acid, that allows for its attachment to a solid support. Once anchored to the resin, the spirocyclic core can be further elaborated through a series of on-resin chemical transformations before the final compounds are cleaved from the support.
Key Components of the Solid-Phase Strategy
Solid Support: Wang resin is a suitable choice for the immobilization of carboxylic acid-functionalized building blocks, as the resulting ester linkage is stable to a variety of reaction conditions and can be readily cleaved with trifluoroacetic acid (TFA).[2]
Linker: The p-alkoxybenzyl alcohol linker of the Wang resin serves as the attachment point.
Building Block: A Spiro[3.4]octane derivative bearing a carboxylic acid is a prime candidate for the initial building block. For this proposed protocol, we will consider a generic "Spiro[3.4]octane carboxylic acid". Solution-phase synthesis of such building blocks, like 2-azaspiro[3.4]octane-6-carboxylic acid, can be adapted from known procedures.
On-Resin Reactions: A variety of reactions can be performed on the resin-bound spirocycle, such as amide bond formation, alkylations, and Suzuki couplings, to introduce diversity.
Cleavage: The final products are released from the solid support by treating the resin with a cleavage cocktail, typically containing TFA.[3]
Experimental Protocols
The following are detailed, proposed protocols for the solid-phase synthesis of a library of N-acylated 2-azaspiro[3.4]octane-6-carboxamides.
Protocol 1: Loading of Fmoc-2-azaspiro[3.4]octane-6-carboxylic Acid onto Wang Resin
This protocol describes the attachment of the spirocyclic building block to the solid support.
Materials:
Wang resin
Fmoc-2-azaspiro[3.4]octane-6-carboxylic acid
N,N'-Diisopropylcarbodiimide (DIC)
4-(Dimethylamino)pyridine (DMAP)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Methanol (MeOH)
Solid-phase synthesis vessel
Shaker
Procedure:
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
Reagent Preparation: In a separate flask, dissolve Fmoc-2-azaspiro[3.4]octane-6-carboxylic acid (2.5 mmol) and DMAP (0.25 mmol) in DMF (10 mL).
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of the spirocyclic amino acid and DMAP to the resin. Add DIC (2.5 mmol) to the vessel.
Reaction: Agitate the mixture at room temperature for 4-6 hours on a shaker.
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination: The loading of the spirocyclic building block onto the resin can be determined spectrophotometrically by Fmoc cleavage from a small sample of the resin.
Protocol 2: On-Resin Fmoc-Deprotection and Acylation
This protocol details the removal of the Fmoc protecting group and subsequent acylation to introduce diversity.
Resin Swelling: Swell the Spiro[3.4]octane-loaded resin in DMF for 30 minutes.
Fmoc-Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat the piperidine treatment for another 10 minutes.
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Acylation:
Swell the deprotected resin in DMF.
In a separate vial, pre-activate the carboxylic acid (R-COOH, 3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
Add the activated carboxylic acid solution to the resin.
Agitate the mixture for 2-4 hours at room temperature.
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry the resin under vacuum. A small sample can be cleaved to check the reaction progress by LC-MS.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the final spirocyclic compound from the solid support.
Application of Spiro[3.4]octane in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[3.4]octane scaffold, a unique three-dimensional structural motif, has garnered considerable attention in the field of asymmetric cata...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.4]octane scaffold, a unique three-dimensional structural motif, has garnered considerable attention in the field of asymmetric catalysis and drug discovery. Its inherent rigidity and distinct spatial arrangement of substituents provide a privileged framework for the design of chiral ligands and catalysts that can induce high stereoselectivity in chemical transformations. This document provides detailed application notes and protocols on the use of spiro[3.4]octane derivatives in asymmetric catalysis, with a focus on a highly efficient phosphine-catalyzed annulation reaction for the synthesis of chiral spiro[3.4]octanone derivatives.
Core Application: Asymmetric Synthesis of Spiro[3.4]octanone Derivatives
A key application of the spiro[3.4]octane framework in asymmetric catalysis is demonstrated in the synthesis of highly functionalized and enantioenriched spiro[3.4]octanone derivatives. This is achieved through a phosphine-catalyzed tandem Michael addition/intramolecular Wittig reaction. This powerful strategy allows for the construction of the spirocyclic system with excellent control of stereochemistry.
A notable example is the work of Voituriez and coworkers, who developed a catalytic and asymmetric process yielding spiro[3.4]octanone derivatives with up to 95% enantiomeric excess (ee).[1][2] This transformation proceeds via a P(III)/P(V)=O redox cycle, showcasing the utility of chiral phosphine (B1218219) organocatalysis.
Quantitative Data Summary
The following table summarizes the performance of a chiral phosphine-catalyzed asymmetric tandem Michael addition/Wittig reaction for the synthesis of various spiro[3.4]octanone derivatives.
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphine catalyst (0.1 mmol, 10 mol%).
Add the 2-acylcycloalkane-1,3-dione (1.0 mmol, 1.0 equiv).
Dissolve the solids in anhydrous toluene (5.0 mL).
Add the dialkyl acetylenedicarboxylate (1.1 mmol, 1.1 equiv) to the solution.
Finally, add phenylsilane (1.5 mmol, 1.5 equiv) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired chiral spiro[3.4]octanone derivative.
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the phosphine-catalyzed asymmetric synthesis of spiro[3.4]octanones.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of chiral spiro[3.4]octanones.
Discussion and Future Perspectives
The application of spiro[3.4]octane derivatives in asymmetric catalysis is a burgeoning area of research. The rigid spirocyclic core provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The phosphine-catalyzed annulation described herein is a prime example of how this structural motif can be leveraged to access complex and valuable chiral building blocks.
Future research in this area may focus on:
The design and synthesis of novel chiral ligands incorporating the spiro[3.4]octane framework for a broader range of asymmetric transformations.
The application of these spiro[3.4]octane-based catalysts in the synthesis of natural products and pharmaceutically active compounds.
Exploration of other catalytic systems, beyond phosphines, that can utilize the unique stereoelectronic properties of the spiro[3.4]octane scaffold.
The continued development of synthetic methodologies towards and applications of spiro[3.4]octane derivatives will undoubtedly contribute to the advancement of asymmetric catalysis and the efficient synthesis of enantiomerically pure molecules.
Spiro[3.4]octane Derivatives: Application Notes and Protocols for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[3.4]octane derivatives have emerged as a compelling class of scaffolds in medicinal chemistry due to their inherent three-dimensional and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.4]octane derivatives have emerged as a compelling class of scaffolds in medicinal chemistry due to their inherent three-dimensional and rigid nature.[1] This unique topology offers significant advantages over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1] The incorporation of the spiro[3.4]octane core can lead to improvements in various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, such as enhanced metabolic stability and aqueous solubility.[1] These characteristics make them highly attractive for the development of novel targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles, aimed at increasing therapeutic efficacy while minimizing off-target effects.[2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of spiro[3.4]octane derivatives for targeted drug delivery applications.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties of representative spiro[3.4]octane precursors, which can be functionalized for incorporation into targeted drug delivery systems.
Protocol 1: Synthesis of a Functionalized 2-Azaspiro[3.4]octane Linker for Bioconjugation
This protocol describes a representative synthesis of a 2-azaspiro[3.4]octane derivative functionalized with a terminal carboxylic acid, suitable for conjugation to targeting moieties via amide bond formation.
Dissolve cyclopentanemethanol in pyridine and cool to 0°C.
Add TsCl portion-wise and stir overnight at room temperature.
Extract the product, cyclopentylmethyl tosylate, with diethyl ether.
React the tosylate with NaN₃ in DMF at 80°C for 12 hours to yield 1-(azidomethyl)cyclopentyl)methanol.
Reduce the azide using LiAlH₄ in THF to obtain 1-(aminomethyl)cyclopentyl)methanol.[1]
Boc Protection:
Protect the primary amine of 1-(aminomethyl)cyclopentyl)methanol with Boc₂O in DCM to yield tert-butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate.
Formation of 2-Azaspiro[3.4]octane Ring:
Treat the Boc-protected amino alcohol with SOCl₂ in DCM at 0°C to induce intramolecular cyclization, forming the Boc-protected 2-azaspiro[3.4]octane.[1]
Alkylation with Linker Arm:
Deprotect the Boc group using TFA in DCM.
Alkylate the secondary amine of 2-azaspiro[3.4]octane with 6-bromohexanoic acid in the presence of TEA in DMF to introduce a carboxylic acid-terminated linker.
Purification:
Purify the final product, 2-(5-carboxypentyl)-2-azaspiro[3.4]octane, by column chromatography on silica (B1680970) gel.
Characterization: The structure and purity of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation and Characterization of Spiro[3.4]octane-Functionalized Nanoparticles
This protocol outlines the preparation of polymeric nanoparticles surface-functionalized with a spiro[3.4]octane derivative for targeted drug delivery.
Seed the cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Treatment:
Treat the cells with serial dilutions of the spiro[3.4]octane-drug conjugate for 72 hours. Include untreated cells as a negative control and a known cytotoxic drug as a positive control.
MTT Assay:
Add MTT solution to each well and incubate for 4 hours at 37°C.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control.
Determine the half-maximal inhibitory concentration (IC₅₀) value for the drug conjugate on each cell line.[8]
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival.[9] Targeted therapies often aim to inhibit key components of this pathway. A spiro[3.4]octane-based drug delivery system could be designed to deliver a potent inhibitor to cancer cells, thereby blocking this pro-survival signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow: Synthesis and Functionalization of a Spiro[3.4]octane Linker
The following diagram illustrates a general workflow for the synthesis of a functionalized spiro[3.4]octane derivative that can be used as a linker in targeted drug delivery.
Caption: A representative synthetic workflow for a spiro[3.4]octane linker.
Logical Relationship: Components of a Targeted Drug Delivery System
This diagram shows the logical relationship between the components of a hypothetical antibody-drug conjugate (ADC) utilizing a spiro[3.4]octane-based linker.
Caption: Components of a spiro[3.4]octane-based antibody-drug conjugate.
Application Notes and Protocols for the Development of Spiro[3.4]octane-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein deg...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1][2][4] Recent advancements in linker technology have explored the incorporation of rigid and conformationally restricted motifs, such as spirocycles, to improve pharmacological properties.[5][6]
Spiro[3.4]octane scaffolds, with their three-dimensional and rigid nature, are of particular interest in PROTAC design. The incorporation of such a moiety can offer several advantages, including:
Conformational Rigidity: Restricting the flexibility of the linker can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4][7]
Improved Physicochemical Properties: Spirocyclic linkers can help to optimize lipophilicity and solubility, and reduce the polar surface area, which are critical parameters for cell permeability and oral bioavailability.[5][8]
Vectorial Control: The defined geometry of the spiro[3.4]octane core can provide precise control over the spatial orientation of the two ligands, which is crucial for effective ternary complex formation.
Novel Chemical Space: The use of unique spirocyclic linkers can lead to the discovery of novel intellectual property.[9]
This document provides a detailed overview of the conceptual framework, experimental design, and protocols for the development of spiro[3.4]octane-based PROTACs. While specific examples of PROTACs containing a spiro[3.4]octane linker with comprehensive published data are currently limited, the principles and methods outlined here are based on the established development of PROTACs with other rigid and spirocyclic linkers and serve as a guide for researchers in this innovative area.
I. General Principles and Design Considerations
The development of a successful spiro[3.4]octane-based PROTAC requires careful consideration of the target protein, the choice of E3 ligase, and the design of the spirocyclic linker.
Selection of Target and E3 Ligase
The initial step involves identifying a compelling protein of interest (POI) and selecting a suitable E3 ligase for recruitment. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of ligands for the POI and the E3 ligase should be guided by their binding affinity and the availability of a solvent-exposed vector for linker attachment that does not disrupt binding.
Design of the Spiro[3.4]octane Linker
The spiro[3.4]octane core can be functionalized at various positions to allow for the attachment of the POI and E3 ligase ligands. Key design parameters for the linker include:
Attachment Points: The points of attachment on the spiro[3.4]octane core will dictate the relative orientation of the two ligands.
Linker Length and Composition: While the spirocycle provides rigidity, additional atoms or chemical groups may be necessary to achieve the optimal length and chemical properties for ternary complex formation.
Stereochemistry: The stereochemistry of the spiro[3.4]octane core and its substituents can have a profound impact on the biological activity of the PROTAC.
II. Data Presentation: A Template for Quantifying PROTAC Efficacy
Due to the novelty of spiro[3.4]octane-based PROTACs, a comprehensive dataset from a single molecule is not yet publicly available. The following table serves as a template for researchers to systematically organize and present their quantitative data for novel spiro[3.4]octane-based PROTACs.
Compound ID
Target Protein
E3 Ligase
Binding Affinity (POI) Kd/IC50 (nM)
Binding Affinity (E3 Ligase) Kd/IC50 (nM)
Degradation DC50 (nM)
Max Degradation (Dmax) (%)
Cell Line
Notes
[Example]
[e.g., BRD4]
[e.g., CRBN]
[Enter Data]
[Enter Data]
[Enter Data]
[Enter Data]
[e.g., HeLa]
[e.g., Spiro[3.4]octane linker with specific attachment points]
III. Experimental Protocols
The following are detailed methodologies for the key experiments required to synthesize and evaluate spiro[3.4]octane-based PROTACs.
Synthesis of Spiro[3.4]octane-Based PROTACs
The synthesis of a spiro[3.4]octane-based PROTAC is a multi-step process that involves the synthesis of the functionalized spirocyclic linker followed by its conjugation to the POI and E3 ligase ligands.
Protocol 3.1.1: General Synthesis of a Diamino-Spiro[3.4]octane Linker Core
This is a generalized protocol and may require significant optimization based on the specific substitution pattern desired.
Starting Material: Commercially available or synthesized spiro[3.4]octan-dione.
Reductive Amination:
Dissolve spiro[3.4]octan-dione in a suitable solvent such as methanol (B129727) or dichloromethane.
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purify the resulting diamino-spiro[3.4]octane by column chromatography.
Protection (if necessary): Protect one of the amino groups with a suitable protecting group (e.g., Boc) to allow for sequential conjugation of the POI and E3 ligase ligands.
Protocol 3.1.2: PROTAC Assembly via Amide Coupling
Step 1: Coupling of the first ligand:
Dissolve the mono-protected diamino-spiro[3.4]octane linker in a suitable solvent (e.g., DMF or DCM).
Add the first ligand (either for the POI or E3 ligase) which has a carboxylic acid functionality.
Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction by LC-MS.
Work up the reaction and purify the product by chromatography.
Step 2: Deprotection:
Remove the protecting group from the second amino group of the linker (e.g., using TFA for a Boc group).
Step 3: Coupling of the second ligand:
Repeat the amide coupling procedure from Step 1 with the second ligand containing a carboxylic acid functionality.
Purify the final PROTAC molecule by preparative HPLC.
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture: Culture cells expressing the target protein tagged with NanoLuc luciferase.
Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the spiro[3.4]octane-based PROTAC.
Addition of Fluorescent Tracer: Add a cell-permeable fluorescent tracer that binds to the target protein.
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated upon proximity of the NanoLuc-tagged protein and the fluorescent tracer.
Data Analysis: The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.
Protocol 3.2.2: Protein Degradation Assay (e.g., Western Blot or In-Cell Western)
Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate and treat with various concentrations of the spiro[3.4]octane-based PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blot:
Separate equal amounts of protein by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.
Compound Treatment: Treat the cells with a serial dilution of the spiro[3.4]octane-based PROTAC for a specified period (e.g., 72 hours).
Assay: Add CellTiter-Glo reagent to the wells, which measures ATP levels as an indicator of cell viability.
Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
IV. Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows in the development of spiro[3.4]octane-based PROTACs.
Caption: Mechanism of action for a Spiro[3.4]octane-based PROTAC.
Caption: Experimental workflow for developing spiro[3.4]octane-based PROTACs.
V. Conclusion
The development of PROTACs with rigid spirocyclic linkers, such as those based on the spiro[3.4]octane scaffold, represents a promising strategy for creating novel therapeutics with improved drug-like properties. While the empirical data for this specific class of molecules is still emerging, the foundational principles of PROTAC design and the detailed experimental protocols provided herein offer a robust framework for researchers to explore this exciting area of drug discovery. The systematic application of these methods will be crucial in unlocking the full potential of spiro[3.4]octane-based PROTACs for targeted protein degradation.
Application Notes and Protocols for Spiro[3.4]octane Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals The unique three-dimensional architecture of spirocyclic compounds has garnered significant attention in the field of agricultural chemistry. Among these, t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds has garnered significant attention in the field of agricultural chemistry. Among these, the spiro[3.4]octane scaffold presents a promising framework for the development of novel pesticides, including insecticides, fungicides, and herbicides. Its rigid structure can lead to enhanced binding affinity and selectivity for biological targets, potentially overcoming resistance mechanisms developed against existing agrochemicals. This document provides an overview of the applications of spiro[3.4]octane derivatives in agriculture, supported by synthetic protocols and biological evaluation methodologies.
Introduction to Spiro[3.4]octane in Agrochemicals
Spiro compounds are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensional geometry that is often advantageous for interaction with biological macromolecules. In the context of agrochemicals, spiro[3.4]octane derivatives are being explored for their potential to deliver novel modes of action, thereby addressing the challenge of pest and weed resistance. Research in this area, while still emerging, points towards promising insecticidal, fungicidal, and herbicidal activities.
Applications in Insecticides
Spiro[3.4]octane-containing compounds have been investigated as potential insecticides, particularly targeting sap-sucking insects. The primary mode of action for many spirocyclic insecticides involves the disruption of lipid biosynthesis through the inhibition of the enzyme acetyl-CoA carboxylase (ACC).[1] This leads to the inability of the insect to produce essential fatty acids, ultimately resulting in mortality.
Quantitative Data on Insecticidal Activity
While specific data for a wide range of spiro[3.4]octane-based insecticides is still limited in publicly available literature, research on analogous spirocyclic ketones demonstrates significant efficacy against various pests. The following table summarizes representative data for spirocyclic insecticides, which can serve as a benchmark for the development and evaluation of novel spiro[3.4]octane derivatives.
Compound Class
Target Pest
Bioassay Method
Efficacy Metric
Value
Spirocyclic tetramic acid derivatives
Whitefly (Bemisia tabaci)
Leaf-dip
LC50
0.1 - 1.0 mg/L
Spirocyclic tetramic acid derivatives
Aphid (Myzus persicae)
Spray
LC50
0.5 - 5.0 mg/L
Spirodiclofen
Two-spotted spider mite (Tetranychus urticae)
Spray
LC50
2.8 mg/L
Spiromesifen
Sweetpotato whitefly (Bemisia tabaci)
Leaf-dip
LC50
1.98 mg/L
Note: The above data is for illustrative purposes and represents the activity of broader classes of spirocyclic insecticides.
Experimental Protocol: Synthesis of a 2-Azaspiro[3.4]octane Intermediate
A key building block for more complex spiro[3.4]octane-based insecticides is 2-azaspiro[3.4]octane. The following protocol outlines a potential synthetic route.
Objective: To synthesize 2-azaspiro[3.4]octane hydrochloride.
Materials:
Cyclobutanecarbonyl chloride
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
Acetonitrile
Diethyl ether
Hydrochloric acid (4 M in 1,4-dioxane)
Sodium bicarbonate
Magnesium sulfate
Standard laboratory glassware and stirring equipment
Procedure:
Synthesis of 1-diazomethyl cyclobutyl ketone: A solution of cyclobutanecarbonyl chloride (1.0 eq) in acetonitrile/diethyl ether (1:1) is cooled to 0 °C. A 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 eq) is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The solvent is removed under reduced pressure.
Cyclization to 2-azaspiro[3.4]octan-5-one: The crude diazo ketone is dissolved in a suitable solvent and treated with a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) to induce cyclization.
Reduction of the lactam: The resulting lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
Salt formation: The crude 2-azaspiro[3.4]octane is dissolved in diethyl ether and treated with a 4 M solution of HCl in 1,4-dioxane (B91453) to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Expected Outcome: A white to off-white solid, 2-azaspiro[3.4]octane hydrochloride.
Experimental Protocol: Insecticidal Bioassay
Objective: To evaluate the insecticidal activity of a test spiro[3.4]octane derivative against aphids.
Materials:
Test compound
Acetone (analytical grade)
Triton X-100 (surfactant)
Distilled water
Aphids (e.g., Myzus persicae)
Cabbage leaf discs
Petri dishes
Filter paper
Spray tower
Procedure:
Preparation of test solutions: A stock solution of the test compound is prepared in acetone. A series of dilutions are then made using a 0.1% Triton X-100 aqueous solution to achieve the desired test concentrations. A control solution (0.1% Triton X-100 in water) is also prepared.
Treatment of leaf discs: Cabbage leaf discs (2 cm diameter) are placed on filter paper in Petri dishes. The leaf discs are then sprayed with the test solutions or the control solution using a spray tower to ensure even coverage.
Infestation: After the sprayed discs have dried, 10-15 adult aphids are placed on each disc.
Incubation: The Petri dishes are sealed with a ventilated lid and incubated at 25±1 °C with a 16:8 hour light:dark photoperiod.
Mortality assessment: Mortality is assessed after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
Data analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis.
Applications in Fungicides
The development of spiro[3.4]octane-based fungicides is an area of active research. The unique stereochemistry of the spiro center can be exploited to design molecules that specifically interact with fungal enzymes or proteins that are not targeted by existing fungicides.
Quantitative Data on Fungicidal Activity
While specific MIC (Minimum Inhibitory Concentration) or EC50 (Effective Concentration for 50% inhibition) values for spiro[3.4]octane derivatives against a broad range of plant pathogens are not yet widely published, preliminary studies on related spiro-heterocycles have shown promising results.
Preparation of amended media: A stock solution of the test compound is prepared in DMSO. The stock solution is then added to molten PDA (cooled to approximately 45-50 °C) to achieve the desired final concentrations. The final concentration of DMSO in the media should not exceed 1% (v/v). A control plate containing PDA with 1% DMSO is also prepared. The amended PDA is then poured into sterile Petri dishes.
Inoculation: A 5 mm mycelial plug is taken from the edge of an actively growing culture of the target fungus and placed mycelial-side down in the center of each PDA plate.
Incubation: The plates are sealed and incubated at 25±2 °C in the dark.
Measurement of mycelial growth: The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
Calculation of inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Data analysis: The EC50 value can be determined by testing a range of concentrations and performing a dose-response analysis.
Applications in Herbicides
The rigid spiro[3.4]octane scaffold can be utilized to design molecules that mimic the transition state of enzymatic reactions in plants, leading to potent and selective herbicidal activity. A patent for spiro cyclohexanedione derivatives as herbicides suggests that this class of compounds is being actively explored for weed control.
Objective: To evaluate the pre-emergent herbicidal activity of a spiro[3.4]octane derivative.
Materials:
Test compound
Acetone
Triton X-100
Distilled water
Seeds of a model weed species (e.g., Arabidopsis thaliana or ryegrass)
Petri dishes or small pots
Growth medium (e.g., agar or soil)
Growth chamber
Procedure:
Preparation of test solutions: A stock solution of the test compound is prepared in acetone. A series of dilutions are then made using a 0.1% Triton X-100 aqueous solution. A control solution is also prepared.
Treatment:
Agar-based assay: The test solutions are incorporated into the molten agar growth medium before pouring into Petri dishes.
Soil-based assay: The surface of the soil in each pot is sprayed with the test solution.
Sowing: A known number of seeds are sown on the surface of the treated agar or soil.
Incubation: The Petri dishes or pots are placed in a growth chamber with controlled light, temperature, and humidity.
Assessment: After a set period (e.g., 7-14 days), the percentage of seed germination, root length, and shoot length are measured. Visual assessment of phytotoxicity (e.g., chlorosis, necrosis) is also recorded.
Data analysis: The IC50 (Inhibitory Concentration for 50% growth reduction) is calculated for each parameter.
Visualizing Workflows and Pathways
General Synthetic Workflow for Spiro[3.4]octane Derivatives
Caption: Synthetic strategies for spiro[3.4]octane derivatives.
Workflow for Pesticide Discovery and Evaluation
Caption: Workflow for pesticide discovery and evaluation.
Conclusion
The spiro[3.4]octane scaffold represents a promising, yet underexplored, area in the discovery of new agricultural chemicals. The protocols and data presented herein provide a foundational guide for researchers interested in exploring this chemical space. Further research into the synthesis and biological evaluation of diverse spiro[3.4]octane derivatives is warranted to unlock their full potential in addressing the ongoing challenges in pest and weed management.
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing spirocyclization reactions. Below you will find troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing spirocyclization reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during spirocyclization reactions.
Problem 1: Low or No Product Yield
Q: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common issue in spirocyclization due to the formation of a sterically demanding quaternary center.[1] Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Initial Checks:
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can interfere with the reaction.[2]
Inert Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure the reaction is carried out under a properly maintained inert atmosphere (e.g., argon or nitrogen).[2][3]
Reaction Time and Temperature: The reaction may not have reached completion or product degradation could be occurring. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] Temperature can have a significant effect; some reactions require elevated temperatures to proceed, while others may need cooling to prevent side reactions or decomposition.[4]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.
Optimization of Reaction Parameters:
If initial checks do not resolve the issue, a more thorough optimization of reaction conditions is necessary.
Catalyst and Ligand: The choice of catalyst and ligand is critical. For instance, in palladium-catalyzed reactions, both the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand can dramatically affect the yield.[5] Similarly, in organocatalysis, different chiral catalysts can lead to varying efficiencies.[3] It is advisable to screen a panel of catalysts and ligands.
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.[6] A solvent screening should be performed, including both polar (e.g., DMF, MeCN) and non-polar (e.g., toluene, DCM) options.[4]
Base: For reactions requiring a base, its strength and steric bulk are important considerations. Common bases in palladium-catalyzed spirocyclizations include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[5]
Concentration: Intermolecular side reactions can compete with the desired intramolecular spirocyclization, leading to oligomerization.[2] Running the reaction under high-dilution conditions can favor the intramolecular pathway and improve the yield of the spirocyclic product.
Problem 2: Formation of Side Products and Isomers
Q: My reaction is producing significant amounts of side products or undesired isomers. How can I improve the selectivity?
A: The formation of side products is a frequent challenge. Common side reactions include intermolecular reactions, rearrangements, and the formation of regioisomers or diastereomers.
Strategies to Improve Selectivity:
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired spirocyclization.[2] Conversely, in some cases, increasing the temperature might favor the desired product.
Catalyst/Ligand Selection: The steric and electronic properties of the catalyst and ligand can play a crucial role in controlling stereoselectivity (diastereo- and enantioselectivity).[7][8] For example, bulky ligands can favor the formation of one diastereomer over another.
Substrate Modification: In some cases, modifying the substrate by introducing blocking groups can prevent unwanted side reactions at other reactive sites.[3]
Choice of Base and Solvent: The solvent can influence the transition state energies of competing pathways, thereby affecting selectivity.[9] The choice of base can also impact the regioselectivity of the cyclization.
Logical Relationship for Minimizing Side Products
Caption: Decision-making process for addressing different types of side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize first in a new spirocyclization reaction?
A: Generally, it is most effective to start by optimizing the catalyst/ligand system and the solvent, as these often have the most significant impact on the reaction's feasibility and selectivity.[4][5] Once a promising combination is identified, fine-tuning of temperature, concentration, and reaction time can be performed to maximize the yield and purity.
Q2: How do I choose an appropriate catalyst for my spirocyclization?
A: The choice of catalyst depends heavily on the type of reaction.
Palladium-catalyzed reactions are versatile for C-C and C-heteroatom bond formations. Common catalysts include Pd(OAc)₂ and Pd(PPh₃)₄, often paired with phosphine (B1218219) ligands.[5][10]
Organocatalysis offers a metal-free alternative, often employing chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) to achieve high enantioselectivity.[3][11]
Acid-catalyzed reactions , using either Brønsted or Lewis acids, are effective for certain types of cyclizations, such as those involving carbocation intermediates.[12][13]
Reviewing literature for similar transformations is the best starting point for selecting a catalyst.
Q3: Can the order of reagent addition affect the outcome of the reaction?
A: Yes, the order of addition can be critical.[2] For example, in reactions involving a pre-catalyst that needs to be activated, it is often necessary to stir the pre-catalyst with a ligand or an activator before adding the substrate.[3] Similarly, slow addition of a substrate using a syringe pump can help maintain low concentrations and favor intramolecular cyclization over intermolecular side reactions.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of various spirocyclization reactions, providing a comparative overview of the effects of different reaction parameters.
Table 1: Optimization of a Palladium-Catalyzed Spirocyclization [5]
Entry
Variation from Standard Conditions
Yield (%)
1
None (Pd(PPh₃)₄, Cs₂CO₃, Toluene, 100°C)
88
2
3 equiv of base instead of 4 equiv
84
3
90°C instead of 100°C
73
4
K₂CO₃ instead of Cs₂CO₃
No Product
5
K₃PO₄ instead of Cs₂CO₃
13
6
Pd(OAc)₂/PPh₃ instead of Pd(PPh₃)₄
79
7
DMF instead of Toluene
75
8
5 mol% catalyst instead of 10 mol%
72
9
4 h instead of 24 h
25
Table 2: Solvent Effects on a Brønsted Acid-Catalyzed Spirocyclization [13]
Entry
Solvent
NMR Yield (%)
ee (%)
1
DCM
28
11
2
CHCl₃
66
83
3
CCl₄
52
81
4
DCE
60
82
5
Toluene
58
82
6
Dioxane
52
85
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Allylic Alkylation-Cyclization [3]
To a solution of 3-hydroxyoxindole (0.1 mmol, 1.0 equiv) and the Morita-Baylis-Hillman (MBH) carbonate (0.12 mmol, 1.2 equiv) in dichloromethane (B109758) (DCM, 1.0 mL) in a dried vial, add the cinchona alkaloid-derived catalyst (0.01 mmol, 10 mol%).
Stir the mixture at room temperature.
Monitor the reaction progress by TLC analysis.
After the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to obtain the pure spirooxindole product.
Protocol 2: General Procedure for Palladium-Catalyzed Heck/C–H Activation/[4+2] Annulation Cascade [14]
To a flame-dried Schlenk tube, add the γ,δ-unsaturated oxime ester (0.2 mmol, 1.0 equiv), 2-chlorobenzoic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.5 mmol, 2.5 equiv).
Evacuate and backfill the tube with argon three times.
Add the anhydrous, degassed solvent.
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120°C) for the designated time (e.g., 12-24 hours).
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to afford the desired spirocyclic pyrroline (B1223166) product.
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed spirocyclization involving a Heck reaction followed by C-H activation.[10][15]
Caption: A generalized catalytic cycle for palladium-catalyzed spirocyclization.
Organocatalytic Sequential Reaction Workflow
This diagram shows the logical flow of a sequential organocatalytic reaction to form a spirocyclic compound.[3]
Caption: Logical flow of a sequential allylic alkylation-cyclization reaction.
Technical Support Center: Mitigation of Side Reactions in Spiro[3.4]octane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side reactions encountered du...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side reactions encountered during the synthesis of Spiro[3.4]octane and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Spiro[3.4]octane, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Spiro[3.4]octane Product
Potential Cause
Recommended Solutions
Incomplete Cyclization
Extend the reaction time and monitor progress using TLC or GC. A moderate increase in reaction temperature may be necessary to overcome the activation energy, but should be done cautiously to avoid decomposition.[1]
Suboptimal Base Strength
For base-catalyzed reactions like intramolecular alkylation or Dieckmann condensation, the base may not be strong enough to generate the necessary enolate concentration. Consider using a stronger base.[1]
Intermolecular Side Reactions
To favor the desired intramolecular cyclization, employ high-dilution conditions. This is achieved by adding the substrate slowly over an extended period to a large volume of solvent.[1]
Decomposition of Reactants or Products
If decomposition is observed before the starting material is fully consumed, consider quenching the reaction early and proceeding immediately to workup. If a break is necessary, keep the solution cold.
Issue 2: Formation of Significant Amounts of Side Products
Observed Side Product
Potential Cause
Mitigation Strategies
Polymeric/Oligomeric Byproducts
High concentration of reactants favoring intermolecular reactions.
Utilize high-dilution techniques where the substrate is added slowly to a large volume of solvent.[1]
Elimination Products
In intramolecular alkylation, elimination can compete with the desired substitution.
Use a non-nucleophilic, sterically hindered base. Employing a better leaving group can also favor substitution over elimination.[1]
Uncyclized Intermediates
Incomplete reaction, particularly in multi-step cyclizations like the Dieckmann condensation.
Extend reaction time or cautiously increase the temperature. Ensure the base used is sufficiently strong for the intended transformation.[1]
Issue 3: Difficulty in Purifying the Spiro[3.4]octane Product
Problem
Suggested Solution
Co-elution of Product and Byproducts
Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) is effective for separating spiro[3.5]nonan-2-ol from its ketone precursor.
Presence of Unreacted Starting Material
Flash column chromatography is often effective. The polarity difference between the starting material and the spirocyclic product can be exploited for separation.
Removal of Polymeric Byproducts
These are often much less polar or significantly more polar than the desired product and can sometimes be removed by precipitation or by using a silica (B1680970) plug before full column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the Spiro[3.4]octane core?
A1: The most prevalent methods include the intramolecular alkylation of a pre-formed cyclopentanone (B42830) or cyclobutane (B1203170) derivative and the Dieckmann condensation.[1] Ring-closing metathesis (RCM) is also a powerful modern technique for the synthesis of complex Spiro[3.4]octane systems.
Q2: How can I minimize the formation of oligomeric side products during intramolecular cyclization?
A2: The key is to maintain a low concentration of the reactive intermediate to favor the intramolecular pathway. This is best achieved through high-dilution conditions, where the substrate is added slowly to a large volume of solvent.[1]
Q3: What are the typical byproducts in an intramolecular alkylation to form a Spiro[3.4]octane, and how can I identify them?
A3: Common byproducts include elimination products, where the leaving group is removed to form an alkene, and intermolecular dimerization or polymerization products. These can be identified by isolating the major byproducts using column chromatography and characterizing them by NMR and Mass Spectrometry.[1]
Q4: My TLC plate shows multiple spots close to my product spot. What could they be?
A4: These could be diastereomers of your product, or closely related side products such as elimination byproducts. Optimizing reaction conditions for stereoselectivity (if applicable) and employing a more efficient purification method, such as preparative HPLC or a carefully optimized column chromatography with a shallow solvent gradient, may be necessary.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Spiro[3.4]octan-6-one
Entry
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
1
NaH
THF
65
12
75
Fictionalized Data
2
KHMDS
Toluene
80
8
82
Fictionalized Data
3
LDA
THF
-78 to rt
6
68
Fictionalized Data
4
Cs₂CO₃
DMF
100
24
55
Fictionalized Data
Note: The data in this table is illustrative and compiled from general principles of organic synthesis. For specific substrates, optimization is recommended.
Table 2: Comparison of Catalysts for Ring-Closing Metathesis to a Spiro[3.4]octane Derivative
In a clean, dry round-bottom flask, dissolve the spiro[3.4]octanone in anhydrous methanol (concentration typically 0.1 to 0.5 M).
Cool the flask in an ice bath to 0°C.
Slowly add sodium borohydride (1.5 to 2 equivalents) to the stirred solution while maintaining the temperature at 0°C.
Monitor the reaction by TLC for the disappearance of the starting ketone (typically 1-2 hours).
Once complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water at 0°C.
Remove the methanol using a rotary evaporator.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to yield the crude spiro[3.4]octanol, which can be further purified by column chromatography if necessary.[3]
Mandatory Visualization
Caption: HPK1 signaling pathway and its inhibition by a Spiro[3.4]octane derivative.
Caption: MAGL signaling pathway and its inhibition by a Spiro[3.4]octane derivative.
Caption: General experimental workflow for Spiro[3.4]octane synthesis.
Caption: Decision tree for troubleshooting side reactions in Spiro[3.4]octane synthesis.
Technical Support Center: Improving Stereoselectivity in Spiro[3.4]octane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.4]octane scaffolds. This resource provides troubleshooting guides and frequently asked question...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.4]octane scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of reactions involving spiro[3.4]octane?
The primary challenges in stereoselective spiro[3.4]octane synthesis stem from the three-dimensional and often rigid nature of the spirocyclic core. Key issues include:
Formation of the Spirocenter: Creating the quaternary spirocarbon stereoselectively is a significant hurdle. Many synthetic routes assemble the rings in a way that doesn't control this center, leading to racemic mixtures.
Diastereoselectivity on Existing Scaffolds: When functionalizing a pre-existing spiro[3.4]octane core, the steric environment created by the two rings can lead to the formation of diastereomers. For instance, the reduction of a ketone on the cyclopentane (B165970) ring can result in cis and trans isomers.[1]
Enantioselectivity in Ring Formation: In reactions that form one of the rings, such as cycloadditions, achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries that can effectively discriminate between the prochiral faces of the substrate.
Q2: Which analytical techniques are best for determining the stereoselectivity of my spiro[3.4]octane reaction?
To accurately determine the stereochemical outcome of your reaction, a combination of the following techniques is recommended:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). A suitable chiral stationary phase (CSP) is required to separate the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to determine the diastereomeric ratio (d.r.) of a product mixture, as diastereomers have different chemical shifts. For determining enantiomeric excess, chiral shift reagents can be employed.
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its relative and absolute stereochemistry.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of a Spiro[3.4]octan-6-one Derivative
Symptom: You are reducing a spiro[3.4]octan-6-one to the corresponding alcohol and obtaining a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Non-selective Reducing Agent
Standard reducing agents like sodium borohydride (B1222165) may not be sterically demanding enough to favor one diastereomer. Solution: Employ a bulkier reducing agent such as L-Selectride® or diisobutylaluminium hydride (DIBAL-H) at low temperatures. These reagents have greater steric hindrance and can enhance facial selectivity.
Sub-optimal Reaction Temperature
Higher temperatures can lead to lower selectivity by overcoming the small energy difference between the transition states leading to the different diastereomers. Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C.
Solvent Effects
The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, switching from methanol (B129727) to a less coordinating solvent like toluene (B28343) or dichloromethane (B109758) might improve selectivity.
Issue 2: Low Enantioselectivity in a Catalytic Reaction to Form the Spiro[3.4]octane Core
Symptom: You are using a chiral catalyst (e.g., a Lewis acid with a chiral ligand or an organocatalyst) to construct the spiro[3.4]octane skeleton, but the enantiomeric excess (e.e.) of your product is low.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Sub-optimal Catalyst/Ligand
The chosen chiral catalyst or ligand may not be well-suited for your specific substrate. Solution: Screen a variety of chiral ligands with different steric and electronic properties. For metal-catalyzed reactions, consider ligands with different backbones and coordinating atoms. For organocatalysis, explore different catalyst families (e.g., cinchona alkaloids, prolinol derivatives).
Incorrect Catalyst Loading or Purity
Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is not stereoselective. Impurities in the catalyst can also inhibit its activity. Solution: Ensure your catalyst is pure and use an adequate loading (typically 1-20 mol%).
Unfavorable Reaction Conditions
Temperature, solvent, and concentration can all impact the enantioselectivity of a catalytic reaction. Solution: Systematically screen reaction parameters. Lowering the temperature often improves enantioselectivity. The choice of solvent can be critical; screen a range from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).
Substrate-Catalyst Mismatch
The substrate may not be interacting effectively with the chiral pocket of the catalyst. Solution: If possible, modify the substrate. For example, changing a protecting group or a substituent on the substrate can sometimes lead to better recognition by the catalyst.
Quantitative Data on Stereoselective Spiro-Compound Synthesis
The following tables provide examples of the levels of stereoselectivity that can be achieved in various reactions forming spirocyclic compounds. While not all are spiro[3.4]octanes, they illustrate the impact of different catalysts and conditions.
Table 1: Organocatalytic Asymmetric Synthesis of Spiro Compounds
Reaction Type
Catalyst
Solvent
Temp (°C)
Yield (%)
d.r.
e.e. (%)
Michael/Alkylation Cascade
(DHQ)2AQN
Cyclohexane/H2O
rt
63
94:6
92
Michael/Hemiacetalization
Cinchona Alkaloid
Toluene
-20
85
>95:5
97
Knoevenagel/Michael/Cyclization
Quinidine-derived Squaramide
Dichloromethane
rt
88
-
99
Table 2: Metal-Catalyzed Asymmetric Synthesis of Spiro Compounds
Reaction Type
Metal/Ligand
Solvent
Temp (°C)
Yield (%)
d.r.
e.e. (%)
[3+3] Cycloaddition
Ni(OTf)2 / Chiral Ligand
THF
50
92
>20:1
98
[3+2] Cycloaddition
Pd(0) / Chiral Bis(tert-Amine)
Toluene
60
85
>95:5
95
Formal [4+2] Cycloaddition
Iridium / Brønsted Acid
Dichloroethane
40
94
-
>95
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Spiro[3.4]octan-6-one
This protocol describes the reduction of spiro[3.4]octan-6-one to spiro[3.4]octan-6-ol with an emphasis on maximizing the yield of the trans diastereomer.
Dissolve spiro[3.4]octan-6-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.
Protocol 2: General Procedure for Separation of Spiro[3.4]octane Diastereomers
Diastereomers can typically be separated using standard flash column chromatography.
Materials:
Crude mixture of spiro[3.4]octane diastereomers
Silica gel (230-400 mesh)
Hexanes
Ethyl acetate
TLC plates
Procedure:
Determine an appropriate solvent system for separation by TLC. Test various ratios of hexanes and ethyl acetate. The goal is to achieve good separation between the spots corresponding to the two diastereomers.
Dry-pack a chromatography column with silica gel.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Load the dissolved sample onto the top of the silica gel column.
Elute the column with the predetermined solvent system.
Collect fractions and analyze them by TLC to identify which fractions contain the pure diastereomers.
Combine the pure fractions of each diastereomer and concentrate under reduced pressure to obtain the isolated products.
Visualizations
Caption: A generalized experimental workflow for stereoselective synthesis.
Caption: Troubleshooting logic for improving reaction stereoselectivity.
Technical Support Center: Strategies for Overcoming Steric Hindrance in Spiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of Spiro[3.4]octane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Spiro[3.4]octane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges arising from steric hindrance during synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Spiro[3.4]octane, with a focus on problems arising from steric hindrance.
Problem
Potential Cause(s)
Suggested Solution(s)
Low to no yield in intramolecular cyclization (e.g., Dieckmann, Thorpe-Ziegler, or alkylation)
Steric hindrance preventing the reactive centers from achieving the necessary proximity for ring closure. Intermolecular side reactions may be favored.
1. Increase reaction temperature: Provides molecules with more kinetic energy to overcome the activation barrier imposed by steric strain.2. Extend reaction time: Allows for a greater number of productive molecular collisions over time.3. Use a stronger, non-nucleophilic base: For base-catalyzed cyclizations, a stronger base can more effectively deprotonate a sterically hindered carbon, increasing the concentration of the reactive intermediate. Examples include lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).4. High-dilution conditions: Favors intramolecular reactions over intermolecular polymerization or side reactions by reducing the probability of reactive intermediates encountering each other.5. Change the solvent: A more polar, aprotic solvent can sometimes better solvate the transition state and facilitate cyclization. Experiment with solvents like DMF, DMSO, or THF.
Formation of undesired diastereomers
Steric interactions in the transition state favoring the formation of a thermodynamically more stable, but undesired, diastereomer.
1. Employ a chiral catalyst or auxiliary: In asymmetric synthesis, a suitable organocatalyst or chiral auxiliary can create a chiral environment that sterically favors the formation of the desired diastereomer.[1][2][3][4]2. Modify the substrate: Introduction of a bulky protecting group at a strategic position can block one face of the molecule, directing the cyclization to occur from the less hindered face. This group can be removed in a subsequent step.3. Vary the reaction temperature: Lowering the temperature can sometimes increase the kinetic selectivity for the desired diastereomer.4. Solvent effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the diastereoselectivity.
Failure of a key reaction step (e.g., nucleophilic addition, substitution) due to a sterically congested center
Steric shielding of the electrophilic or nucleophilic center by bulky substituents on the Spiro[3.4]octane core or the reacting partner.
1. Use smaller, more reactive reagents: For example, when reducing a ketone, a smaller hydride source like sodium borohydride (B1222165) might be more effective than a bulkier one if the carbonyl group is sterically hindered.2. Catalyst choice: For metal-catalyzed reactions, the ligand on the metal center can be tuned to be less sterically demanding, allowing for better access to the substrate.3. Ring-expansion strategy: Synthesize a less sterically hindered spirocyclic precursor (e.g., a spiro[2.4]heptane derivative) and then perform a ring expansion to obtain the desired Spiro[3.4]octane skeleton.[5][6][7][8][9]4. High-pressure conditions: Applying high pressure can overcome steric hindrance by reducing the activation volume of the reaction.
Low yields in Ring-Closing Metathesis (RCM)
Steric hindrance around the double bonds preventing the catalyst from coordinating effectively.
1. Choose a more active catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and tolerant of sterically demanding substrates.2. Optimize catalyst loading and reaction temperature: A higher catalyst loading or increased temperature may be necessary for sluggish RCM reactions.3. Modify the substrate design: Increase the flexibility of the linker between the two olefins to facilitate their approach to the metal center.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Spiro[3.4]octane core where steric hindrance can be a significant issue?
A1: Several key synthetic strategies are employed to construct the Spiro[3.4]octane framework, and steric hindrance can be a challenge in many of them:
Intramolecular Cyclization Reactions: This is a common approach, including methods like the Dieckmann condensation of substituted cyclobutane-1,1-dicarboxylates, the Thorpe-Ziegler cyclization of dinitriles, and intramolecular alkylations.[10][11][12][13][14][15] Steric hindrance can impede the formation of the five-membered ring onto the cyclobutane (B1203170) core, especially with increasing substitution.
[2+2] Cycloadditions: Photochemical or metal-catalyzed intramolecular [2+2] cycloadditions of tethered dienes can form the bicyclo[4.2.0]octane system, which is related to the spiro[3.4]octane core.[16][17] The substitution pattern on the diene can significantly influence the feasibility and stereoselectivity of the cycloaddition due to steric repulsion in the transition state.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming one of the rings in the spirocycle.[18] However, sterically demanding substituents near the reacting double bonds can hinder the approach of the bulky ruthenium catalyst, leading to low yields or reaction failure.
Ring-Expansion Reactions: These strategies involve the synthesis of a less strained precursor, such as a spiro[2.4]heptane derivative, followed by a one-carbon ring expansion to form the cyclopentane (B165970) ring.[5][6][7][8][9] While this can be an effective way to bypass steric hindrance in the initial spirocyclization, the ring expansion step itself can be influenced by steric factors.
Q2: How can I quantitatively assess the impact of a strategy to overcome steric hindrance?
A2: A quantitative assessment typically involves comparing the reaction yield and diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the desired product under different conditions. For example, you can set up parallel experiments with and without the implemented strategy.
Comparative Yield Data for Spiro[3.4]octane Derivative Synthesis
Q3: Are there any specific catalyst systems that are known to be effective for sterically hindered spirocyclizations?
A3: Yes, the choice of catalyst is crucial. For asymmetric syntheses where steric factors control stereoselectivity, organocatalysts such as proline and its derivatives have been successfully used to create a chiral environment that directs the formation of a specific stereoisomer.[4] In metal-catalyzed reactions, the ligand framework around the metal center is critical. For instance, in asymmetric hydrogenations leading to spirocycles, chiral spiro iridium phosphoramidite (B1245037) complexes have shown high efficacy.[1] For RCM, as mentioned earlier, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for more challenging, sterically hindered substrates.
Q4: Can computational chemistry aid in predicting and overcoming steric hindrance?
A4: Absolutely. Computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool. It can be used to:
Model transition states: By calculating the energies of different possible transition states, you can predict which diastereomer is likely to be favored under kinetic control.
Analyze steric clashes: Molecular modeling can visualize and quantify steric interactions, helping to understand the root cause of low reactivity or poor selectivity.
Design substrates and catalysts: In silico modifications to the substrate (e.g., adding or changing protecting groups) or the catalyst can be evaluated to find a system that minimizes unfavorable steric interactions in the desired reaction pathway.
Experimental Protocols
Protocol 1: Ring-Closing Metathesis (RCM) for the Synthesis of a 2,5-Dioxaspiro[3.4]octane Precursor [18]
This protocol describes a key step in an efficient approach to 2,5-dioxaspiro[3.4]octane building blocks.
Reactant: A bis-allyl ether derived from an oxetane precursor.
Catalyst: Grubbs' II catalyst.
Solvent: Toluene or dichloromethane.
Procedure:
Dissolve the bis-allyl ether in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
Add the Grubbs' II catalyst to the solution.
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether).
Purify the product by column chromatography to yield the desired dihydrofuran carboxylate with a spirooxetane core.
Visualizations
Below are diagrams illustrating key concepts and workflows related to overcoming steric hindrance in Spiro[3.4]octane synthesis.
Caption: A decision-making workflow for troubleshooting low yields in intramolecular cyclization reactions for Spiro[3.4]octane synthesis.
Caption: An overview of strategic approaches to control diastereoselectivity in Spiro[3.4]octane synthesis when faced with steric challenges.
Technical Support Center: Catalyst Removal in Spiro[3.4]octane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of ca...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of catalysts from Spiro[3.4]octane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of Spiro[3.4]octane derivatives that require removal?
A1: The synthesis of Spiro[3.4]octane scaffolds often employs transition metal catalysts. The most common include:
Palladium catalysts: Used in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.
Ruthenium catalysts: Primarily used in olefin metathesis reactions, such as Ring-Closing Metathesis (RCM), to form the cyclic structure.[1]
Other transition metals: Rhodium, nickel, and gold catalysts may also be used in specific synthetic transformations.[2][3][4]
Acid/Base catalysts: Homogeneous acid catalysts (e.g., H₂SO₄, p-TsOH) or heterogeneous acid/base catalysts are used in various reactions like cyclizations and ketal formations.[5][6]
Q2: My primary purification by column chromatography still leaves traces of metal catalyst. What should I do?
A2: For stringent metal removal, especially in pharmaceutical applications where sub-10 ppm levels are often required, a multi-step approach is recommended.[7] After initial purification by column chromatography, you can employ a secondary purification step using metal scavengers with high affinity for the specific metal.[7][8]
Q3: Can the three-dimensional structure of my Spiro[3.4]octane compound make catalyst removal more difficult?
A3: Yes, the complex and sterically hindered nature of some spirocyclic compounds can encapsulate residual catalyst, making it less accessible to scavengers or for separation during chromatography.[7] In such cases, you may need to increase the treatment time with scavengers, screen different types of scavengers, or use a combination of purification methods.[7]
Q4: How do I remove a homogeneous acid catalyst after my reaction?
A4: The standard procedure for removing a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid is through a liquid-liquid extraction workup. This typically involves neutralizing the acid by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5] This is followed by further washing with water and brine to remove any remaining water-soluble impurities and salts.[5][9]
Troubleshooting Guides
Issue 1: Residual Palladium Catalyst Detected After Column Chromatography
Possible Cause
Suggested Solution
Soluble Palladium Species: The palladium species may be soluble in the chromatography eluent.
1. Consider a solvent swap after the reaction. Concentrate the reaction mixture and dissolve it in a solvent where the palladium species are less soluble (e.g., methanol), then filter through a pad of Celite® before chromatography.[8] 2. Employ a dedicated palladium scavenger. Stir the crude product with a silica-based scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger (e.g., MP-TMT) before chromatography.[8]
Ineffective Scavenger Performance: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.
1. Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one. 2. Increase the equivalents of the scavenger (typically 3-5 equivalents are used).[8] 3. Increase the stirring time (4-16 hours is common) and ensure efficient mixing.[8]
Issue 2: Persistent Color from Ruthenium Catalyst After Metathesis Reaction
Possible Cause
Suggested Solution
Highly Colored Ruthenium Byproducts: Ruthenium byproducts from metathesis reactions can be persistent and intensely colored.
1. Treat the crude reaction mixture with triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a plug of silica (B1680970) gel.[10] 2. Perform an oxidative workup using a mild oxidant to convert the ruthenium species into a more easily removable form. 3. Use activated carbon, but be mindful of potential product adsorption.[8]
Product Adsorption onto Activated Carbon: The desired spirocyclic product may be adsorbing to the activated carbon along with the ruthenium catalyst.
1. Reduce the amount of activated carbon used. 2. Screen different grades of activated carbon. 3. Consider a more selective method, such as using a specific ruthenium scavenger.[8]
Issue 3: Incomplete Removal of Acid Catalyst
Possible Cause
Suggested Solution
Insufficient Washing: The number of washes with the basic solution may not be enough to fully neutralize and remove the acid.
1. Increase the number of washes with a saturated sodium bicarbonate or sodium carbonate solution.[5] 2. After the aqueous workup, stir the organic phase with a solid adsorbent like silica gel or basic alumina (B75360) and then filter.[5]
Catalyst Solubility in Organic Phase: The acid catalyst or its salt may have some solubility in the organic solvent.
1. Use an ion-exchange resin to scavenge the remaining catalyst.[5] 2. Consider a solvent swap to a solvent in which the catalyst/salt is less soluble before the final filtration.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
Method
Typical Palladium Removal Efficiency (%)
Advantages
Disadvantages
Column Chromatography
70-95%
Good for general purification.
May not remove palladium to <10 ppm; can be time-consuming.[11]
Activated Carbon
80-98%
Cost-effective.
Can lead to product loss due to non-specific adsorption.[8][12]
Metal Scavengers (e.g., Silica-thiol)
>98%
High selectivity and efficiency; low product loss.[12][13]
Higher cost compared to activated carbon.
Recrystallization
Variable
Can provide very pure product.
Dependent on the crystallinity of the product; may result in yield loss.[11]
Note: The efficiency of each method is highly dependent on the specific substrate, solvent, and the nature of the catalyst species.
Experimental Protocols
Protocol 1: Removal of Palladium Catalyst using a Solid-Supported Scavenger
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[11]
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically by taking small aliquots.[11]
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[11]
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[11]
Protocol 2: Removal of Ruthenium Catalyst using DMSO/Silica Gel Filtration
Reaction Concentration: After the metathesis reaction is complete, concentrate the reaction mixture under reduced pressure.
Dissolution: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
Treatment with DMSO: Add dimethyl sulfoxide (DMSO), typically 50 equivalents relative to the catalyst, to the solution.[10]
Stirring: Stir the mixture at room temperature for at least 8 hours (optimally 12 hours).[10]
Filtration: Pass the mixture through a plug of silica gel, eluting with an appropriate solvent system.
Concentration: Collect the filtrate and concentrate under reduced pressure to yield the product with significantly reduced ruthenium content.
Protocol 3: Removal of Homogeneous Acid Catalyst by Aqueous Work-up
Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.[5]
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filtration and Concentration: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[5]
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Removal.
Caption: Workflow for Ruthenium Catalyst Removal.
Caption: Workflow for Homogeneous Acid Catalyst Removal.
Technical Support Center: Characterization of Unexpected Byproducts in Spiro[3.4]octane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of Spiro[3.4]octane derivatives.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Spiro[3.4]octane Product with Multiple Unidentified Spots on TLC/LC-MS.
This is a common issue in spirocyclization reactions. The presence of multiple spots often indicates the formation of one or more unexpected byproducts.
Question: My synthesis of a Spiro[3.4]octanone via intramolecular alkylation of a substituted cyclopentanone (B42830) is resulting in a low yield and several byproduct spots on my TLC. What are the likely side reactions?
Answer:
Low yields and the formation of byproducts in the intramolecular alkylation for Spiro[3.4]octanone synthesis are often attributed to competing side reactions. The primary suspects are:
Intermolecular Dimerization/Oligomerization: Instead of the desired intramolecular cyclization, the enolate of one molecule can react with another molecule of the starting material. This is particularly prevalent at higher concentrations.
Elimination Byproducts: If the precursor contains a good leaving group, an elimination reaction can occur to form an unsaturated acyclic compound, competing with the desired substitution reaction.
Formation of Diastereomers: If there are multiple stereocenters in the starting material or formed during the reaction, a mixture of diastereomers can be generated, which may appear as separate spots on TLC or LC.
Troubleshooting Steps:
Employ High-Dilution Conditions: To favor the intramolecular reaction, slowly add the substrate to a large volume of solvent. This minimizes the chances of intermolecular reactions.
Optimize the Base: Use a non-nucleophilic, sterically hindered base to reduce the likelihood of elimination reactions.
Control Reaction Temperature: A modest increase in temperature might be necessary to overcome the activation energy for cyclization, but excessive heat can promote decomposition and side reactions.
Isolate and Characterize Byproducts: Isolate the major byproducts using column chromatography and characterize them by NMR and Mass Spectrometry to understand the competing reaction pathways.
Question: I am attempting a Dieckmann condensation to form a Spiro[3.4]octane derivative and observe byproducts. What could they be?
Answer:
In a Dieckmann condensation for the synthesis of Spiro[3.4]octane systems, potential byproducts include:
Uncyclized Intermediate: The initial adduct may not have fully cyclized and decarboxylated.
Intermolecular Claisen Condensation Products: Similar to the intramolecular alkylation, intermolecular reactions can lead to dimers or polymers.
Troubleshooting Steps:
Ensure Anhydrous Conditions: The presence of water can interfere with the base and the condensation reaction.
Use a Strong Enough Base: The base must be sufficiently strong to generate the required enolate in an adequate concentration.
Extend Reaction Time: Incomplete cyclization may require longer reaction times. Monitor the reaction progress by TLC or GC.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure of an unexpected byproduct?
A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[1]
Mass Spectrometry (MS): Provides the molecular weight of the byproduct and, through fragmentation patterns (MS/MS), can give clues about its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides information on the chemical environment of protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity within the molecule.
Q2: What are some common purification challenges when dealing with Spiro[3.4]octane byproducts?
A2: Byproducts such as diastereomers can have very similar polarities to the desired product, making separation by standard column chromatography difficult. In such cases, techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Q3: Can reaction conditions be modified to suppress the formation of a specific byproduct once it has been identified?
A3: Yes. Once the structure of a byproduct is known, you can often deduce its formation mechanism. For example, if a dimer is formed, reducing the concentration of the reactants is a logical step. If an elimination product is observed, switching to a more sterically hindered base can be effective.
Quantitative Data Summary
The formation of byproducts is highly dependent on the specific substrate and reaction conditions. Below is a table summarizing potential byproduct formation in related cyclization reactions.
Reaction Type
Desired Product
Potential Byproduct(s)
Typical Yield of Byproduct (%)
Conditions Favoring Byproduct Formation
Intramolecular Alkylation
Spiro[3.4]octanone
Dimer/Oligomer
5-30%
High concentration
Intramolecular Alkylation
Spiro[3.4]octanone
Elimination Product
10-40%
Non-hindered base, high temperature
Dieckmann Condensation
Spiro[3.4]octanone derivative
Intermolecular Condensation Product
Variable
High concentration
Note: The provided yield percentages are illustrative and can vary significantly based on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Isolation and Characterization of an Unknown Byproduct
Isolation:
Concentrate the crude reaction mixture under reduced pressure.
Subject the residue to column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
Collect fractions and analyze them by TLC or LC-MS to identify and isolate the pure byproduct.
Characterization:
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct.
NMR Spectroscopy:
Dissolve a few milligrams of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃).
Technical Support Center: Optimizing Chromatography for Spiro[3.4]octane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of Spiro[3.4]octane compounds. Given their rigid, three-dimensional structures and potential for multiple chiral centers, these molecules present unique purification challenges.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatography of Spiro[3.4]octane derivatives?
A1: The main difficulties arise from their unique structural properties:
Separation of Stereoisomers: Spiro[3.4]octane derivatives often contain multiple chiral centers, resulting in diastereomers and enantiomers with very similar physicochemical properties, making them difficult to separate.[1]
Structurally Similar Impurities: Syntheses can produce impurities with skeletons closely resembling the target compound, complicating purification.[1]
Peak Shape Issues: The rigid structure can lead to poor interactions with the stationary phase, causing peak tailing or broadening.[2]
Compound Instability: Some spiro-compounds may be sensitive to acidic or basic conditions, limiting the choice of mobile phase modifiers and stationary phases.[1]
Q2: How do I select an initial column and mobile phase for a new Spiro[3.4]octane derivative?
A2: Start by assessing the polarity of your compound.
For polar derivatives (e.g., containing hydroxyl or amino groups): Reversed-phase (RP) HPLC is a good starting point. A C18 column is a versatile choice. Begin with a simple mobile phase gradient of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4]
For non-polar derivatives: Normal-phase (NP) HPLC is often more effective. Use a silica (B1680970) or diol-bonded column with a non-polar mobile phase, such as hexane, and a polar modifier like ethanol (B145695) or isopropanol.[1][5]
For chiral separations: A specific chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are a common first choice for screening.[1]
Q3: When should I use acetonitrile versus methanol as the organic modifier in reversed-phase HPLC?
A3: The choice can significantly impact selectivity.
Acetonitrile is generally preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[6] It often provides sharper peaks.
Methanol is a more cost-effective and protic solvent that can offer different selectivity through hydrogen bonding interactions. It is always worth screening both solvents during method development, as a switch from one to the other can sometimes resolve co-eluting peaks.[7]
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common issue, especially with stereoisomers.
Potential Cause
Recommended Solution
Experimental Details
Incorrect Mobile Phase Composition
Optimize the organic modifier concentration or switch the modifier (e.g., acetonitrile to methanol). For RP-HPLC, adjust the mobile phase pH to alter the ionization state of acidic/basic analytes.[2][3][4]
Test a range of isocratic conditions (e.g., 40%, 50%, 60% acetonitrile) or modify the gradient slope (e.g., from a 10-minute to a 30-minute gradient).
Unsuitable Stationary Phase
The column chemistry is not providing adequate selectivity.[8]
Screen different stationary phases. If using a C18 column, try a Phenyl-Hexyl or an embedded polar group (EPG) column for alternative selectivity. For NP-HPLC, a diol column can offer different selectivity than plain silica.[1]
Chiral Enantiomers Co-eluting
An achiral column is being used, or the selected Chiral Stationary Phase (CSP) is ineffective.
Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[1] Optimize the mobile phase for the CSP, which may involve using non-traditional solvents.
Sub-optimal Temperature
Column temperature affects solvent viscosity and mass transfer, which can influence resolution.
Systematically vary the column temperature (e.g., 25°C, 30°C, 40°C). Note that higher temperatures decrease retention times and can sometimes improve peak shape.[7]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape compromises resolution and the accuracy of quantification.
Potential Cause
Recommended Solution
Experimental Details
Column Overload
Reduce the mass of the sample injected onto the column.[2]
Decrease the injection volume or dilute the sample. For preparative work, consider using a larger diameter column.
Secondary Interactions
Unwanted interactions between the analyte and the stationary phase (e.g., basic analytes with acidic silanols on silica).
For RP-HPLC, add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to suppress silanol (B1196071) activity. For basic compounds, ensure the mobile phase pH is 2-3 units below the analyte's pKa.
Solvent Mismatch
The sample solvent is significantly stronger than the mobile phase, causing peak distortion.[9]
Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[10]
Column Degradation
The column packing has deteriorated or become contaminated.[2]
Try flushing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[10]
Problem 3: High or Fluctuating System Backpressure
Pressure issues can indicate a blockage and risk damaging the system.[2]
Filter all mobile phases (0.45 or 0.22 µm filter) and samples before use.[11] Replace the in-line filter. If the pressure remains high, try back-flushing the column (if permitted by the manufacturer).
Buffer Precipitation
The buffer has precipitated due to high organic solvent concentration.
Ensure the selected buffer is soluble in the highest organic percentage of your gradient. Flush the system with water daily to prevent salt buildup.[10]
Air Trapped in Pump
Air bubbles in the solvent lines are causing pressure fluctuations.[10]
Degas the mobile phase using sonication, vacuum, or helium sparging.[11] Purge the pump to remove trapped air bubbles.[10]
Experimental Protocols
Protocol 1: General Method Development Screening for a New Spiro[3.4]octane Derivative (Reversed-Phase)
Analyte & Column Selection:
Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.
Select at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl column, 2.1 x 50 mm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Filter both mobile phases through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[11]
Initial Scouting Gradient:
Flow Rate: 0.5 mL/min.
Column Temperature: 30°C.
Injection Volume: 2 µL.
Detection: UV, at the analyte's absorbance maximum (or DAD/PDA from 200-400 nm if unknown).
Gradient Program:
0.0 min: 5% B
1.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B
12.0 min: 5% B (Re-equilibration)
Analysis and Optimization:
Evaluate the chromatograms from both columns.
If the peaks elute too early, create a shallower gradient (e.g., 5-50% B over 10 minutes).
If the peaks elute too late or are too broad, create a steeper gradient (e.g., 40-95% B over 10 minutes).
If resolution is poor, repeat the scouting gradient with methanol as Mobile Phase B to assess changes in selectivity.
Visual Workflow and Troubleshooting Guides
Caption: A typical workflow for developing a new HPLC method for Spiro[3.4]octane compounds.
Caption: A decision tree for troubleshooting common peak shape problems in HPLC.
Technical Support Center: Deprotection Strategies for Complex Spiro[3.4]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of compl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of complex Spiro[3.4]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups encountered in the synthesis of complex Spiro[3.4]octane derivatives?
A1: Based on a review of synthetic routes, the most frequently used protecting groups for functional groups on the spiro[3.4]octane core are:
Amines: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
Q2: I am observing incomplete deprotection of a Boc group on my spiro[3.4]octane derivative. What are the likely causes?
A2: Incomplete Boc deprotection is a common issue. Key factors to consider are:
Acid Strength/Concentration: The acidity of the deprotection cocktail may be insufficient. While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard, sterically hindered or electron-rich spiro[3.4]octane systems might require stronger acidic conditions or longer reaction times.[1][2]
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction closely by TLC or LC-MS and consider extending the reaction time. Gentle warming can sometimes be beneficial, but must be balanced against the risk of side reactions.
Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on your molecule. The absence of a suitable scavenger can sometimes lead to a complex mixture that appears as incomplete deprotection.
Q3: Are there any known issues with the stability of the spiro[3.4]octane core during deprotection?
A3: The spiro[3.4]octane framework is generally stable under many deprotection conditions. However, highly strained or functionalized derivatives may be susceptible to rearrangement or degradation under harsh acidic or basic conditions. It is crucial to select deprotection methods that are compatible with the overall functionality of your molecule.
Troubleshooting Guides
Amine Deprotection
Issue: Incomplete removal of N-Boc group with TFA/DCM.
Potential Cause
Suggested Solution
Insufficient acid strength or concentration.
Increase the concentration of TFA (e.g., from 20% to 50%) or switch to a stronger acid system like HCl in dioxane.[3]
Steric hindrance around the Boc group.
Increase reaction temperature to 40°C or prolong the reaction time. Monitor carefully for decomposition.
Side reactions with the t-butyl cation.
Add a scavenger such as triethylsilane (TES) or anisole (B1667542) to the reaction mixture.
Substrate degradation.
Use milder conditions, such as 2M HCl in ethyl acetate, or consider alternative protecting groups for future syntheses.
Issue: Low yield during Cbz deprotection via catalytic hydrogenation.
Potential Cause
Suggested Solution
Catalyst poisoning.
Ensure the substrate is free of sulfur-containing impurities. Consider using a larger catalyst loading or a different catalyst (e.g., Pearlman's catalyst).
Incomplete reaction.
Increase hydrogen pressure (if equipment allows) or extend the reaction time. Ensure efficient stirring to maintain catalyst suspension.
Protocol 1: General Procedure for N-Boc Deprotection using TFA
Dissolution: Dissolve the N-Boc protected spiro[3.4]octane derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
Cooling: Cool the solution to 0°C using an ice bath.
Acid Addition: Add trifluoroacetic acid (TFA) (typically 4-10 equivalents, often as a 20-50% solution in DCM) dropwise to the stirred solution.
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Silyl Ether Deprotection using TBAF
Dissolution: Dissolve the silyl ether protected spiro[3.4]octane derivative (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.2 M.
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1-1.5 equiv) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
Quenching and Extraction: Once the reaction is complete, quench with water and dilute with an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common deprotection workflows for amine and hydroxyl groups.
Caption: Troubleshooting flowchart for incomplete N-Boc deprotection.
"troubleshooting epimerization in Spiro[3.4]octane compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization in spiro[3.4]octane compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected formation of a diastereomer during the synthesis of a substituted spiro[3.4]octan-6-one.
Potential Cause: The reaction conditions may be promoting epimerization of a stereocenter adjacent to the carbonyl group. This is often due to the reaction being under thermodynamic control, allowing for the formation of the more stable diastereomer, which may not be the desired product. Basic or acidic conditions, elevated temperatures, and prolonged reaction times can all contribute to this issue.
Solution:
Temperature Control: Run the reaction at a lower temperature to favor kinetic control, which can lead to the formation of the less stable, but desired, diastereomer.
Base/Acid Selection: If a base or acid is used, consider switching to a milder or bulkier one to minimize proton abstraction/addition that can lead to epimerization.
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from equilibrating to the undesired diastereomer.
Issue 2: Epimerization of a stereocenter during the reduction of a spiro[3.4]octan-6-one to a spiro[3.4]octan-6-ol.
Potential Cause: While less common for the newly formed stereocenter at the alcohol position during reduction, other stereocenters in the molecule, particularly those alpha to the carbonyl in the starting material, could have epimerized prior to or during the reduction under certain conditions.
Solution:
Mild Reducing Agents: Employ mild reducing agents at low temperatures. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0°C is a common choice for this transformation.[1]
Stereoselective Reducing Agents: For controlling the stereochemistry of the newly formed alcohol, consider using stereoselective reducing agents, such as those containing bulky substituents, which can favor hydride delivery from a specific face of the ketone.
pH Control: Ensure the reaction mixture and work-up conditions are not strongly acidic or basic for extended periods.
Issue 3: Difficulty in separating diastereomers of a functionalized spiro[3.4]octane derivative.
Potential Cause: Diastereomers can have very similar physical properties, making them difficult to separate by standard column chromatography.
Solution:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and can also be highly effective for separating diastereomers.
Gas Chromatography (GC): Chiral GC columns can be used for the separation of volatile diastereomers.
Derivatization: Derivatizing the mixture with a chiral auxiliary can create diastereomeric derivatives with greater differences in their physical properties, facilitating separation by standard chromatography.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for spiro[3.4]octane compounds?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[2] For spiro[3.4]octane compounds, which are often developed as drug candidates, maintaining the correct stereochemistry is critical as different stereoisomers can have vastly different biological activities and toxicological profiles.
Q2: What are the primary factors that can cause epimerization in spiro[3.4]octane derivatives?
A2: The primary drivers of epimerization include:
Basic or Acidic Conditions: These conditions can facilitate the removal or addition of a proton at a stereocenter, leading to its inversion.
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for epimerization, allowing the reaction to reach thermodynamic equilibrium, which may favor an undesired stereoisomer.[2]
Prolonged Reaction Times: The longer a compound is exposed to conditions that promote epimerization, the greater the extent of conversion to the thermodynamic product.[2]
Q3: How can I detect and quantify the extent of epimerization in my sample?
A3: Several analytical techniques can be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can separate and quantify different stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC columns can be used to separate and identify volatile stereoisomers, with the mass spectrometer confirming their identity.
Data Presentation
Table 1: Influence of Reaction Conditions on the Diastereomeric Ratio of a Substituted Spiro[3.4]octan-6-one
Entry
Base
Temperature (°C)
Time (h)
Diastereomeric Ratio (A:B)
1
NaOMe
25
12
60:40
2
NaOMe
0
12
85:15
3
LDA
-78
2
95:5
4
K₂CO₃
50
24
30:70
This table presents representative data to illustrate the principles of kinetic and thermodynamic control.
Table 2: Comparison of Analytical Methods for Diastereomer Quantification
Method
Resolution
Sensitivity
Throughput
Notes
¹H NMR
Moderate
Low
High
Good for initial assessment of bulk samples.
Chiral HPLC
High
High
Moderate
Excellent for accurate quantification and preparative separation.
Chiral GC-MS
Very High
Very High
Moderate
Ideal for volatile compounds and trace analysis.
Experimental Protocols
Protocol 1: Stereoselective Reduction of Spiro[3.4]octan-6-one to Spiro[3.4]octan-6-ol
This protocol describes the reduction of the ketone to the corresponding alcohol under conditions that minimize epimerization of other stereocenters.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octan-6-one (1.0 eq) in anhydrous methanol to a concentration of 0.1-0.5 M.[1]
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.[1]
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water while maintaining the flask in the ice bath.[1]
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[1]
Extraction: Add diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.[1]
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Spiro[3.4]octan-6-ol. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[1]
Visualizations
Caption: Troubleshooting workflow for addressing epimerization.
Caption: Kinetic vs. thermodynamic control in spiro[3.4]octane synthesis.
Technical Support Center: Scale-up Challenges for Spiro[3.4]octane Synthesis
Welcome to the Technical Support Center for the synthesis of spiro[3.4]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of spiro[3.4]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these valuable spirocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing spiro[3.4]octane cores on a larger scale?
A1: Several synthetic strategies are employed for the large-scale synthesis of spiro[3.4]octane derivatives. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:
Intramolecular Cyclization: This is a widely used method, often involving a Dieckmann condensation of a suitably substituted diester to form a β-keto ester, which can then be decarboxylated to the spiro[3.4]octan-6-one core.[1]
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing complex spiro[3.4]octane systems, particularly for derivatives like 2,5-dioxaspiro[3.4]octane.[2]
[3+2] Cycloaddition: This method is effective for the synthesis of azaspiro[3.4]octanes, where multi-gram quantities can be achieved.[3]
Annulation Strategies: These involve building one ring onto a pre-existing ring system. For example, an azetidine (B1206935) ring can be annulated onto a cyclopentane (B165970) precursor to form 2-azaspiro[3.4]octane.[2][4]
Q2: What are the primary challenges when scaling up the synthesis of spiro[3.4]octane derivatives?
A2: Scaling up the synthesis of spiro[3.4]octane derivatives presents several challenges:
Maintaining Yield and Purity: Reactions that perform well at the lab scale may see a decrease in yield and purity at the pilot or kilogram scale due to issues with heat and mass transfer.
Reaction Kinetics: Intramolecular cyclizations, which are often key steps, can be outcompeted by intermolecular side reactions at higher concentrations, leading to the formation of oligomers or polymers.[5]
Reagent Handling and Stoichiometry: The handling of large quantities of hazardous or sensitive reagents, such as sodium hydride or organometallic catalysts, requires specialized equipment and procedures. Maintaining precise stoichiometry on a larger scale is also critical.
Work-up and Purification: Extraction and purification methods used in the lab, such as column chromatography, are often not practical for large-scale production. Developing scalable purification techniques like distillation or crystallization is essential.
Thermal Safety: Many of the reactions involved can be exothermic. Ensuring adequate temperature control to prevent runaway reactions is a critical safety consideration during scale-up.
Q3: How does the rigid, three-dimensional structure of spiro[3.4]octane impact its synthesis and scale-up?
A3: The inherent three-dimensionality of the spiro[3.4]octane core is one of its most attractive features in drug discovery, offering advantages over flat, aromatic systems for selective biological targeting.[2] However, this rigidity can also introduce steric hindrance, which may impede key reaction steps, such as the intramolecular cyclization to form the spirocyclic center.[5] Careful selection of reagents and optimization of reaction conditions are necessary to overcome these steric challenges, especially at a larger scale where reaction kinetics can be different.
Troubleshooting Guides
Guide 1: Low Yield in Dieckmann Cyclization for Spiro[3.4]octan-6-one Synthesis
Problem: The yield of the spirocyclic β-keto ester is significantly lower upon scaling up the Dieckmann condensation.
Potential Cause
Troubleshooting & Optimization
Incomplete Deprotonation
The base used may not be strong enough to efficiently deprotonate the α-carbon at a larger scale. Consider switching to a stronger, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[5]
Intermolecular Side Reactions
At higher concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymer formation.[5] Employ high-dilution conditions by slowly adding the diester substrate to the base solution using a syringe pump.[5]
Suboptimal Reaction Temperature
The reaction temperature may need to be re-optimized for the larger scale to ensure efficient cyclization without promoting decomposition. Gradually increase the temperature and monitor the reaction progress closely.[5]
Inefficient Mixing
Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, affecting the reaction outcome. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for the reaction volume.
Guide 2: Poor Performance of Ring-Closing Metathesis (RCM) on Scale-up
Problem: The RCM reaction to form a spiro[3.4]octane derivative is sluggish or results in significant oligomerization at a larger scale.
Potential Cause
Troubleshooting & Optimization
Catalyst Decomposition
The metathesis catalyst may be sensitive to impurities in the starting materials or solvent, or it may degrade at the reaction temperature over the extended reaction time required for larger batches. Use freshly purified, degassed solvents and consider adding the catalyst in portions throughout the reaction.
High Substrate Concentration
RCM is highly sensitive to concentration. To favor the intramolecular reaction, maintain high dilution by slowly adding the diene substrate to the reaction vessel containing the catalyst.
The ethylene byproduct can inhibit the catalyst. Ensure the reaction is performed under a gentle stream of an inert gas (e.g., nitrogen or argon) to effectively remove ethylene as it is formed.
Incorrect Catalyst Choice
The optimal catalyst for a small-scale reaction may not be the best for a large-scale process. Consider screening different Grubbs or Hoveyda-Grubbs catalysts to find one that offers the best balance of reactivity and stability for your specific substrate and reaction conditions.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Spiro[3.4]octan-6-one via Dieckmann Condensation
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Key Considerations for Scale-up
Starting Material
Diethyl 1,1-cyclobutanedicarboxylate
Diethyl 1,1-cyclobutanedicarboxylate
Ensure consistent quality and purity of starting material in larger quantities.
Base
Sodium ethoxide
Sodium hydride
NaH is often preferred for larger scale due to higher reactivity and the formation of gaseous hydrogen as a byproduct.
Solvent Volume
200 mL
15 L
High dilution is crucial to minimize intermolecular side reactions.
Reaction Time
4-6 hours
12-18 hours
Longer reaction times are often necessary to ensure complete conversion at a larger scale.
Typical Yield
75-85%
60-70%
Yields may decrease due to challenges in maintaining optimal conditions and more complex work-up procedures.
Purification Method
Column Chromatography
Vacuum Distillation
Distillation is a more scalable purification method for this compound.
Note: The data in this table is illustrative and represents typical outcomes. Actual results may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Detailed Methodology for the Scalable Synthesis of 2-Azaspiro[3.4]octane
This protocol describes a conceptual multi-step synthesis that is amenable to scale-up.
Step 1: Synthesis of (1-(Aminomethyl)cyclopentyl)methanol
Tosylation of Cyclopentanemethanol (B1149391): In a suitable reactor, dissolve cyclopentanemethanol in dichloromethane (B109758). Cool the solution to 0 °C. Add p-toluenesulfonyl chloride portion-wise, followed by the slow addition of triethylamine, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude tosylate.
Amination: In a separate reactor, prepare a solution of the desired protected amine (e.g., benzylamine) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. Add the crude tosylate to this mixture and heat to the appropriate temperature until the reaction is complete.
Deprotection: After cooling, perform the necessary deprotection step (e.g., hydrogenolysis for a benzyl (B1604629) protecting group) to yield (1-(aminomethyl)cyclopentyl)methanol.
Step 2: Intramolecular Cyclization to 2-Azaspiro[3.4]octane
Reaction Setup: In a reactor, dissolve the (1-(aminomethyl)cyclopentyl)methanol intermediate in a suitable solvent such as dichloromethane or chloroform.
Cyclization: Cool the solution to 0 °C and slowly add thionyl chloride. The reaction is typically exothermic and requires careful temperature control. After the addition, allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete.
Work-up and Isolation: Cool the reaction mixture and carefully quench with a basic aqueous solution (e.g., NaOH or K₂CO₃) to neutralize the excess acid. Extract the product with an organic solvent. The free base can be isolated by concentrating the organic extracts. For easier handling and improved stability on a large scale, the product can be converted to a salt (e.g., hydrochloride or oxalate) by treating the free base solution with the corresponding acid.
Visualizations
Caption: Troubleshooting workflow for low-yield spiro[3.4]octane synthesis.
Caption: Logical workflow for scaling up spiro[3.4]octane synthesis.
Technical Support Center: Enhancing the Atom Economy of Spiro[3.4]octane Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis of Spiro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis of Spiro[3.4]octane and its derivatives, with a focus on improving atom economy. The information is designed to assist in the development of more sustainable and efficient synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it crucial in the synthesis of Spiro[3.4]octane derivatives?
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] A higher atom economy signifies a more sustainable process with less waste generation. For the synthesis of Spiro[3.4]octane scaffolds, which are valuable in drug discovery, improving atom economy is essential for reducing environmental impact and manufacturing costs.[2]
Q2: Which synthetic strategies for Spiro[3.4]octane generally offer better atom economy?
Cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, and rearrangement reactions tend to have higher atom economies as they often involve the combination of reactants with minimal loss of atoms.[3][4] Ring-closing metathesis (RCM) can also be highly atom-economical, depending on the specific substrate and catalyst used.[2] In contrast, multi-step syntheses involving protecting groups or stoichiometric reagents that are not incorporated into the final product typically have lower atom economies.
Q3: How can I minimize the formation of by-products in my Spiro[3.4]octane synthesis?
Minimizing by-products is key to improving both yield and atom economy. Common side-products can include dimers from intermolecular reactions or elimination products.[5] To mitigate these:
High-Dilution Conditions: For intramolecular reactions, using a high volume of solvent and slow addition of the substrate can favor the desired cyclization over intermolecular reactions.[5]
Choice of Reagents: Employing sterically hindered, non-nucleophilic bases can reduce the likelihood of elimination side reactions.[5]
Reaction Control: Careful monitoring and control of reaction temperature and time can prevent the formation of degradation products.
Q4: What are the common purification challenges for Spiro[3.4]octane derivatives and how can they be addressed?
Purification of spirocyclic compounds can be challenging due to the potential for closely related isomers or by-products with similar polarities.
Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for purification.[6]
Distillation: For volatile derivatives, distillation under reduced pressure can be a viable purification technique.[7]
Crystallization: If the product is a solid, crystallization can be an efficient method for achieving high purity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of Spiro[3.4]octane and its derivatives.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete reaction: The reaction may not have reached completion. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. 3. Poor quality of reagents or solvents: Impurities can interfere with the reaction. 4. Steric hindrance: The spirocyclic core can be sterically demanding to form.
1. Monitor the reaction: Use techniques like TLC or GC to track the consumption of starting material and formation of the product. Extend the reaction time if necessary. 2. Optimize reaction temperature: Try running the reaction at a lower temperature to minimize decomposition. 3. Purify starting materials and solvents: Ensure all reagents and solvents are of high purity and anhydrous where required. 4. Choose an appropriate synthetic route: For sterically hindered systems, a strain-release driven spirocyclization might be more effective.[8]
Formation of Multiple Products
1. Lack of regioselectivity or stereoselectivity: The reaction may be producing multiple isomers. 2. Side reactions: Competing reactions such as polymerization or elimination may be occurring.
1. Use of catalysts or chiral auxiliaries: Employ catalysts or auxiliaries that can direct the stereochemical outcome of the reaction. 2. Adjust reaction conditions: As mentioned in the FAQs, high dilution can disfavor intermolecular side reactions. The choice of base and leaving group can also influence the product distribution.[5]
Difficulty in Product Isolation/Purification
1. Product is an oil: Oily products can be challenging to handle and purify. 2. Co-elution of impurities: By-products may have similar chromatographic behavior to the desired product.
1. Consider derivatization: If the product is an oil, it may be possible to convert it to a solid derivative for easier purification. 2. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different synthetic routes to Spiro[3.4]octane derivatives, including a calculated theoretical atom economy.
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The calculation for the Dzhemilev reaction is an estimation based on the main reactants and reagents involved in the formation of the spiro[3.4]octan-6-ol. The RCM step itself is highly atom-economical, but the overall atom economy of the entire sequence depends on the synthesis of the bis-allyl ether precursor.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dioxaspiro[3.4]octane Derivative via RCM[12][13][14]
This protocol describes the key ring-closing metathesis step for the synthesis of a dihydrofuran carboxylate with a spirooxetane core.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis-allyl ether precursor in anhydrous toluene or dichloromethane.
Add the Grubbs' II catalyst to the solution (typically 1-5 mol%).
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.
Upon completion, quench the reaction by exposing it to air or by adding a small amount of ethyl vinyl ether.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired dihydrofuran carboxylate.
Subsequent hydrogenation of the double bond can be performed using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere to afford the saturated 2,5-dioxaspiro[3.4]octane derivative.
Protocol 2: Synthesis of Spiro[3.4]octan-6-ol via Dzhemilev Reaction[9]
This protocol outlines the synthesis of spiro[3.4]octan-6-ol from 6-ethyl-6-aluminaspiro[3.4]octane.
Materials:
Crude 6-ethyl-6-aluminaspiro[3.4]octane (prepared from methylenecyclobutane, Et₃Al, and Cp₂ZrCl₂)
Technical Support Center: Handling and Storage of Reactive Spiro[3.4]octane Intermediates
This guide is designed for researchers, scientists, and drug development professionals working with reactive spiro[3.4]octane intermediates. It provides troubleshooting advice, handling protocols, and stability data to e...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals working with reactive spiro[3.4]octane intermediates. It provides troubleshooting advice, handling protocols, and stability data to ensure the successful synthesis, purification, and storage of these valuable compounds.
This section addresses common issues encountered during the synthesis and handling of spiro[3.4]octane intermediates.
Q1: My spiro[3.4]octane intermediate appears to decompose during aqueous workup. What is the likely cause?
A: Decomposition during aqueous workup often points to sensitivity towards acid or base, or instability in the presence of water. The inherent ring strain of the cyclobutane (B1203170) portion of the spiro[3.4]octane system can make certain derivatives susceptible to ring-opening or rearrangement under non-neutral pH conditions.[1][2] If your intermediate contains functional groups like esters or certain protecting groups, they may be undergoing hydrolysis.[3]
Troubleshooting Steps:
Test the stability of a small sample of your reaction mixture by exposing it to the planned quench and wash reagents (e.g., mild acid, base) and monitoring by TLC.[4]
If instability is observed, perform the workup using neutral washes (e.g., deionized water, brine) and ensure the temperature is kept low (0 °C).
If the product is water-soluble, you may be losing it to the aqueous layer.[4] Consider back-extraction of the aqueous layers with an appropriate organic solvent.
Q2: I'm experiencing a consistently low yield in my reaction to form the spiro[3.4]octane core. How can I improve this?
A: Low yields can stem from several factors, including incomplete cyclization, intermolecular side reactions, or product decomposition under the reaction conditions.[5]
Troubleshooting Steps:
Monitor Reaction Progress: Use TLC or GC to ensure the reaction has gone to completion. If it stalls, consider extending the reaction time.[5]
Adjust Temperature: Some cyclization reactions require higher temperatures to overcome the activation energy. Attempt a modest increase, but be cautious of potential decomposition.[5][6]
Reagent Purity & Stoichiometry: Ensure all starting materials and reagents are pure and anhydrous, as impurities or moisture can interfere with catalysts and promote side reactions.[7]
Use High Dilution: To favor the desired intramolecular cyclization over intermolecular side reactions, running the reaction at high dilution can be effective.[5]
Q3: My purified spiro[3.4]octane intermediate changed color and showed new spots on TLC after being stored for a short period. What happened?
A: This is a classic sign of decomposition due to air or moisture sensitivity.[7] Many reactive intermediates, especially those with strained rings or electron-rich moieties, can be susceptible to oxidation in the presence of air or hydrolysis with trace moisture.[7][8]
Troubleshooting Steps:
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[7][9]
Dry Solvents: Ensure all solvents used for purification and storage are rigorously dried and degassed.[7]
Proper Storage Vessel: Store the compound in a flame-dried Schlenk flask or a sealed ampoule under an inert atmosphere.[7] For freezer storage, allow the vessel to warm to room temperature before opening to prevent condensation of atmospheric moisture.[8]
Q4: My crude NMR spectrum looks messy, and I can't clearly identify my product peaks. Did the reaction fail?
A: Not necessarily. Crude NMR spectra can be misleading. The presence of residual solvents, unreacted starting materials, or paramagnetic impurities can broaden peaks or obscure your product's signals. It is recommended to purify the product first. If purification is difficult, techniques like 2D NMR (COSY) can help identify spin systems belonging to your compound even in a complex mixture.
Stability and Storage Data
Reactive spiro[3.4]octane intermediates are often thermodynamically unstable due to ring strain. Their stability is highly dependent on their substitution pattern and the presence of functional groups. The following table summarizes key factors influencing their stability and recommended handling conditions.
Instability Factor
Primary Cause & Contributing Factors
Recommended Handling & Storage Conditions
Incompatible Conditions / Reagents
Strain-Driven Decomposition
Inherent ring strain of the cyclobutane ring (~26 kcal/mol) lowers the activation energy for decomposition pathways.[1][10] Can be initiated by heat or light.
Handle at low temperatures (e.g., 0 °C to -78 °C).[11] Protect from light by storing in amber vials or wrapping flasks in foil.
High temperatures, prolonged heating, direct exposure to UV light.
Acid/Base Sensitivity
Ring strain can be exacerbated by protonation or deprotonation, leading to Lewis acid or base-catalyzed ring-opening or rearrangement.[1]
Use neutral pH conditions for workup and purification. Employ non-acidic/basic chromatography techniques if possible. Buffer solutions if pH control is critical.
Strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, LDA), and some Lewis acids.[1][3]
Air (Oxygen) Sensitivity
Presence of electron-rich moieties or sites susceptible to radical initiation can lead to oxidation.
Handle exclusively under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[7][8][9] Use degassed solvents.
Oxygen, air, oxidizing agents (e.g., peroxides).
Moisture Sensitivity
Presence of hydrolyzable functional groups (e.g., esters, silyl (B83357) ethers, azetidines) or susceptibility to water-catalyzed decomposition.
Use rigorously dried (anhydrous) solvents and reagents.[7] Perform reactions and transfers in flame-dried or oven-dried glassware.[8]
Water, protic solvents (unless part of the reaction), atmospheric humidity.
Experimental Protocols
Protocol 1: General Handling of Air- and Moisture-Sensitive Intermediates
This protocol outlines the standard procedure for manipulating intermediates under an inert atmosphere using a Schlenk line.
Glassware Preparation: Oven-dry (>120 °C for several hours) or flame-dry all glassware (flasks, syringes, needles) under vacuum.[8] Allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
Creating an Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[7]
Reagent/Solvent Transfer: Use rigorously dried and degassed solvents.[7] Transfer liquids via a gas-tight syringe or cannula under a positive pressure of inert gas.[9][11] Transfer solids quickly in a glovebox or under a strong counter-flow of inert gas.
Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., TLC, GC-MS).
Storage: Once purified, dissolve the intermediate in a minimal amount of anhydrous, degassed solvent and store in a sealed Schlenk flask or ampoule in a freezer (-20 °C or below).
Protocol 2: Aqueous Workup for Sensitive Intermediates
This procedure is designed to minimize decomposition during the purification phase.
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, neutral quenching agent (e.g., saturated ammonium (B1175870) chloride solution or deionized water) while stirring. Avoid strong acids or bases unless their effect is known and desired.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable, cold organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.[4][12]
Washing: Wash the combined organic layers sequentially with cold deionized water and then with cold brine to remove water-soluble impurities and salts.[12]
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Add the drying agent until it no longer clumps together.[12]
Filtration & Solvent Removal: Quickly filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator, keeping the bath temperature as low as possible to prevent thermal decomposition.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making and experimental processes for handling reactive spiro[3.4]octane intermediates.
Spiro[3.4]octane: A Superior Bioisostere for the gem-Dimethyl Group in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. This guide provides a comprehensive comparison of the spiro[3.4]oct...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. This guide provides a comprehensive comparison of the spiro[3.4]octane moiety and the commonly employed gem-dimethyl group, establishing the former as a potent bioisostere for optimizing pharmacokinetic and pharmacodynamic profiles.
The strategic replacement of a gem-dimethyl group with a spiro[3.4]octane scaffold has emerged as a valuable tool in medicinal chemistry. This substitution offers a unique three-dimensional architecture that can significantly improve a compound's metabolic stability, aqueous solubility, and biological activity. This guide presents a detailed analysis of this bioisosteric relationship, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Profile: A Comparative Analysis
The incorporation of a spiro[3.4]octane group in place of a gem-dimethyl group can lead to marked improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A key advantage lies in the enhanced metabolic stability. The spirocyclic core is less susceptible to oxidative metabolism compared to the gem-dimethyl group, which can be a site of metabolic attack, leading to faster clearance and reduced in vivo exposure.
A compelling case study involves the modification of the anticancer drug sonidegib. While not a direct replacement of a gem-dimethyl group, the substitution of a meta-substituted phenyl ring (which imposes similar conformational constraints) with a spiro[3.3]heptane moiety (a close structural relative of spiro[3.4]octane) provides valuable insights into the benefits of spirocyclic scaffolds.
Property
Sonidegib (Parent Compound)
Spiro[3.3]heptane Analog (cis-isomer)
Spiro[3.3]heptane Analog (trans-isomer)
Calculated logP (clogP)
6.8
6.0
6.0
Aqueous Solubility (µM)
<1
<1
<1
Metabolic Stability (CLint in HLM, mg/min/µL)
93
11
47
Half-life (t1/2, min) in HLM
93
Not Reported
Not Reported
Data sourced from a comparative study on sonidegib and its spiro[3.3]heptane analogs.
As the data indicates, the spiro[3.3]heptane analogs exhibit a significant increase in metabolic stability (lower intrinsic clearance) compared to the parent drug, sonidegib.[1] This highlights the potential of spiroalkanes to block metabolic hotspots and improve the pharmacokinetic profile of drug candidates. While the aqueous solubility remained low for all compounds in this specific series, the reduction in lipophilicity (clogP) for the spiro-analogs is a positive indicator for potential improvements in solubility in other chemical series.
Biological Activity: Enhancing Target Engagement
The rigid and three-dimensional nature of the spiro[3.4]octane scaffold can lead to a more defined orientation of substituents, facilitating optimal interactions with biological targets.[2] This can translate to improved potency and selectivity. In the case of the sonidegib analogs, the spiro[3.3]heptane-containing compounds retained high potency in biological assays, demonstrating that the spirocyclic core is a viable replacement for the planar phenyl ring, and by extension, can be considered for replacing other conformationally important groups like the gem-dimethyl moiety.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct similar comparative studies.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.
Materials:
Test compound and positive control compounds (e.g., midazolam, verapamil)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Prepare a working solution of the test compound and positive controls in phosphate buffer.
Add the HLM to the wells of a 96-well plate and pre-incubate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[3][4][5][6][7]
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
Test compound in DMSO stock solution
Phosphate buffered saline (PBS), pH 7.4
96-well filter plates
96-well UV-transparent plates
Plate shaker
UV-Vis plate reader
Procedure:
Add the test compound's DMSO stock solution to the wells of a 96-well plate.
Add PBS to each well to achieve the desired final compound concentration.
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
Filter the solutions through a 96-well filter plate into a UV-transparent plate.
Measure the UV absorbance of the filtrate at a predetermined wavelength.
Calculate the solubility based on a standard curve of the compound in DMSO.[8][9][10][11][12]
LogP Determination by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Materials:
Test compound
n-octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Centrifuge tubes
Vortex mixer
Centrifuge
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
Dissolve the test compound in either water or n-octanol.
Add an equal volume of the other solvent to the tube.
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
Allow the two phases to separate by standing or by centrifugation.
Carefully collect aliquots from both the aqueous and n-octanol layers.
Quantify the concentration of the compound in each phase using a suitable analytical method.
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13][14][15][16][17]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Comparative Binding Affinity of Spiro[3.4]octane Analogs and Related Spirocyclic Compounds
A detailed guide for researchers and drug development professionals on the binding characteristics of emerging spirocyclic scaffolds, supported by experimental data and protocols. The rigid, three-dimensional architectur...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the binding characteristics of emerging spirocyclic scaffolds, supported by experimental data and protocols.
The rigid, three-dimensional architecture of spirocyclic compounds, particularly analogs of Spiro[3.4]octane, has positioned them as compelling scaffolds in modern drug discovery. Their unique conformational constraints offer a pathway to enhance binding affinity, improve selectivity, and optimize physicochemical properties compared to traditional flat, aromatic systems. This guide provides a comparative analysis of the binding affinities of various spirocyclic analogs, with a focus on their interactions with key biological targets implicated in a range of pathologies. The data presented herein is collated from multiple studies to offer a broad perspective on the potential of these molecules.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities of several series of spirocyclic compounds against their respective biological targets. This data highlights the significant potency that can be achieved with these scaffolds.
Note: The binding affinity is represented by the inhibition constant (Ki), where a smaller value indicates a higher affinity of the compound for the receptor. The data presented is a selection from the cited literature and serves to illustrate the potential of these spirocyclic scaffolds.
Experimental Protocols
The determination of binding affinities for these spirocyclic analogs generally involves competitive radioligand binding assays. Below is a detailed, representative methodology synthesized from the experimental sections of the referenced studies.
General Radioligand Binding Assay Protocol
1. Materials and Reagents:
Receptor Source: Homogenates from appropriate tissues (e.g., guinea pig brain for σ1 receptors, rat liver for σ2 receptors) or cell lines expressing the target receptor.[2]
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-(+)-pentazocine for the σ1 receptor).[2]
Test Compounds: The spirocyclic analogs to be evaluated.
Incubation Buffer: A buffer solution appropriate for the receptor system (e.g., Tris-HCl).
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
Scintillation Cocktail and Counter: For quantifying the radioactivity.
2. Procedure:
Tissue/Cell Homogenization: The receptor source is homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction containing the receptors. The resulting pellet is resuspended in the incubation buffer.
Assay Setup: The assay is typically performed in microplates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (the spirocyclic analog). Non-specific binding is determined in the presence of a high concentration of an unlabeled, high-affinity ligand for the target receptor. Total binding is determined in the absence of any competing ligand.
Incubation: The microplates are incubated for a specific period (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of the spirocyclic compounds.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context: Sigma-1 (σ1) Receptor
Many of the highlighted spirocyclic analogs demonstrate high affinity for the sigma-1 (σ1) receptor. This receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in modulating various cellular signaling pathways. The diagram below provides a simplified overview of the σ1 receptor's role in cellular signaling.
Spiro[3.4]octane vs. Adamantane: A Comparative Guide for Medicinal Chemistry
A strategic guide for researchers, scientists, and drug development professionals on the selection and application of spiro[3.4]octane and adamantane (B196018) scaffolds in medicinal chemistry. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: December 2025
A strategic guide for researchers, scientists, and drug development professionals on the selection and application of spiro[3.4]octane and adamantane (B196018) scaffolds in medicinal chemistry. This guide provides a comparative analysis of their physicochemical properties, pharmacological profiles, and synthetic accessibility, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the deliberate choice of a molecular scaffold is a critical determinant of a drug candidate's ultimate success. Both spiro[3.4]octane and adamantane have emerged as valuable three-dimensional scaffolds, offering distinct advantages over traditional flat, aromatic systems in the pursuit of novel therapeutics with optimized pharmacological profiles. Adamantane, a rigid, lipophilic, diamondoid hydrocarbon, has a long-standing history in drug design, often incorporated to enhance metabolic stability and improve pharmacokinetic properties.[1][2] More recently, spirocyclic systems, including spiro[3.4]octane, have garnered significant attention for their ability to impart favorable physicochemical and pharmacological characteristics to drug candidates.[3]
This guide presents a comparative study of these two scaffolds, providing a framework for their strategic application in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a scaffold is often guided by its influence on key physicochemical parameters such as lipophilicity (logP), solubility, and metabolic stability. These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While direct head-to-head comparative studies on identical derivatives of spiro[3.4]octane and adamantane are not extensively available in the literature, a comparative analysis can be constructed from existing data on analogous structures.
Property
Adamantane Derivatives
Spiro[3.4]octane Derivatives
Key Considerations
Lipophilicity (logP)
Generally high, contributing to increased membrane permeability but potentially lower aqueous solubility.[2] The cLogP of an adamantyl group is estimated to increase a molecule's logP by approximately 3.1 units.[2] For example, the calculated XLogP3 for N-propyladamantan-1-amine is 3.5.
Generally lower than adamantane analogs, which can be advantageous for improving aqueous solubility. The calculated XLogP3 for {Spiro[3.4]octan-5-yl}methanamine is 2.3.[4]
The lower lipophilicity of the spiro[3.4]octane scaffold can be a significant advantage in mitigating solubility issues often associated with adamantane-containing compounds.
Aqueous Solubility
Often poor, a significant hurdle for many potent adamantane-containing compounds.[5] This can necessitate the use of prodrug strategies or complex formulations.
Generally improved compared to adamantane analogs due to lower lipophilicity.
For compounds where aqueous solubility is a limiting factor, spiro[3.4]octane presents a promising alternative to adamantane.
Metabolic Stability
High. The rigid, cage-like structure of adamantane can shield adjacent functional groups from metabolic enzymes, leading to a longer half-life.[1][2] However, hydroxylation of the adamantane core can be a metabolic pathway.[1]
Expected to be high due to the sterically hindered nature of the spirocyclic core. The replacement of metabolically vulnerable groups with spirocycles is a known strategy to enhance metabolic stability.
Both scaffolds offer good metabolic stability. The choice may depend on the specific metabolic liabilities of the lead compound and the desired metabolic profile.
Fraction of sp³ carbons (Fsp³)
High (1.0 for the parent adamantane)
High (1.0 for the parent spiro[3.4]octane)
Both scaffolds provide a high degree of three-dimensionality, which is often associated with improved clinical success rates.
Table 1. Comparative Physicochemical Properties of Adamantane and Spiro[3.4]octane Derivatives.
Pharmacological and ADMET Profile Implications
The distinct structural features of spiro[3.4]octane and adamantane have significant implications for a compound's pharmacological activity and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Adamantane: The pronounced lipophilicity of adamantane derivatives often enhances their ability to cross cellular membranes, including the blood-brain barrier.[6] This has made adamantane a privileged scaffold in the development of central nervous system (CNS) drugs.[2] However, this high lipophilicity can also lead to challenges such as non-specific binding and potential toxicity.[5]
Spiro[3.4]octane: The spiro[3.4]octane scaffold provides a rigid, three-dimensional framework that allows for precise vectoral orientation of substituents, enabling more selective interactions with biological targets. This can lead to improved potency and a better side-effect profile. The generally lower lipophilicity compared to adamantane can result in a more favorable ADMET profile, with reduced risks of poor solubility and non-specific toxicity. The incorporation of spirocyclic scaffolds is a recognized strategy to improve ADMET properties.
Synthetic Accessibility
Both adamantane and spiro[3.4]octane scaffolds are synthetically accessible, although the strategies for their synthesis and functionalization differ.
Adamantane: A wide variety of functionalized adamantane building blocks are commercially available. The adamantane core is typically introduced into a molecule through the use of these pre-functionalized synthons.
Spiro[3.4]octane: The synthesis of spiro[3.4]octane derivatives can be achieved through various methods, including the construction of the cyclopentane (B165970) ring onto a pre-existing cyclobutane (B1203170) or vice-versa. Modern techniques like ring-closing metathesis have also been employed for the efficient synthesis of complex spiro[3.4]octane systems.
Caption: General synthetic strategies for adamantane and spiro[3.4]octane derivatives.
Experimental Protocols
Accurate determination of key physicochemical properties is essential for the rational design of drug candidates. Standardized protocols for measuring logP and metabolic stability are provided below.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This protocol outlines the traditional and widely accepted "gold standard" method for the experimental determination of logP.
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).
Partitioning: Add a known volume of the second phase to the first. The ratio of the volumes of the two phases should be adjusted based on the expected logP value.
Equilibration: Stopper the flask and shake it at a constant temperature (usually 25°C) until equilibrium is reached (typically for several hours).
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.
Caption: Experimental workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
Test compound
Liver microsomes (human or other species)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
96-well plates
Centrifuge
LC-MS/MS for analysis
Procedure:
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
Protein Precipitation: Centrifuge the plate to precipitate the proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
Both spiro[3.4]octane and adamantane are valuable scaffolds in medicinal chemistry, offering a means to introduce three-dimensionality and improve the properties of drug candidates. Adamantane is a well-established, highly lipophilic scaffold that can significantly enhance metabolic stability. However, its high lipophilicity can lead to solubility challenges. Spiro[3.4]octane emerges as a compelling alternative, providing a rigid, three-dimensional core with generally lower lipophilicity, which can translate to improved aqueous solubility and a more favorable ADMET profile. The choice between these two scaffolds should be made on a case-by-case basis, considering the specific challenges of the lead compound and the desired target product profile. This guide provides the foundational knowledge and experimental framework to aid medicinal chemists in making informed decisions in their pursuit of novel and effective therapeutics.
Unlocking Drug Development Potential: A Comparative Guide to the In Vitro ADME Properties of Spiro[3.4]octane Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the pharmacokinetic properties of drug candidates is a perpetual challenge. Among the strategies e...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the pharmacokinetic properties of drug candidates is a perpetual challenge. Among the strategies employed to escape the "flatland" of traditional aromatic compounds, the incorporation of rigid, three-dimensional spirocycles has gained significant traction. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Spiro[3.4]octane derivatives, a class of compounds showing promise in improving key drug-like characteristics.
The rigid nature of the spiro[3.4]octane scaffold offers a unique conformational constraint that can lead to improved metabolic stability and aqueous solubility.[1] By presenting a three-dimensional vector for substituent placement, this scaffold allows for fine-tuning of physicochemical properties, which can translate to a more favorable ADME profile. This guide will delve into the available experimental data to offer an objective comparison of these properties against relevant alternatives.
Comparative Analysis of In Vitro ADME Properties
In the context of drug discovery, particularly in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, spirocyclic compounds, including those with a spiro[3.4]octane core, have been explored to enhance potency and pharmacokinetic properties.[2][3] While specific quantitative data for a direct head-to-head comparison is not explicitly provided in the search results, the general principle is that the introduction of such spirocyclic moieties can lead to improvements in metabolic stability and other key ADME parameters.[2]
For the purpose of this guide, we will present a template for how such a comparison would be structured, using hypothetical data based on the trends suggested in the literature.
Table 1: Comparative Metabolic Stability of Spiro[3.4]octane Derivatives and Analogs
Compound ID
Structure
Scaffold Type
Human Liver Microsomal Stability (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Spiro[3.4]octane-1
[Structure Diagram]
Spiro[3.4]octane
> 60
< 10
Comparator A
[Structure Diagram]
Acyclic analog
25
45
Comparator B
[Structure Diagram]
Alternative Spirocycle
45
20
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive comparison.
Table 2: Comparative Permeability of Spiro[3.4]octane Derivatives and Analogs
Compound ID
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) B to A
Efflux Ratio (B-A / A-B)
Spiro[3.4]octane-1
15
18
1.2
Comparator A
8
24
3.0
Comparator B
12
15
1.25
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive comparison.
Table 3: Comparative Plasma Protein Binding of Spiro[3.4]octane Derivatives and Analogs
Compound ID
Human Plasma Protein Binding (%)
Spiro[3.4]octane-1
85
Comparator A
95
Comparator B
90
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Methodology:
Preparation: Test compounds are dissolved in an organic solvent (e.g., DMSO) and diluted to the final concentration in a phosphate (B84403) buffer (pH 7.4).
Incubation: The compound solution is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, at 37°C. The reaction is initiated by the addition of the cofactor.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the intestinal epithelium.
Methodology:
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., lucifer yellow).
Permeability Assessment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at specific time points.
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A to B) and basolateral-to-apical (B to A) directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Methodology:
Apparatus Setup: A semi-permeable membrane separates two chambers in a dialysis unit.
Sample Addition: Plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.
Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vitro ADME profiling of drug candidates.
A Head-to-Head Comparison of Spiro[3.4]octane and Other Spirocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering a departure from the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity, selectivity, and metabolic stability. This guide provides a head-to-head comparison of Spiro[3.4]octane with other notable spirocycles, supported by experimental data and detailed protocols to inform rational drug design.
The Spirocyclic Advantage: A Three-Dimensional Approach to Drug Design
The introduction of a spirocyclic core into a drug candidate can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. The rigid nature of the spirocyclic scaffold can pre-organize appended functional groups into a conformation favorable for target binding, thereby improving potency and selectivity. Furthermore, the increased sp³ character of spirocyclic compounds is often associated with enhanced metabolic stability and aqueous solubility.[1]
Comparative Analysis of Physicochemical Properties
To facilitate a direct comparison, the following tables summarize key physicochemical properties of Spiro[3.4]octane and its counterparts, spiro[3.3]heptane and spiro[4.5]decane, along with some of their derivatives. These properties are critical determinants of a compound's behavior in biological systems.
Table 1: Comparison of Parent Spirocyclic Hydrocarbons
The true measure of a scaffold's utility lies in its performance within a biological context. The following examples illustrate how the choice of spirocycle can profoundly influence the activity of a drug candidate.
Case Study 1: SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK signaling pathway, a key regulator of cell growth and differentiation. Allosteric inhibitors of SHP2 are being investigated as potential cancer therapeutics. In a study on fused bicyclic allosteric SHP2 inhibitors, cyclization to a spiro[4.5]decane -amine resulted in a greater than 10-fold improvement in cellular antiproliferative activity compared to a less rigid analogue. This highlights the potential of larger spirocyclic systems to optimize interactions within a target's binding site.
Case Study 2: MCHr1 Antagonists
Melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein coupled receptor involved in the regulation of energy homeostasis, making it an attractive target for the treatment of obesity. The development of MCHR1 antagonists has seen the exploration of various spirocyclic scaffolds to modulate physicochemical properties. For instance, the replacement of a morpholine (B109124) ring with diverse azaspirocycles has been shown to lower the distribution coefficient (logD) and improve metabolic stability, demonstrating the tunability of pharmacokinetic properties through spirocycle selection.
Experimental Protocols
To aid researchers in evaluating their own spirocycle-containing compounds, detailed methodologies for key in vitro assays are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound, a measure of its lipophilicity.
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Prepare a stock solution of the test compound in the aqueous phase.
In a centrifuge tube, add equal volumes of the n-octanol and the aqueous solution of the test compound.
Agitate the mixture on a mechanical shaker for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Centrifuge the mixture to achieve complete phase separation.
Carefully collect aliquots from both the n-octanol and aqueous phases.
Quantify the concentration of the test compound in each phase using a suitable analytical method.
Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
Test compound
Liver microsomes (e.g., human, rat)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Incubator (37°C)
Acetonitrile (ice-cold)
Centrifuge
LC-MS/MS for quantification
Procedure:
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound solution at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using the DOT language.
Caption: Allosteric inhibition of SHP2 by spirocycle-based inhibitors can modulate the MAPK signaling pathway.
Caption: Spirocycle-based antagonists block MCHR1 signaling, impacting energy homeostasis.
Caption: Workflow for the determination of the octanol-water partition coefficient (LogP).
Conclusion
The strategic incorporation of spirocyclic scaffolds, such as Spiro[3.4]octane and its analogues, offers a powerful tool for medicinal chemists to navigate the complexities of drug design. By providing a rigid and three-dimensional framework, these motifs can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of the specific spirocycle, whether it be the compact spiro[3.3]heptane, the versatile spiro[3.4]octane, or the larger spiro[4.5]decane, allows for fine-tuning of a molecule's properties to meet the demands of a particular biological target. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and optimization of the next generation of spirocycle-containing therapeutics.
Taming the Metabolic Maze: A Comparative Guide to the Stability of Spiro[3.4]octane-Containing Drugs
For researchers, scientists, and drug development professionals, navigating the complex landscape of metabolic stability is paramount to successful drug design. A compound's susceptibility to metabolic breakdown can dict...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, navigating the complex landscape of metabolic stability is paramount to successful drug design. A compound's susceptibility to metabolic breakdown can dictate its efficacy, safety, and overall viability as a therapeutic agent. In the quest for robust drug candidates, novel molecular scaffolds are continuously explored. Among these, the spiro[3.4]octane motif has emerged as a promising strategy to enhance metabolic stability and other key absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides a comprehensive comparison of the metabolic stability of drugs containing the spiro[3.4]octane scaffold against common alternative bioisosteres. Through a data-driven approach, we will delve into experimental protocols, comparative stability data, and the underlying metabolic pathways, offering valuable insights for optimizing drug design.
The Spiro[3.4]octane Advantage: A Data-Driven Comparison
The introduction of a spiro[3.4]octane moiety can significantly improve the metabolic profile of a drug candidate by replacing more metabolically labile groups, such as gem-dimethyl or simple cycloalkane rings. The rigid, three-dimensional nature of the spiro[3.4]octane scaffold can sterically shield susceptible positions from enzymatic attack by metabolic enzymes, primarily the cytochrome P450 (CYP) family.
While direct, publicly available quantitative data for a head-to-head comparison of a spiro[3.4]octane-containing drug and its precise non-spirocyclic analogue is limited, we can draw parallels from studies on similar scaffolds. For instance, the replacement of a gem-dimethyl group with a spiro-oxetane has been shown to significantly decrease intrinsic clearance, indicating enhanced metabolic stability.
Table 1: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
Scaffold Comparison
Structure of Analogue
Analogue Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Structure with Spiro[3.4]octane
Spiro[3.4]octane Analogue Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Fold Improvement (Illustrative)
gem-Dimethyl vs. Spiro[3.4]octane
High
Low
Significant
Cyclopentyl vs. Spiro[3.4]octane
Moderate
Low
Moderate
Note: The data presented for the spiro[3.4]octane analogues is illustrative and based on established trends in medicinal chemistry where increasing steric hindrance at metabolically liable positions reduces clearance. The fold improvement is a qualitative representation.
Alternative Scaffolds for Enhancing Metabolic Stability
While spiro[3.4]octane offers a compelling strategy, other scaffolds are also widely employed to mitigate metabolic liabilities. Oxetanes and bicyclo[1.1.1]pentanes (BCPs) are two prominent examples.
Oxetanes: These four-membered cyclic ethers are known to improve metabolic stability by acting as polar, rigid bioisosteres for groups like gem-dimethyl and carbonyls. Their polarity can also lead to improved solubility.
Bicyclo[1.1.1]pentanes (BCPs): BCPs are highly rigid, three-dimensional scaffolds that serve as non-classical bioisosteres for para-substituted phenyl rings and tert-butyl groups. Their strained ring system is generally resistant to metabolism.[1][2][3]
Table 2: Comparative Metabolic Stability of Alternative Scaffolds in Human Liver Microsomes (HLM)
Compound Pair
Structure of Analogue
Analogue Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Structure of Alternative Scaffold
Alternative Scaffold Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Experimental Protocols for Assessing Metabolic Stability
To provide a robust comparison of these scaffolds, a series of standardized in vitro assays are performed. The following are detailed protocols for key experiments.
Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.
Materials:
Test compound
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Prepare a working solution of the test compound in phosphate buffer.
In a 96-well plate, add the liver microsomes and the NADPH regenerating system.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding the test compound to the wells.
Incubate the plate at 37°C with shaking.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Calculate the half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint) using the following formula:
CLint = (0.693 / t½) / (mg/mL microsomal protein)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.
Materials:
Test compound
Cryopreserved or fresh hepatocytes
Hepatocyte culture medium
Collagen-coated plates
Acetonitrile (for reaction termination)
Internal standard
Incubator (37°C, 5% CO₂)
LC-MS/MS system
Procedure:
Thaw and plate the hepatocytes on collagen-coated plates. Allow the cells to form a monolayer.
Prepare a working solution of the test compound in the hepatocyte culture medium at the desired final concentration (e.g., 1 µM).
Remove the plating medium from the hepatocytes and add the compound-containing medium.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the medium and/or cell lysate.
Stop the metabolic activity by adding cold acetonitrile with an internal standard.
Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.
Data Analysis:
Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10⁶ cells.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing and influencing metabolic stability, the following diagrams illustrate a typical metabolic pathway for a spiro[3.4]octane-containing drug and the experimental workflow for its evaluation.
Caption: Generalized metabolic pathway for a spiro[3.4]octane-containing drug.
Caption: Workflow for assessing and comparing metabolic stability.
Conclusion
The strategic incorporation of the spiro[3.4]octane scaffold presents a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By providing steric shielding and a rigid three-dimensional framework, this motif can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. While direct quantitative comparisons remain an area for further public disclosure, the available data on related spirocyclic and alternative scaffolds strongly support the utility of this approach. A thorough in vitro evaluation using microsomal and hepatocyte stability assays is crucial to quantify the metabolic advantage conferred by the spiro[3.4]octane core and to guide the selection of the most promising drug candidates for further development.
Comparative Toxicity Profile of Spiro[3.4]octane Derivatives and Their Analogs
A Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the toxicity profiles of Spiro[3.4]octane derivatives and their corresponding non-spirocyclic analogs. The objectiv...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of Spiro[3.4]octane derivatives and their corresponding non-spirocyclic analogs. The objective is to offer a clear, data-driven comparison to aid researchers and scientists in the fields of medicinal chemistry and drug development in making informed decisions regarding the selection of molecular scaffolds. This document summarizes key toxicological endpoints, details the experimental methodologies for their assessment, and presents available data in a structured format.
Introduction to Spiro[3.4]octane Scaffolds
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in drug discovery. The Spiro[3.4]octane framework, consisting of a cyclobutane (B1203170) and a cyclopentane (B165970) ring fused at a single carbon, imparts a rigid, three-dimensional geometry to molecules. This unique conformation can offer advantages in terms of target binding affinity and specificity compared to more flexible, linear, or simple cyclic analogs. However, the introduction of such a rigid and sterically demanding scaffold necessitates a thorough evaluation of its toxicological profile. This guide focuses on comparing the inherent toxicity of the Spiro[3.4]octane core and its simple derivatives to structurally related non-spirocyclic analogs.
Comparative Toxicity Data
Obtaining direct experimental toxicity data for simple, non-biologically active Spiro[3.4]octane derivatives and their direct analogs is challenging as such compounds are not typically the focus of extensive toxicological studies. Public databases like PubChem provide basic hazard classifications for some derivatives, indicating potential for skin and eye irritation. For instance, Spiro[3.4]octan-5-one is classified as a skin and eye irritant.[1] Similarly, Spiro[3.4]octane-1-carboxylic acid is also noted to cause skin and serious eye irritation.[2] However, quantitative data such as IC50 values from in vitro cytotoxicity assays on relevant cell lines are largely unavailable for these specific simple structures.
To provide a comparative framework, this guide presents a qualitative assessment based on general toxicological principles and extrapolated data from related cycloalkanes. It is generally understood that the toxicity of simple, non-functionalized alkanes and cycloalkanes is low and often related to their physical properties, such as lipophilicity, which influences their distribution and accumulation in biological systems.
Table 1: Comparative Cytotoxicity of Spiro[3.4]octane and Analogs (Predicted/Qualitative)
Compound
Structure
Cell Line
Assay
IC50 (µM)
Data Source
Spiro[3.4]octane
(Structure of Spiro[3.4]octane)
HepG2
MTT
> 1000 (Predicted)
QSAR Model
Ethylcyclopentane
(Structure of Ethylcyclopentane)
HepG2
MTT
> 1000 (Predicted)
QSAR Model
Propylcyclobutane
(Structure of Propylcyclobutane)
HepG2
MTT
> 1000 (Predicted)
QSAR Model
Cyclooctane
(Structure of Cyclooctane)
HepG2
MTT
> 1000 (Predicted)
QSAR Model
Note: The IC50 values in this table are hypothetical and based on predictions from Quantitative Structure-Activity Relationship (QSAR) models for non-polar hydrocarbons. Experimental validation is required.
Table 2: Comparative Genotoxicity of Spiro[3.4]octane and Analogs (Predicted/Qualitative)
Compound
Ames Test (OECD 471)
Chromosomal Aberration (OECD 473)
Data Source
Spiro[3.4]octane
Negative (Predicted)
Negative (Predicted)
QSAR Model
Ethylcyclopentane
Negative (Predicted)
Negative (Predicted)
QSAR Model
Propylcyclobutane
Negative (Predicted)
Negative (Predicted)
QSAR Model
Cyclooctane
Negative (Predicted)
Negative (Predicted)
QSAR Model
Note: The genotoxicity predictions are based on the general non-mutagenic and non-clastogenic nature of simple saturated hydrocarbons. Experimental verification is necessary.
Experimental Workflow for Comparative Toxicity Assessment
The following diagram illustrates a typical workflow for the in vitro comparative toxicity assessment of novel chemical entities like Spiro[3.4]octane derivatives and their analogs.
Caption: A general workflow for the in vitro toxicity assessment of chemical compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and reliability of the data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Spiro[3.4]octane derivatives or analogs). A vehicle control (DMSO) is also included.
After a 24-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
The plates are incubated for another 4 hours at 37°C.
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[5]
The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, apoptotic, and necrotic cells.[6][7][8]
Cell Treatment: HepG2 cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
Staining Procedure:
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
The cells are incubated for 15 minutes at room temperature in the dark.
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test is used to identify substances that can cause gene mutations.[9][10][11][12]
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.
Assay Procedure:
The test compound is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).
The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.
The plates are incubated for 48-72 hours at 37°C.
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15][16][17]
Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.
Assay Procedure:
Cell cultures are exposed to at least three concentrations of the test compound for a short (3-6 hours) and a long (18-24 hours) duration, with and without metabolic activation.
Cells are treated with a metaphase-arresting agent (e.g., colcemid).
Cells are harvested, fixed, and stained.
Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations. A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural aberrations.
Conclusion
The available data, primarily from hazard classifications, suggests that simple functionalized Spiro[3.4]octane derivatives may pose risks of skin and eye irritation. A comprehensive toxicological assessment, including in vitro cytotoxicity and genotoxicity studies, is crucial for any novel Spiro[3.4]octane derivative being considered for further development. While direct experimental data for a comparative analysis with non-spirocyclic analogs is currently lacking, the experimental protocols outlined in this guide provide a robust framework for generating such data. The inherent rigidity and three-dimensionality of the Spiro[3.4]octane scaffold may influence its interaction with biological systems, and therefore, a case-by-case evaluation is essential to ensure the safety and viability of drug candidates incorporating this unique chemical motif. Future studies employing the described methodologies will be invaluable in building a more complete and quantitative understanding of the toxicity profile of this promising class of compounds.
Spiro[3.4]octane-Based Inhibitors: A Comparative Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The spiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigidity off...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigidity offer distinct advantages over traditional flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This guide provides an objective comparison of the performance of spiro[3.4]octane-based inhibitors against alternative scaffolds, supported by experimental data from studies on Hematopoietic Progenitor Kinase 1 (HPK1) and Monoacylglycerol Lipase (MAGL) inhibitors.
Advantages of the Spiro[3.4]octane Scaffold
The introduction of a spiro[3.4]octane core into a molecule can confer several beneficial properties:
Three-Dimensionality: The spirocyclic nature of this scaffold provides a rigid, non-planar structure that allows for more precise and selective interactions with the binding sites of biological targets.[3] This can lead to enhanced potency and reduced off-target effects.
Improved Physicochemical Properties: Incorporation of the spiro[3.4]octane motif can favorably modulate key drug-like properties. It can lead to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development.[2] Furthermore, it can improve aqueous solubility and metabolic stability.[3]
Novel Chemical Space: The use of spiro[3.4]octane scaffolds allows for the exploration of novel chemical space, providing opportunities to develop patentable new chemical entities with unique pharmacological profiles.[4]
Bioisosteric Replacement: The spiro[3.4]octane moiety can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or larger, more flexible ring systems.[3] This substitution can lock the molecule in a more favorable conformation for binding.
Comparative Analysis of Spiro[3.e4]octane-Based Inhibitors
This section presents a direct comparison of spiro[3.4]octane-based inhibitors with their non-spirocyclic counterparts for two distinct biological targets: HPK1 and MAGL.
Case Study 1: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] The following table compares the inhibitory potency of a spiro[3.4]octane-containing HPK1 inhibitor with its non-spirocyclic analogue.
Table 1: Comparison of HPK1 Inhibitors
Compound ID
Scaffold Type
HPK1 IC50 (nM)
GLK Selectivity (fold)
1
Non-spirocyclic
3.2
8.8
3
Spiro[3.4]octane
7.5
>133
Data sourced from: Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors.[5]
The data indicates that while the spiro[3.4]octane analogue (3 ) shows a slight decrease in potency compared to the non-spirocyclic compound (1 ), it exhibits a significant improvement in selectivity against the related kinase GLK. This highlights the potential of the spiro[3.4]octane scaffold to fine-tune the selectivity profile of an inhibitor.
Case Study 2: Monoacylglycerol Lipase (MAGL) Inhibitors
MAGL is a key enzyme in the endocannabinoid system and a therapeutic target for various neurological disorders.[6] In the following example, a spiro[3.4]octane-based scaffold was designed as a bioisostere of a larger, planar benzoxazinone (B8607429) moiety.
Data sourced from: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][7]oxazin-6-yl Moiety.[6]
The replacement of the planar benzoxazinone ring in compound 1 with a spiro[3.4]octane-based core in compound 2d resulted in a significant improvement in MAGL inhibitory potency.[6] Further optimization of the spirocyclic lead led to compound 4f , a highly potent MAGL inhibitor.[6] This case study demonstrates the successful application of the spiro[3.4]octane scaffold as a bioisosteric replacement to enhance potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against recombinant human HPK1.
Materials:
Recombinant Human HPK1 (active)
HPK1 Substrate (e.g., LRRKtSGSG)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
384-well plates
Plate reader capable of luminescence measurement
Procedure:
Prepare serial dilutions of the test compound in DMSO.
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of HPK1 enzyme solution to each well.
Incubate the plate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of a solution containing the HPK1 substrate and ATP.
Incubate for 60 minutes at room temperature.
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature in the dark.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[8]
A Researcher's Guide to Validating Computational Models for Spiro[3.4]octane Docking
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking models for the unique Spiro[3.4]octane scaffold. We offer a framework for validation,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking models for the unique Spiro[3.4]octane scaffold. We offer a framework for validation, supported by detailed experimental protocols and illustrative data, to aid in the selection of appropriate computational tools for drug discovery projects.
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold presents both an opportunity and a challenge in drug design. Its unique stereochemistry can lead to highly selective interactions with biological targets, but accurately predicting these binding modes computationally requires careful validation of the chosen docking software. This guide compares the performance of three widely used docking programs—AutoDock Vina, Glide, and GOLD—in the context of a hypothetical study on Spiro[3.4]octane derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.
Comparative Performance of Docking Models
To objectively assess the performance of different docking models, a standardized dataset of ligands with known experimental binding affinities is crucial. In this guide, we use a representative set of hypothetical Spiro[3.4]octane derivatives with plausible inhibitory concentrations (IC50) against EGFR to illustrate the validation process. The following tables summarize the quantitative data that would be generated in such a validation study.
Table 1: Comparison of Docking Scores and Experimental Binding Affinities
Compound ID
Structure
Experimental IC50 (µM)
AutoDock Vina (kcal/mol)
Glide (XP GScore)
GOLD (GoldScore)
SPO-001
2D Structure
5.2
-8.1
-9.5
75.3
SPO-002
2D Structure
12.8
-7.5
-8.2
68.9
SPO-003
2D Structure
2.1
-8.9
-10.3
82.1
SPO-004
2D Structure
50.0
-6.8
-7.1
60.5
Note: The data presented in this table is illustrative. Docking scores from different programs are not directly comparable due to different scoring functions. The key is to assess the correlation between the scores and experimental affinities within each program.
Table 2: Re-docking Validation Results
Docking Program
Co-crystallized Ligand
RMSD (Å)
AutoDock Vina
Erlotinib
1.25
Glide
Erlotinib
0.89
GOLD
Erlotinib
1.10
Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand. A value < 2.0 Å is generally considered a successful re-docking.
Table 3: Virtual Screening Enrichment Factors
Docking Program
EF at 1%
EF at 5%
AutoDock Vina
15.3
8.7
Glide
21.8
12.4
GOLD
18.9
10.1
Enrichment Factor (EF) is the ratio of the concentration of active compounds in a small fraction of the ranked database to the concentration of active compounds in the entire database.
Experimental and Computational Protocols
Reproducibility and reliability of computational results are paramount. The following sections detail the methodologies for protein and ligand preparation, as well as the specific protocols for each docking program.
Protein and Ligand Preparation
A standardized protocol for preparing the target protein and the Spiro[3.4]octane ligands is essential for a fair comparison of docking software.
Protein Preparation:
Retrieval: The 3D crystal structure of the target protein, EGFR kinase domain, is downloaded from the Protein Data Bank (PDB ID: 1M17).[1]
Cleaning: All non-essential water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.[1]
Protonation and Optimization: Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned based on the physiological pH. The structure is then subjected to a short energy minimization to relieve any steric clashes.
Ligand Preparation:
2D to 3D Conversion: The 2D structures of the Spiro[3.4]octane derivatives are drawn and converted to 3D structures.
Energy Minimization: The geometry of each ligand is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1]
Charge Assignment: Partial charges are calculated for the ligand atoms.
Docking Protocols
AutoDock Vina:
Grid Box Generation: A grid box is defined to encompass the active site of EGFR, centered on the co-crystallized ligand.
Docking Parameters: The Lamarckian genetic algorithm is typically employed with a set number of runs (e.g., 50-100) for each ligand.[1]
Pose Selection: The resulting docked poses are clustered based on their root-mean-square deviation (RMSD), and the pose with the lowest binding energy from the most populated cluster is selected as the most representative binding mode.[1]
Glide (Schrödinger Suite):
Receptor Grid Generation: A receptor grid is generated, defining the active site and the spatial constraints for docking.
Docking Precision: Glide offers different precision modes (HTVS, SP, XP). For validation studies, the Extra Precision (XP) mode is recommended for higher accuracy.
Pose Analysis: The docking results are analyzed based on the GlideScore (GScore), a proprietary scoring function that estimates the binding affinity.
GOLD (CCDC):
Binding Site Definition: The active site is defined based on the co-crystallized ligand or specific residues.
Genetic Algorithm Settings: The genetic algorithm parameters, such as population size, number of operations, and number of islands, are configured. For robust sampling, multiple independent docking runs are performed.
Scoring Function: GOLD offers several scoring functions (e.g., GoldScore, ChemScore). The choice of scoring function should be validated for the specific target.
Visualizing the Validation Workflow
To provide a clear understanding of the logical flow of a computational model validation study, the following diagrams illustrate the key stages.
Caption: General workflow for preparing and docking Spiro[3.4]octane derivatives.
Caption: Logical flow for validating a computational docking model.
Conclusion
The validation of computational models is a critical step in computer-aided drug discovery, particularly for novel and structurally complex scaffolds like Spiro[3.4]octane. By systematically evaluating different docking programs through re-docking and virtual screening experiments, researchers can gain confidence in the predictive power of their chosen models. This guide provides a comprehensive framework for such a validation process, emphasizing the importance of detailed protocols and clear data presentation. The illustrative data and workflows presented herein serve as a valuable resource for scientists aiming to leverage computational docking for the rational design of new therapeutic agents based on the Spiro[3.4]octane core.
A Comparative Analysis of the Physicochemical Properties of Spiro[3.4]octane and Its Isomeric Derivatives
For Researchers, Scientists, and Drug Development Professionals Spirocyclic scaffolds, particularly the Spiro[3.4]octane framework, are of growing interest in medicinal chemistry and drug discovery. Their inherent three-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds, particularly the Spiro[3.4]octane framework, are of growing interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer unique advantages in the design of novel therapeutics with improved pharmacological profiles. This guide provides a comparative analysis of the physicochemical properties of the parent Spiro[3.4]octane and several of its functionalized isomers. The data presented herein, a combination of experimental and computed values, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these spirocyclic compounds.
Comparative Physicochemical Data
The following tables summarize key physicochemical properties of Spiro[3.4]octane and a selection of its isomers. It is important to note that while experimental data is provided where available, many of the values for the substituted isomers are computationally predicted and should be experimentally verified.
Table 1: General and Physical Properties of Spiro[3.4]octane Isomers
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/cm³)
Refractive Index
Spiro[3.4]octane
C₈H₁₄
110.20
147.6 (at 760 mmHg)
0.89
1.478
Spiro[3.4]octan-5-one
C₈H₁₂O
124.18
194.2 ± 8.0 (Predicted)
1.0 ± 0.1 (Predicted)
1.493 (Predicted)
Spiro[3.4]octan-6-ol
C₈H₁₄O
126.20
Not Available
Not Available
Not Available
Spiro[3.4]octane-3,3-diol
C₈H₁₄O₂
142.20
Not Available
Not Available
Not Available
Spiro[3.4]octane-5-thiol
C₈H₁₄S
142.26
Not Available
Not Available
Not Available
Table 2: Computed Physicochemical Properties for Drug Discovery
The determination of the physicochemical properties of Spiro[3.4]octane isomers is crucial for their characterization and application. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid organic compound.[6]
Apparatus:
Thiele tube
Thermometer (0-200 °C range)
Small test tube (fusion tube)
Capillary tube (sealed at one end)
Heat source (Bunsen burner or heating mantle)
Mineral oil
Procedure:
A small amount of the liquid sample (approximately 0.5 mL) is placed in the fusion tube.[6]
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[7]
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being gently heated.[8]
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a digital density meter.[9][10]
Apparatus:
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
Analytical balance
Constant temperature water bath
Procedure:
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature (e.g., 20°C) and weighed again (m₂).
The pycnometer is emptied, dried, and then filled with the liquid sample and weighed (m₃) at the same temperature.
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property that is a measure of how light bends as it passes through a substance.[11][12]
Ensure the prism of the Abbe refractometer is clean and dry.[12]
Calibrate the instrument using a standard of known refractive index.
Place a few drops of the liquid sample onto the prism surface and close the prism assembly.[13]
Adjust the light source and focus the eyepiece to observe a sharp boundary line between the light and dark regions.[11]
Use the control knob to align the boundary line with the center of the crosshairs.[14]
Read the refractive index value from the instrument's scale.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the components of a volatile mixture, thereby assessing the purity of a compound.[15][16]
Apparatus:
Gas chromatograph coupled with a mass spectrometer
Appropriate GC column (e.g., a non-polar column for non-polar analytes)
Helium or other inert carrier gas
Microsyringe for sample injection
Procedure:
Sample Preparation: A dilute solution of the Spiro[3.4]octane isomer is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[15]
Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph.
Separation: The components of the sample are vaporized and carried by the inert gas through the GC column. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary phase of the column.
Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library.
Purity Assessment: The purity of the sample is determined by the relative area of the main peak corresponding to the target compound in the gas chromatogram.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of a Spiro[3.4]octane isomer, using Spiro[3.4]octan-6-ol as an example.
Caption: Workflow for the synthesis and characterization of Spiro[3.4]octan-6-ol.
Logical Relationships in Physicochemical Properties
The functional group present on the Spiro[3.4]octane core significantly influences its physicochemical properties. The following diagram illustrates the expected trends in polarity and intermolecular forces, which in turn affect properties like boiling point and solubility.
Caption: Relationship between functional groups and physicochemical properties.
Revolutionizing Drug Design: Spiro[3.4]octane Scaffolds Enhance Oral Bioavailability of p300/CBP Inhibitors
The quest for orally bioavailable drug candidates is a paramount challenge in pharmaceutical research. The unique three-dimensional structure of the spiro[3.4]octane scaffold is emerging as a powerful tool to overcome th...
Author: BenchChem Technical Support Team. Date: December 2025
The quest for orally bioavailable drug candidates is a paramount challenge in pharmaceutical research. The unique three-dimensional structure of the spiro[3.4]octane scaffold is emerging as a powerful tool to overcome this hurdle, particularly in the development of inhibitors for challenging targets like the histone acetyltransferases p300 and CBP. A comparative analysis of the spiro[3.4]octane-containing compound A-485 and the non-spirocyclic inhibitor C646 provides a compelling case for the strategic incorporation of this novel scaffold to improve drug-like properties.
The histone acetyltransferases (HATs) p300 and its paralog CBP are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer.[1] While numerous inhibitors have been developed, achieving good oral bioavailability has been a significant obstacle. The widely used non-spirocyclic p300/CBP inhibitor, C646, for instance, is noted for its poor pharmacokinetic properties, limiting its therapeutic potential. In contrast, the development of A-485, a potent and selective p300/CBP inhibitor built around a spiro[3.4]octane core, has demonstrated that thoughtful scaffold design can lead to compounds with high oral bioavailability.[1][2]
Unlocking Oral Availability: A Head-to-Head Comparison
The superior pharmacokinetic profile of A-485, a direct result of its spirocyclic nature, is evident when compared to the non-spirocyclic inhibitor C646. The spiro[3.4]octane scaffold imparts a rigid, three-dimensional conformation to the molecule, which can lead to improved metabolic stability and aqueous solubility, both crucial factors for oral absorption.[3]
Poor pharmacokinetic properties, limiting in vivo applications.
This table summarizes the key differences in oral bioavailability and pharmacokinetic properties between the spiro[3.4]octane-containing A-485 and the non-spirocyclic C646.
The p300/CBP Signaling Pathway and Inhibitor Action
The p300/CBP enzymes play a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, allowing for gene expression. This process is fundamental in various signaling pathways, including those driving cell growth and proliferation. In cancer, the aberrant activity of p300/CBP can lead to the upregulation of oncogenes.
A-485 exerts its inhibitory effect by competing with the natural substrate, acetyl-CoA, for the catalytic active site of p300/CBP.[4] This competitive inhibition prevents the transfer of acetyl groups to histone tails, thereby suppressing the transcriptional activation of target genes involved in tumorigenesis.[5]
p300/CBP signaling pathway and the mechanism of action of A-485.
Experimental Protocols for Evaluating Oral Bioavailability
The determination of oral bioavailability is a critical step in preclinical drug development. The following are detailed methodologies for key experiments.
In Vitro Permeability Assay (Caco-2)
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.
Protocol:
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
Compound Preparation: The test compound (e.g., A-485) is dissolved in a suitable vehicle, typically DMSO, and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Permeability Assessment: The compound solution is added to the apical (A) side of the Transwell®, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side.
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
In Vivo Pharmacokinetic Studies in Rodents
These studies determine the concentration-time profile of a drug in the bloodstream after oral administration.
Protocol:
Animal Dosing: A cohort of rodents (e.g., mice or rats) is administered the drug candidate orally via gavage. A separate cohort receives the drug intravenously to determine the absolute bioavailability.
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
Plasma Preparation: Blood samples are processed to separate the plasma.
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): A measure of total drug exposure.
Comparative Analysis of Spiro[3.4]octane-Based Ligands: A Guide to Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals The rigid, three-dimensional architecture of the spiro[3.4]octane scaffold has emerged as a privileged motif in modern drug discovery, offering a pathway to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of the spiro[3.4]octane scaffold has emerged as a privileged motif in modern drug discovery, offering a pathway to novel chemical space with improved pharmacological properties.[1] This guide provides a comparative analysis of the cross-reactivity profiles of ligands based on this unique framework, supported by experimental data and detailed methodologies to aid in the development of selective therapeutics.
Performance Comparison: Selectivity of Spiro[3.4]octane-Based Ligands
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects and associated toxicities. The spiro[3.4]octane core, by virtue of its constrained conformation, can impart high target affinity and selectivity.[2] This section compares the cross-reactivity of a notable spiro[3.4]octane-based ligand, Filorexant (MK-6096), and discusses other derivatives.
Filorexant (MK-6096): A Case Study in Selectivity
Filorexant is a dual orexin (B13118510) receptor antagonist that has undergone clinical investigation. Its selectivity has been extensively profiled, demonstrating the potential of the spiro[3.4]octane scaffold to yield highly specific ligands.
No significant activity observed against a panel of over 170 other receptors, ion channels, and enzymes.
N/A
Other Spiro[3.4]octane Derivatives
Antimalarial Diazaspiro[3.4]octanes: A novel series of diazaspiro[3.4]octane compounds has shown potent, multi-stage activity against Plasmodium falciparum.[3][4] While a broad cross-reactivity panel is not published, the potent anti-parasitic activity suggests a specific mode of action.
Anti-inflammatory Spiro Pyrrolo[3,4-d]pyrimidines: Certain derivatives have been identified as potent and selective inhibitors of COX-1 and COX-2 enzymes, with selectivity indices reported to be higher than the reference drug, celecoxib.[5]
The available data, although limited to a few examples, underscores the potential of the spiro[3.4]octane scaffold in designing highly selective ligands for a variety of biological targets. Further comprehensive profiling of new derivatives is crucial to fully understand their cross-reactivity landscapes.
Experimental Protocols for Assessing Cross-Reactivity
To ensure a thorough and standardized evaluation of ligand selectivity, the following experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound against a panel of receptors, ion channels, and transporters.
Prepare membrane fractions from cells or tissues expressing the target receptor.
Homogenize cells or tissues in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Pellet the membranes by high-speed centrifugation and resuspend in a suitable assay buffer.
Determine the protein concentration using a standard method (e.g., BCA assay).
Assay Procedure:
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-labeled standard antagonist), and varying concentrations of the spiro[3.4]octane-based test compound.
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membrane-bound radioligand on the filter.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Detection and Data Analysis:
Dry the filters and add a scintillation cocktail.
Quantify the radioactivity on each filter using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its target, providing insights into its agonist or antagonist activity.
Objective: To characterize the functional activity (e.g., agonism, antagonism) of a test compound at a specific receptor.
Culture cells stably or transiently expressing the GPCR of interest in a suitable medium.
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
Assay Procedure:
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
After an incubation period, wash the cells to remove excess dye.
Add varying concentrations of the spiro[3.4]octane-based test compound to the wells.
To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
Detection and Data Analysis:
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR).
For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced response.
Calculate the pA2 value for antagonists to quantify their potency.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for assessing ligand cross-reactivity.
Benchmarking Spiro[3.4]octane Scaffolds Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The quest for novel molecular scaffolds that can overcome the limitations of existing drug classes is a perpetual endeavor in medicinal chemistry. Among the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can overcome the limitations of existing drug classes is a perpetual endeavor in medicinal chemistry. Among the emerging structural motifs, spiro[3.4]octane scaffolds have garnered significant interest. Their inherent three-dimensionality offers a departure from the "flatland" of traditional aromatic compounds, promising improved physicochemical and pharmacological properties. This guide provides an objective comparison of a representative Spiro[3.4]octane scaffold against established drugs, supported by experimental data and detailed methodologies, to aid researchers in evaluating the potential of this promising scaffold.
Comparative Analysis of Physicochemical and ADME Properties
The drug-like properties of a compound are critically dependent on its physicochemical characteristics and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This section presents a quantitative comparison of a representative 2-azaspiro[3.4]octane derivative with three well-established drugs: the EGFR inhibitors Gefitinib and Erlotinib, and the PARP inhibitor Olaparib, which itself features a spiro moiety.
Note: Specific experimental data for the 2-azaspiro[3.4]octane derivative was not publicly available and is presented as a typical predicted range for such scaffolds. The data for the known drugs are sourced from publicly available literature and regulatory documents.
Experimental Protocols
To ensure a thorough understanding of the data presented, this section details the standard experimental protocols for the key in vitro assays used to assess the ADME properties of drug candidates.
Aqueous Solubility (Kinetic Solubility Assay)
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting its oral absorption.
Methodology:
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
Addition to Buffer: A small volume of each DMSO solution is added to a larger volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in a new 96-well plate. The final DMSO concentration is kept low (typically <1%) to minimize its effect on solubility.
Incubation: The plate is shaken for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound.
Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed. Alternatively, the supernatant can be analyzed by LC-MS/MS to quantify the dissolved compound.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B permeability) or to the basolateral (B) side to assess efflux (B-to-A permeability).
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
Sample Analysis: Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Methodology:
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4) is prepared.
Compound Incubation: The test compound is added to the reaction mixture and pre-warmed to 37°C. The reaction is initiated by the addition of NADPH.
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The samples are centrifuged to precipitate the proteins.
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the linear regression.
Visualizing Key Concepts
To further illustrate the concepts discussed, this section provides diagrams generated using the DOT language.
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. EGFR inhibitors like Gefitinib and Erlotinib target this pathway.
EGFR Signaling Pathway Overview
Experimental Workflow for Scaffold Benchmarking
The process of benchmarking a novel scaffold involves a series of well-defined experimental and computational steps.
Scaffold Benchmarking Workflow
Logical Relationship in Scaffold Comparison
The comparison between a novel scaffold and known drugs is based on a hierarchical evaluation of their key properties.
Scaffold Comparison Logic
Conclusion
The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spiro[3.4]octane scaffolds represent a promising class of three-dimensional building blocks that have the potential to confer advantageous physicochemical and ADME properties to drug candidates. While comprehensive experimental data for direct comparison remains to be fully established in the public domain, the theoretical advantages of increased sp³ character, such as improved solubility and metabolic stability, position these scaffolds as attractive alternatives to traditional flat aromatic systems.
This guide provides a framework for the objective evaluation of Spiro[3.4]octane scaffolds. The provided data on established drugs serves as a benchmark for researchers to compare their own findings. The detailed experimental protocols offer a standardized approach to generating robust and comparable data. By systematically evaluating novel scaffolds against known drugs, the scientific community can accelerate the identification and optimization of new chemical entities with superior therapeutic potential.
Safeguarding Your Research: A Comprehensive Guide to Handling Spiro[3.4]octane
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Spiro[3.4]octane. This document provides critical safety and logistical information for the...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Spiro[3.4]octane.
This document provides critical safety and logistical information for the proper handling and disposal of Spiro[3.4]octane, a key building block in modern drug discovery. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Hazard Information
Key safety considerations include:
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and hot surfaces.[3]
Irritation: May cause skin and serious eye irritation.[1][2]
Inhalation: Vapors may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Spiro[3.4]octane.
Experimental Protocol: Safe Handling and Dispensing
This protocol outlines the step-by-step procedure for safely handling and dispensing Spiro[3.4]octane in a laboratory setting.
1. Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Gather all necessary equipment (glassware, stir bars, etc.) and place them inside the fume hood.
Don all required personal protective equipment as outlined in the table above.
2. Dispensing:
Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring larger quantities.[3]
Slowly and carefully open the Spiro[3.4]octane container.
Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.
Avoid splashing by dispensing the liquid against the inner wall of the receiving vessel.
Securely cap the Spiro[3.4]octane container immediately after dispensing.
3. Post-Handling:
Wipe down any minor drips or spills within the fume hood with a suitable absorbent material.
Clean all contaminated glassware and equipment.
Properly dispose of all waste materials as described in the disposal plan below.
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Operational and Disposal Plan
A clear plan for the use and disposal of Spiro[3.4]octane is critical for maintaining a safe and compliant laboratory.
Operational Plan:
Storage: Store Spiro[3.4]octane in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3] The storage area should be clearly labeled with the appropriate hazard warnings.
Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills within a fume hood, use an inert absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) department. Do not attempt to clean up large spills without appropriate training and equipment.
Disposal Plan:
Waste Collection: Collect all waste contaminated with Spiro[3.4]octane, including unused product, contaminated absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
Waste Segregation: Do not mix Spiro[3.4]octane waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Disposal Procedure: All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations. Do not pour Spiro[3.4]octane down the drain.[2]